molecular formula C5H8N4 B1271423 5-Cyclopropyl-4h-1,2,4-triazol-3-amine CAS No. 502546-41-0

5-Cyclopropyl-4h-1,2,4-triazol-3-amine

Cat. No.: B1271423
CAS No.: 502546-41-0
M. Wt: 124.14 g/mol
InChI Key: UKNDNCZZVHGBJQ-UHFFFAOYSA-N
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Description

5-Cyclopropyl-4H-1,2,4-triazol-3-amine (: 502546-41-0) is a chemical compound with the molecular formula C 5 H 8 N 4 and a molecular weight of 124.14 g/mol [ citation:1 ]. It should be stored in a dark place, sealed in dry conditions, and at a cool temperature of 2-8°C [ citation:1 ]. As a derivative of the 1,2,4-triazole scaffold, this compound is of significant interest in medicinal and agrochemical research. The 1,2,4-triazole core is a privileged structure in drug discovery, known for its ability to interact with diverse biological targets [ citation:4 ]. This moiety is found in a wide range of therapeutic agents, including antifungals (e.g., fluconazole, voriconazole), anticonvulsants, antidepressants, and anticancer drugs (e.g., letrozole, anastrozole) [ citation:4 ][ citation:7 ]. The cyclopropyl substituent on the triazole ring may enhance metabolic stability and modulate the compound's binding affinity to enzymes and receptors, making it a valuable building block for developing new bioactive molecules [ citation:3 ]. Researchers utilize this compound and its analogs primarily as a key synthetic intermediate for constructing more complex heterocyclic systems [ citation:2 ]. Triazole derivatives are extensively investigated for their broad spectrum of pharmacological activities, such as antimicrobial, anticancer, antiviral, and anti-inflammatory properties [ citation:4 ][ citation:7 ]. Safety Information: This product is for research use only and is not intended for diagnostic or therapeutic use. The safety data sheet should be consulted before use. The compound has the GHS signal word "Warning" and hazard statements H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation) [ citation:1 ].

Properties

IUPAC Name

5-cyclopropyl-1H-1,2,4-triazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N4/c6-5-7-4(8-9-5)3-1-2-3/h3H,1-2H2,(H3,6,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKNDNCZZVHGBJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC(=NN2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70374129
Record name 5-cyclopropyl-4h-1,2,4-triazol-3-amine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

502546-41-0
Record name 5-cyclopropyl-4h-1,2,4-triazol-3-amine
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Record name 5-cyclopropyl-1H-1,2,4-triazol-3-amine
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Foundational & Exploratory

An In-Depth Technical Guide to 5-Cyclopropyl-4H-1,2,4-triazol-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Cyclopropyl-4H-1,2,4-triazol-3-amine is a heterocyclic organic compound featuring a triazole ring substituted with a cyclopropyl group and an amine. This molecule belongs to the broader class of 1,2,4-triazole derivatives, a scaffold of significant interest in medicinal chemistry due to its wide range of biological activities. The unique combination of the rigid, three-membered cyclopropyl ring and the hydrogen-bonding capabilities of the amino and triazole groups suggests its potential as a versatile building block in the design of novel therapeutic agents. This technical guide provides a summary of the available chemical properties and highlights the current gaps in the experimental data for this compound.

Core Chemical Properties

Currently, detailed experimental data for this compound is limited in publicly accessible scientific literature. The majority of available information is sourced from commercial suppliers and computational predictions.

Table 1: General and Physicochemical Properties of this compound

PropertyValueSource/Comment
IUPAC Name This compoundSystematic Name
Synonyms 3-Amino-5-cyclopropyl-4H-1,2,4-triazole, 5-Cyclopropyl-1H-1,2,4-triazol-3-amine-
CAS Number 502546-41-0[1]
Molecular Formula C₅H₈N₄[1]
Molecular Weight 124.14 g/mol [1]
Appearance PowderCommercial Supplier Data
Purity ≥95% - ≥98%Commercial Supplier Data[1]
Storage Conditions Room temperature or 4°C, protect from light[1]
Melting Point Data not availableExperimental value not found in literature.
Boiling Point Data not availableExperimental value not found in literature.
Solubility Data not availableExperimental data for solubility in common solvents (water, ethanol, DMSO, etc.) is not available.
pKa Data not availableExperimental value not found in literature.

Table 2: Computationally Predicted Properties

PropertyValueSource/Comment
LogP 0.2643ChemScene[1]
Topological Polar Surface Area (TPSA) 67.59 ŲChemScene[1]
Hydrogen Bond Donors 2ChemScene[1]
Hydrogen Bond Acceptors 3ChemScene[1]
Rotatable Bonds 1ChemScene[1]

Spectral Data

Detailed experimental spectral data for this compound are not currently available in published literature. Characterization of this compound would typically involve the following spectroscopic techniques:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): Would be used to identify the chemical environment of the hydrogen atoms, including the protons on the cyclopropyl ring, the amine group, and the triazole ring.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Would provide information on the carbon framework of the molecule.

  • IR (Infrared Spectroscopy): Would help identify functional groups such as N-H stretches from the amine and the triazole ring, and C-H stretches of the cyclopropyl group.

  • MS (Mass Spectrometry): Would determine the molecular weight and fragmentation pattern, confirming the compound's identity.

Experimental Protocols

Logical Workflow for a Potential Synthesis

G A Cyclopropanecarboxylic acid C Cyclopropanecarbonyl chloride A->C Activation B Thionyl chloride or Oxalyl chloride B->C E Intermediate Acylaminoguanidine C->E Acylation D Aminoguanidine D->E G This compound E->G Cyclization/Dehydration F Base-catalyzed cyclization F->G

Caption: Potential synthetic route to the target compound.

General Synthetic Protocol (Hypothetical)

A common method for the synthesis of 3-amino-5-substituted-1,2,4-triazoles involves the cyclization of an acyl aminoguanidine.

  • Activation of Carboxylic Acid: Cyclopropanecarboxylic acid would first be converted to a more reactive acylating agent, such as an acyl chloride, using a reagent like thionyl chloride or oxalyl chloride.

  • Acylation of Aminoguanidine: The resulting cyclopropanecarbonyl chloride would then be reacted with aminoguanidine (often as a salt, with a base to liberate the free base) in an appropriate solvent to form the N-cyclopropylcarbonyl aminoguanidine intermediate.

  • Cyclization: The intermediate would then be heated, typically in the presence of a base, to induce intramolecular cyclization and dehydration, yielding this compound.

Note: This is a generalized protocol, and optimization of reagents, solvents, temperatures, and reaction times would be necessary.

Biological Activity and Signaling Pathways

There is no specific information available in the scientific literature regarding the biological activity or mechanism of action of this compound. The 1,2,4-triazole scaffold is known to be a key component in a variety of biologically active compounds, including antifungal, antiviral, anticancer, and anti-inflammatory agents. The activity of these compounds often stems from the ability of the triazole nitrogen atoms to coordinate with metal ions in enzyme active sites.

Hypothetical Signaling Pathway Involvement

Given the prevalence of triazoles as enzyme inhibitors, a hypothetical workflow for screening the biological activity of this compound could involve assessing its effect on various enzyme classes.

G A This compound B Enzyme Library Screening (e.g., Kinases, Cytochromes P450) A->B C Hit Identification B->C D Dose-Response Analysis (IC50/EC50 Determination) C->D E Lead Compound D->E F Mechanism of Action Studies E->F G Signaling Pathway Elucidation F->G

Caption: Workflow for biological activity screening.

Conclusion

This compound is a chemical entity with potential for applications in drug discovery, given its structural motifs. However, a comprehensive understanding of its chemical and biological properties is hampered by the lack of available experimental data. Further research is required to determine its physicochemical properties, develop robust synthetic protocols, and explore its pharmacological potential. The information provided in this guide serves as a baseline for future research and development efforts centered on this compound.

References

An In-Depth Technical Guide to 5-Cyclopropyl-4H-1,2,4-triazol-3-amine (CAS 502546-41-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of publicly available information regarding 5-Cyclopropyl-4H-1,2,4-triazol-3-amine. Detailed experimental protocols for its synthesis and specific biological activity data were not found in the available literature. The proposed synthesis protocol is a generalized representation based on common methodologies for similar compounds and has not been experimentally validated for this specific molecule.

Core Compound Properties

This compound is a heterocyclic compound featuring a triazole ring substituted with a cyclopropyl group and an amine group. The presence of the strained cyclopropyl ring and the versatile 1,2,4-triazole-3-amine core makes it a molecule of interest in medicinal chemistry and drug discovery. The 1,2,4-triazole moiety is a well-known pharmacophore found in numerous approved drugs, exhibiting a wide range of biological activities.

Table 1: Physico-chemical and Computational Data for this compound

PropertyValueSource
CAS Number 502546-41-0ChemScene[1]
Molecular Formula C₅H₈N₄ChemScene[1]
Molecular Weight 124.14 g/mol ChemScene[1]
Purity ≥98% (as offered by suppliers)ChemScene[1]
Melting Point Not available
Boiling Point Not available
Density Not available
SMILES C1CC1C2=NN=C(N)N2
Storage Conditions 4°C, protect from lightChemScene[1]

Synthesis and Experimental Protocols

Proposed Synthetic Pathway

A potential synthetic route to this compound could start from cyclopropanecarbonitrile. This approach involves the formation of an imidate, followed by reaction with aminoguanidine.

Synthetic Workflow for this compound cluster_start Starting Materials cluster_imidate Imidate Formation cluster_cyclization Cyclization Cyclopropanecarbonitrile Cyclopropanecarbonitrile Pinner_Reaction Pinner Reaction Cyclopropanecarbonitrile->Pinner_Reaction Ethanol Ethanol Ethanol->Pinner_Reaction HCl_gas HCl (gas) HCl_gas->Pinner_Reaction Ethyl_cyclopropanecarboximidate_HCl Ethyl cyclopropanecarboximidate hydrochloride Pinner_Reaction->Ethyl_cyclopropanecarboximidate_HCl Cyclization_Reaction Cyclization Ethyl_cyclopropanecarboximidate_HCl->Cyclization_Reaction Aminoguanidine_bicarbonate Aminoguanidine bicarbonate Aminoguanidine_bicarbonate->Cyclization_Reaction Base Base (e.g., NaOEt) Base->Cyclization_Reaction Target_Compound This compound Cyclization_Reaction->Target_Compound

A proposed synthetic workflow for the target compound.
Generalized Experimental Protocol (Hypothetical)

Step 1: Synthesis of Ethyl cyclopropanecarboximidate hydrochloride

  • Cool a solution of cyclopropanecarbonitrile in anhydrous ethanol to 0°C.

  • Bubble dry hydrogen chloride gas through the solution while maintaining the temperature at 0°C until saturation.

  • Seal the reaction vessel and allow it to stand at room temperature for 24-48 hours.

  • The formation of a precipitate (the Pinner salt, ethyl cyclopropanecarboximidate hydrochloride) should be observed.

  • Collect the precipitate by filtration, wash with cold anhydrous diethyl ether, and dry under vacuum.

Step 2: Synthesis of this compound

  • To a solution of sodium ethoxide in ethanol, add aminoguanidine bicarbonate and stir until the gas evolution ceases.

  • Add the ethyl cyclopropanecarboximidate hydrochloride from Step 1 to the reaction mixture.

  • Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and neutralize with an appropriate acid (e.g., acetic acid).

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.

Note: This is a generalized protocol and would require optimization of reaction conditions, such as temperature, reaction time, and purification methods.

Spectroscopic and Analytical Data

Specific spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound are not available in the reviewed literature. For characterization, the following analyses would be essential:

  • ¹H NMR: To confirm the presence of the cyclopropyl and amine protons and their respective chemical environments.

  • ¹³C NMR: To identify the carbon signals of the cyclopropyl ring and the triazole core.

  • FT-IR: To detect characteristic vibrational frequencies of the N-H (amine and triazole), C-N, and C=N bonds.

  • Mass Spectrometry: To determine the molecular weight and fragmentation pattern of the compound.

Applications in Drug Development

While no specific biological activities or drug development applications have been reported for this compound, the 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry. Derivatives of 1,2,4-triazole are known to exhibit a wide range of pharmacological effects, including antifungal, antiviral, anticancer, and anti-inflammatory properties.

The incorporation of a cyclopropyl group can offer several advantages in drug design:

  • Metabolic Stability: The cyclopropyl group can block sites of metabolism, thereby increasing the half-life of a drug candidate.

  • Conformational Rigidity: It can lock the molecule in a specific conformation, which may lead to higher binding affinity and selectivity for a biological target.

  • Improved Physicochemical Properties: The cyclopropyl moiety can modulate properties such as lipophilicity and solubility.

Given these characteristics, this compound represents a valuable building block for the synthesis of novel compounds for screening in various disease areas.

Signaling Pathways and Experimental Workflows

There is no information available in the public domain regarding the modulation of any specific signaling pathways by this compound. To investigate its potential biological activity, a typical experimental workflow would involve:

Drug_Discovery_Workflow cluster_screening Initial Screening cluster_optimization Lead Optimization cluster_preclinical Preclinical Development High_Throughput_Screening High-Throughput Screening (HTS) in various biological assays Hit_Identification Hit Identification High_Throughput_Screening->Hit_Identification SAR_Studies Structure-Activity Relationship (SAR) Studies Hit_Identification->SAR_Studies ADMET_Profiling ADMET Profiling (Absorption, Distribution, Metabolism, Excretion, Toxicity) SAR_Studies->ADMET_Profiling Lead_Optimization Lead Optimization ADMET_Profiling->Lead_Optimization In_Vivo_Efficacy In Vivo Efficacy Studies (Animal Models) Lead_Optimization->In_Vivo_Efficacy Safety_Pharmacology Safety Pharmacology In_Vivo_Efficacy->Safety_Pharmacology Candidate_Selection Candidate Selection Safety_Pharmacology->Candidate_Selection

A general workflow for evaluating a novel compound in drug discovery.

Conclusion

This compound is a chemical entity with potential for use as a scaffold in the development of new therapeutic agents. While its fundamental physico-chemical properties are available from commercial suppliers, a comprehensive technical profile, including detailed synthetic protocols, spectroscopic characterization, and biological activity, is currently lacking in the public scientific literature. Further research is required to fully elucidate the chemical and biological properties of this compound and to explore its potential in drug discovery and development. Professionals in the field are encouraged to consider this molecule as a starting point for the design and synthesis of novel compound libraries for biological screening.

References

An In-depth Technical Guide to the Structure Elucidation of 5-Cyclopropyl-4H-1,2,4-triazol-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structure elucidation of 5-Cyclopropyl-4H-1,2,4-triazol-3-amine. While specific experimental data for this compound is not extensively available in published literature, this document outlines the expected synthetic routes, spectroscopic characteristics, and potential biological significance based on established principles of organic chemistry and the known properties of analogous 1,2,4-triazole derivatives. This guide serves as a valuable resource for researchers involved in the synthesis, characterization, and development of novel heterocyclic compounds.

Introduction

This compound is a heterocyclic compound featuring a 1,2,4-triazole ring substituted with a cyclopropyl group at the 5-position and an amino group at the 3-position. The 1,2,4-triazole scaffold is a prominent pharmacophore found in a wide range of biologically active molecules, exhibiting diverse therapeutic properties including antifungal, antiviral, anticancer, and anti-inflammatory activities. The introduction of a cyclopropyl moiety can significantly influence the pharmacological profile of a molecule by altering its conformational rigidity, metabolic stability, and binding interactions with biological targets.

This guide will detail the logical workflow for confirming the structure of this compound, from its synthesis to its comprehensive spectroscopic analysis.

Proposed Synthesis Pathway

A common and effective method for the synthesis of 3-amino-5-substituted-4H-1,2,4-triazoles involves the cyclization of an appropriate precursor with aminoguanidine. A plausible synthetic route for this compound is the reaction of cyclopropanecarboxylic acid or its derivatives with aminoguanidine.

G cluster_reactants Reactants cluster_intermediates Intermediate cluster_product Product A Cyclopropanecarboxylic Acid C Acylaminoguanidine Intermediate A->C Activation (e.g., SOCl2, EDCI) B Aminoguanidine Hydrochloride B->C Condensation D This compound C->D Cyclization (Heat, Base)

Caption: Proposed synthesis of this compound.

Experimental Protocol: Synthesis of this compound

Materials:

  • Cyclopropanecarboxylic acid

  • Thionyl chloride (SOCl₂) or a carbodiimide coupling agent (e.g., EDCI)

  • Aminoguanidine hydrochloride

  • Suitable solvent (e.g., pyridine, DMF)

  • Base (e.g., sodium hydroxide, potassium carbonate)

Procedure:

  • Activation of Carboxylic Acid: Cyclopropanecarboxylic acid is converted to a more reactive species. For example, it can be reacted with thionyl chloride to form cyclopropanecarbonyl chloride.

  • Condensation: The activated cyclopropyl derivative is then reacted with aminoguanidine hydrochloride in a suitable solvent. This reaction forms an acylaminoguanidine intermediate.

  • Cyclization: The intermediate is heated, often in the presence of a base, to induce cyclization and dehydration, yielding the final product, this compound.

  • Purification: The crude product is purified by recrystallization from an appropriate solvent (e.g., ethanol, water) to obtain the pure compound.

Structure Elucidation Workflow

The confirmation of the chemical structure of the synthesized compound relies on a combination of spectroscopic techniques.

G Start Synthesized Product MS Mass Spectrometry (MS) Start->MS Molecular Weight IR Infrared (IR) Spectroscopy Start->IR Functional Groups NMR Nuclear Magnetic Resonance (NMR) Start->NMR Structure Structure Confirmed MS->Structure IR->Structure H_NMR 1H NMR NMR->H_NMR Proton Environment C_NMR 13C NMR NMR->C_NMR Carbon Skeleton COSY 2D NMR (COSY, HSQC, HMBC) NMR->COSY Connectivity H_NMR->Structure DEPT DEPT C_NMR->DEPT CH, CH2, CH3 C_NMR->Structure COSY->Structure

Caption: Workflow for the structure elucidation of the target compound.

Spectroscopic Data and Interpretation

The following tables summarize the expected spectroscopic data for this compound based on the known characteristics of similar compounds.

Mass Spectrometry

Table 1: Expected Mass Spectrometry Data

ParameterExpected ValueInterpretation
Molecular FormulaC₅H₈N₄Consistent with the proposed structure.
Molecular Weight124.14 g/mol Confirms the elemental composition.
[M+H]⁺ (ESI-MS)m/z 125.08Protonated molecule, confirming the molecular weight.
Key FragmentationLoss of N₂, HCNCharacteristic fragmentation pattern of the 1,2,4-triazole ring.
Infrared (IR) Spectroscopy

Table 2: Expected IR Absorption Bands

Wavenumber (cm⁻¹)Functional GroupVibration Mode
3300 - 3100N-HStretching (Amine and Triazole NH)
3080 - 3000C-HStretching (Cyclopropyl)
1650 - 1600C=NStretching (Triazole ring)
1600 - 1550N-HBending (Amine)
1500 - 1400C-NStretching (Triazole ring)
Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 3: Expected ¹H NMR Chemical Shifts (in DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~11.5br s1H4-H (Triazole NH)
~5.5br s2H-NH₂
~1.8 - 2.0m1HCyclopropyl CH
~0.8 - 1.0m4HCyclopropyl CH₂

Table 4: Expected ¹³C NMR Chemical Shifts (in DMSO-d₆)

Chemical Shift (δ, ppm)Assignment
~160C3 (Triazole)
~155C5 (Triazole)
~5 - 10Cyclopropyl CH₂
~0 - 5Cyclopropyl CH

Potential Biological Signaling Pathways

While specific biological data for this compound is not available, many 3-amino-1,2,4-triazole derivatives have been reported to exhibit a range of biological activities. These activities often stem from the ability of the triazole scaffold to interact with various enzymes and receptors. For instance, some 1,2,4-triazole-containing compounds are known to inhibit cytochrome P450 enzymes, which are crucial in the biosynthesis of sterols in fungi and in the metabolism of various substances in humans.

G Compound This compound (Hypothesized) Target Enzyme/Receptor Target (e.g., CYP450, Kinase) Compound->Target Binding/Inhibition Pathway Signaling Pathway (e.g., Sterol Biosynthesis, Proliferation Pathway) Target->Pathway Modulation Effect Biological Effect (e.g., Antifungal, Anticancer) Pathway->Effect Leads to

Caption: Hypothesized mechanism of action for the target compound.

Further research, including in vitro and in vivo studies, would be necessary to elucidate the specific biological targets and signaling pathways modulated by this compound.

Conclusion

The structural elucidation of this compound can be confidently achieved through a systematic approach combining logical synthesis and comprehensive spectroscopic analysis. While direct experimental data for this specific molecule is sparse, this guide provides a robust framework based on the well-established chemistry of 1,2,4-triazoles. The presented methodologies and expected data serve as a valuable reference for chemists and pharmacologists working on the discovery and development of novel triazole-based therapeutic agents. The unique combination of the 3-amino-1,2,4-triazole core with a cyclopropyl substituent makes this compound an interesting candidate for further biological evaluation.

Technical Guide: Physicochemical Properties of 5-Cyclopropyl-4H-1,2,4-triazol-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

5-Cyclopropyl-4H-1,2,4-triazol-3-amine is a heterocyclic organic compound featuring a triazole ring substituted with a cyclopropyl group and an amine group. This structure is of interest in medicinal chemistry and drug development due to the prevalence of the 1,2,4-triazole scaffold in pharmacologically active molecules. This document provides a concise technical overview of its fundamental physicochemical properties, focusing on its molecular weight and structure.

Molecular Identity and Properties

The core quantitative data for this compound are summarized below. These identifiers are crucial for unambiguous documentation in research and regulatory submissions.

Identifier Value Source
Compound Name This compoundN/A
CAS Number 502546-41-0[1][2]
Molecular Formula C₅H₈N₄[1][2]
Molecular Weight 124.14 g/mol [1][2]
Canonical SMILES C1CC1C2=NN=C(N)N2[1]

Experimental Protocols: Molecular Weight Determination

Methodology:

The molecular weight of a compound is a fundamental property derived from its molecular formula. The calculation for this compound is based on the summation of the atomic weights of its constituent atoms, as defined by its empirical formula, C₅H₈N₄.

The standard atomic weights used for this calculation are sourced from the International Union of Pure and Applied Chemistry (IUPAC):

  • Carbon (C): 12.011 u

  • Hydrogen (H): 1.008 u

  • Nitrogen (N): 14.007 u

Calculation:

  • Molecular Weight = (5 × Atomic Weight of C) + (8 × Atomic Weight of H) + (4 × Atomic Weight of N)

  • Molecular Weight = (5 × 12.011) + (8 × 1.008) + (4 × 14.007)

  • Molecular Weight = 60.055 + 8.064 + 56.028

  • Molecular Weight ≈ 124.147 g/mol

The widely reported and accepted molecular weight is 124.14 g/mol .[1][2]

Visualization

Chemical Structure

The following diagram illustrates the two-dimensional chemical structure of this compound, detailing the connectivity of the triazole, cyclopropyl, and amine moieties.

Caption: 2D structure of this compound.

References

Synthesis of 5-Cyclopropyl-4H-1,2,4-triazol-3-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the primary synthesis pathways for 5-Cyclopropyl-4H-1,2,4-triazol-3-amine, a valuable heterocyclic building block in medicinal chemistry. The document details the core synthetic strategy, provides a plausible experimental protocol, summarizes relevant quantitative data for analogous compounds, and presents a visual representation of the reaction pathway.

Core Synthesis Pathway: Cyclization of Aminoguanidine with Cyclopropanecarboxylic Acid

The most direct and widely applicable method for the synthesis of 5-substituted-3-amino-1,2,4-triazoles is the condensation and subsequent cyclization of a carboxylic acid with aminoguanidine or one of its salts (e.g., hydrochloride or bicarbonate).[1][2] This approach is favored for its operational simplicity and the ready availability of the starting materials.

The reaction proceeds through the formation of an acylaminoguanidine intermediate, which then undergoes intramolecular cyclization with the elimination of water to form the stable 1,2,4-triazole ring. The use of microwave irradiation has been shown to significantly reduce reaction times and improve yields for the synthesis of various 5-substituted 3-amino-1,2,4-triazoles.[1][2]

Reaction Scheme

G aminoguanidine Aminoguanidine Bicarbonate acylaminoguanidine Acylaminoguanidine Intermediate aminoguanidine->acylaminoguanidine + cyclopropanecarboxylic_acid Cyclopropanecarboxylic Acid cyclopropanecarboxylic_acid->acylaminoguanidine product This compound acylaminoguanidine->product Δ, -H₂O (Microwave)

Caption: Synthesis of this compound.

Experimental Protocols

While a specific experimental protocol for this compound is not explicitly detailed in the surveyed literature, the following procedure is adapted from general methods for the synthesis of analogous 5-substituted 3-amino-1,2,4-triazoles using microwave-assisted synthesis.[2]

Materials:

  • Aminoguanidine bicarbonate

  • Cyclopropanecarboxylic acid

  • Hydrochloric acid (concentrated)

  • Water

  • Ethanol

Equipment:

  • Microwave synthesizer with sealed reaction vessels

  • Standard laboratory glassware

  • Magnetic stirrer and hotplate

  • Rotary evaporator

  • Melting point apparatus

  • pH meter or pH paper

Procedure:

  • Reaction Setup: In a 10 mL sealed microwave reaction vial equipped with a magnetic stir bar, combine aminoguanidine bicarbonate (1.0 mmol, 136.1 mg) and cyclopropanecarboxylic acid (1.2 mmol, 103.3 mg).

  • Acidification: Add 2 mL of water to the vial, followed by the dropwise addition of concentrated hydrochloric acid until the pH of the mixture is approximately 1-2. This will result in the in-situ formation of aminoguanidine hydrochloride and facilitate the reaction.

  • Microwave Irradiation: Seal the vial and place it in the microwave synthesizer. Irradiate the reaction mixture at 150 °C for 30-60 minutes. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up and Isolation: After the reaction is complete, allow the vial to cool to room temperature. Carefully open the vial and neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

  • Crystallization: The product may precipitate upon neutralization. If so, cool the mixture in an ice bath to promote further crystallization. Collect the solid product by vacuum filtration and wash with cold water.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure this compound.

  • Drying and Characterization: Dry the purified product under vacuum. Characterize the final product by determining its melting point and using spectroscopic methods (¹H NMR, ¹³C NMR, IR, and MS).

Quantitative Data for Analogous Compounds

The following table summarizes the reported yields and melting points for the synthesis of various 5-substituted 3-amino-1,2,4-triazoles prepared by the condensation of carboxylic acids with aminoguanidine bicarbonate under microwave irradiation.[2] This data can be used to estimate the expected outcome for the synthesis of the cyclopropyl analog.

5-SubstituentCarboxylic Acid PrecursorYield (%)Melting Point (°C)
PhenylBenzoic acid85185–187
MethylAcetic acid75188–190
EthylPropionic acid78170–172
PropylButyric acid80165–167
IsopropylIsobutyric acid72193–195

Logical Workflow for Synthesis and Purification

G start Start: Combine Reactants (Aminoguanidine Bicarbonate & Cyclopropanecarboxylic Acid) acidify Acidify with HCl (pH 1-2) start->acidify microwave Microwave Irradiation (150°C, 30-60 min) acidify->microwave neutralize Neutralize with NaHCO₃ (pH 7-8) microwave->neutralize precipitate Precipitation/Crystallization neutralize->precipitate filter Vacuum Filtration precipitate->filter recrystallize Recrystallize from Ethanol/Water filter->recrystallize dry Dry Under Vacuum recrystallize->dry end End Product: Pure this compound dry->end

Caption: Workflow for the synthesis and purification of the target compound.

This guide provides a comprehensive starting point for the synthesis of this compound. Researchers should optimize the reaction conditions, such as temperature, time, and purification methods, to achieve the best results for their specific applications. Standard laboratory safety procedures should be followed at all times.

References

An In-Depth Technical Guide to 5-Cyclopropyl-4H-1,2,4-triazol-3-amine: Synthesis, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Cyclopropyl-4H-1,2,4-triazol-3-amine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The document details its chemical and physical properties, outlines a plausible synthetic pathway based on established methodologies for 1,2,4-triazole synthesis, and explores its potential biological activities and applications. While specific data on the discovery and dedicated biological studies of this exact molecule are limited in publicly accessible literature, this guide extrapolates from research on structurally related compounds to provide a thorough understanding of its potential.

Introduction

The 1,2,4-triazole nucleus is a prominent scaffold in a wide array of therapeutic agents, exhibiting a broad spectrum of biological activities including antifungal, antimicrobial, anticancer, and anti-inflammatory properties. The unique structural features of the triazole ring, such as its ability to participate in hydrogen bonding and its metabolic stability, make it a privileged structure in drug design. The incorporation of a cyclopropyl group can further enhance pharmacological properties by introducing conformational rigidity and improving metabolic stability. This guide focuses on the 5-cyclopropyl substituted 3-amino-1,2,4-triazole, a molecule with potential for further investigation and development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are crucial for its handling, formulation, and pharmacokinetic profiling.

PropertyValueReference
CAS Number 502546-41-0[1]
Molecular Formula C₅H₈N₄[1]
Molar Mass 124.14 g/mol [1]
Predicted Melting Point 128 °C[1]
Predicted Boiling Point 383.4±25.0 °C[1]
Predicted Density 1.469±0.06 g/cm³[1]

Synthesis and Experimental Protocols

Proposed Synthetic Pathway

A likely synthetic route involves the reaction of aminoguanidine with cyclopropanecarboxylic acid or its derivatives. This pathway is illustrated in the workflow diagram below.

G cluster_reactants Starting Materials cluster_synthesis Reaction Steps cluster_product Final Product A Cyclopropanecarboxylic Acid C Acylation Formation of Acylaminoguanidine Intermediate A->C Reacts with B Aminoguanidine Hydrochloride B->C D Cyclization (Heat or Acid/Base Catalysis) C->D Intermediate E This compound D->E Forms

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is a generalized procedure based on the synthesis of similar 3-amino-1,2,4-triazoles and would require optimization for this specific compound.

Step 1: Formation of Cyclopropylcarbonylaminoguanidine

  • To a stirred solution of aminoguanidine hydrochloride (1 equivalent) in a suitable solvent such as pyridine or dimethylformamide (DMF), add cyclopropanecarbonyl chloride (1 equivalent) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-water to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum to yield the acylaminoguanidine intermediate.

Step 2: Cyclization to this compound

  • Heat the acylaminoguanidine intermediate obtained in Step 1 at a temperature above its melting point (typically 150-200 °C) for several hours. The reaction can also be carried out in a high-boiling solvent like diphenyl ether or under basic conditions (e.g., refluxing in aqueous sodium hydroxide).

  • Monitor the cyclization by TLC.

  • After cooling, the crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, water, or ethanol/water mixture) to afford pure this compound.

Potential Biological Activities and Applications

The 1,2,4-triazole scaffold is a versatile pharmacophore, and its derivatives have been extensively explored for various therapeutic applications. The introduction of a cyclopropyl moiety can positively influence the biological activity profile.

Antifungal Activity

A study on a derivative, 5-(4-cyclopropyl-5-((3-fluorobenzyl)thio)-4H-1,2,4-triazol-3-yl)-4-methyl-1,2,3-thiadiazole, has demonstrated fungicidal activity. This suggests that the core 5-cyclopropyl-1,2,4-triazole structure could be a valuable starting point for the development of novel antifungal agents. The proposed mechanism of action for many triazole antifungals involves the inhibition of lanosterol 14α-demethylase, a key enzyme in ergosterol biosynthesis in fungi.

Enzyme Inhibition

Derivatives of 1,2,4-triazoles have been shown to inhibit various enzymes. The nitrogen atoms in the triazole ring can coordinate with metal ions in the active sites of metalloenzymes, leading to their inhibition. The specific enzyme inhibitory potential of this compound would need to be experimentally determined but could be a promising area of research.

The potential interaction of a triazole compound with a generic enzyme active site is depicted below.

G cluster_enzyme Enzyme Active Site cluster_inhibitor Triazole Inhibitor cluster_result Outcome Enzyme Enzyme ActiveSite Active Site (e.g., with metal ion) Inhibition Enzyme Inhibition Triazole 5-Cyclopropyl-4H-1,2,4- triazol-3-amine Triazole->ActiveSite Binds to

Caption: Conceptual diagram of enzyme inhibition by a triazole derivative.

Other Potential Applications

Given the broad range of activities of 1,2,4-triazoles, this compound and its derivatives could also be investigated for:

  • Antimicrobial activity: Against various bacterial strains.

  • Anticancer activity: By targeting specific pathways involved in cell proliferation.

  • Anti-inflammatory activity: Through the modulation of inflammatory mediators.

Conclusion and Future Directions

This compound is a compound with significant potential for drug discovery and development, stemming from the well-established biological importance of the 1,2,4-triazole scaffold and the beneficial properties imparted by the cyclopropyl group. While detailed biological studies on this specific molecule are not widely reported, this guide provides a solid foundation for future research.

Future work should focus on:

  • Optimization of the synthetic protocol: To develop a high-yielding and scalable synthesis.

  • Biological screening: To evaluate its activity against a wide range of biological targets, including fungal and bacterial strains, cancer cell lines, and key enzymes.

  • Structure-activity relationship (SAR) studies: To design and synthesize novel derivatives with improved potency and selectivity.

  • Mechanism of action studies: To elucidate the specific molecular targets and signaling pathways modulated by this compound.

By pursuing these research avenues, the full therapeutic potential of this compound can be unlocked, potentially leading to the discovery of new and effective therapeutic agents.

References

5-Cyclopropyl-4H-1,2,4-triazol-3-amine: A Technical Review for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide to the Synthesis, Potential Biological Activity, and Experimental Evaluation of a Promising Heterocyclic Scaffold

The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, recognized for its metabolic stability and capacity to engage in diverse biological interactions. This privileged scaffold is present in a wide array of clinically approved drugs, demonstrating its versatility and therapeutic potential.[1] Among the myriad of substituted triazoles, 5-Cyclopropyl-4H-1,2,4-triazol-3-amine emerges as a compound of significant interest for researchers and drug development professionals. Its unique combination of a compact, rigid cyclopropyl group and a reactive amino functionality offers a fertile ground for the development of novel therapeutic agents.

This technical guide provides a comprehensive overview of the available literature on this compound and its closely related analogs. It details synthetic methodologies, summarizes key biological findings, and presents experimental protocols to facilitate further research and development in this area.

Synthesis and Characterization

While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in the readily available literature, its synthesis can be extrapolated from established methods for analogous 1,2,4-triazole derivatives. A plausible and efficient synthetic route involves the cyclization of a key thiosemicarbazide intermediate.

A multi-step synthesis, adapted from methodologies described for similar compounds, is presented below.[2] This approach begins with the preparation of a cyclopropyl-substituted acylhydrazide, which is then converted to the corresponding thiosemicarbazide. Subsequent base-catalyzed cyclization yields the desired 4-amino-1,2,4-triazole-3-thiol, which can be further modified to produce the target amine.

Proposed Synthetic Pathway

Synthetic_Pathway A Cyclopropanecarboxylic acid hydrazide C N-Cyclopropyl-2-(cyclopropanecarbonyl) hydrazine-1-carbothioamide A->C Reflux B Cyclopropyl isothiocyanate B->C D 5-Cyclopropyl-4H-1,2,4- triazole-3-thiol C->D Base-catalyzed cyclization (e.g., KOH) E 5-Cyclopropyl-4H-1,2,4- triazol-3-amine D->E Amination (e.g., Raney Nickel, Hydrazine)

Caption: Proposed synthetic route for this compound.

Key Experimental Protocols

Synthesis of 4-Cyclopropyl-5-(4-methyl-1,2,3-thiadiazol-5-yl)-4H-1,2,4-triazole-3-thiol (A closely related intermediate) [2]

A mixture of 4-methyl-1,2,3-thiadiazole-5-carbohydrazide (5 mmol) and cyclopropyl isothiocyanate (5 mmol) was refluxed for 1 hour in ethanol. The resulting solid was filtered and recrystallized from methanol to yield the thiosemicarbazide intermediate. This intermediate (3 mmol) was then refluxed in a 2 M sodium hydroxide solution (15 mL) for 3 hours. After cooling, the solution was acidified with dilute hydrochloric acid to precipitate the product. The solid was filtered, washed with water, and dried to afford the title compound.

Potential Biological Activities and Therapeutic Targets

Derivatives of the 1,2,4-triazole scaffold have been extensively investigated and have demonstrated a broad spectrum of pharmacological activities.[1][3] While specific biological data for this compound is scarce in the public domain, the known activities of its analogs suggest several promising avenues for investigation.

Kinase Inhibition:

The 1,2,4-triazole moiety is a well-established pharmacophore in the design of kinase inhibitors.[4] Notably, derivatives have shown potent inhibitory activity against Pim kinases, which are implicated in various cancers.[5] The cyclopropyl group in the 5-position can provide favorable interactions within the ATP-binding pocket of these kinases.

Anticancer Activity:

Numerous 1,2,4-triazole derivatives have exhibited significant anti-proliferative effects against various cancer cell lines.[6][7] The mechanism of action often involves the inhibition of key signaling pathways crucial for cancer cell growth and survival.

Antimicrobial and Antifungal Activity:

The 1,2,4-triazole ring is a core component of several successful antifungal drugs.[3] Derivatives of this scaffold have also shown promising activity against a range of bacterial and fungal pathogens.

Quantitative Data for Related Compounds

To provide a quantitative perspective, the following table summarizes the biological activity of selected 1,2,4-triazole derivatives from the literature.

Compound IDTarget/AssayActivity (IC50/MIC)Reference
Vg CDK40.891 µM[7]
Vg CDK63.479 µM[7]
Vf CDK42.91 µM[7]
Vf CDK61.914 µM[7]
48g S. aureus0.5-1 µM[1]
48g B. subtilis0.5-1 µM[1]
48g E. coli0.5-1 µM[1]
48g P. aeruginosa0.5-1 µM[1]

Signaling Pathways and Experimental Workflows

The potential of this compound and its derivatives as kinase inhibitors suggests their involvement in crucial cellular signaling pathways. The Pim kinases, for instance, are key regulators of cell survival and proliferation, making them attractive targets in oncology.

Pim Kinase Signaling Pathway

Pim_Kinase_Pathway PIM1 Pim-1 Kinase BAD Bad PIM1->BAD phosphorylates Proliferation Cell Proliferation PIM1->Proliferation BCL2 Bcl-2 BAD->BCL2 inhibits Apoptosis Apoptosis BCL2->Apoptosis inhibits Inhibitor 5-Cyclopropyl-4H-1,2,4- triazol-3-amine Derivative Inhibitor->PIM1 inhibits

Caption: Inhibition of the Pim-1 kinase signaling pathway by a potential inhibitor.

General Workflow for Synthesis and Evaluation

A systematic approach is essential for the successful development of new drug candidates based on the this compound scaffold. The following workflow outlines the key stages, from initial synthesis to biological characterization.

Experimental_Workflow A Synthesis of This compound B Structural Characterization (NMR, MS, etc.) A->B C In vitro Biological Screening (e.g., Kinase Assays) B->C D Lead Compound Identification C->D E In vivo Efficacy Studies (Animal Models) D->E F Preclinical Development E->F

Caption: A typical workflow for the development of a new therapeutic agent.

Conclusion and Future Directions

This compound represents a promising starting point for the design and synthesis of novel, biologically active compounds. While direct experimental data for this specific molecule is limited, the extensive research on related 1,2,4-triazole derivatives provides a strong rationale for its further investigation. Future research should focus on the development of a robust and scalable synthetic route to this core, followed by a comprehensive biological evaluation against a panel of relevant targets, particularly protein kinases. The insights gained from such studies could pave the way for the discovery of new and effective therapeutic agents for a range of diseases.

References

An In-depth Technical Guide to 5-Cyclopropyl-4H-1,2,4-triazol-3-amine: Synthesis, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Cyclopropyl-4H-1,2,4-triazol-3-amine, a heterocyclic compound of significant interest in medicinal chemistry. The document details its chemical identity, including its IUPAC name and structural properties. A plausible synthetic route is outlined, drawing from established methodologies for related 1,2,4-triazole derivatives. While specific experimental data for the title compound is limited in publicly available literature, this guide compiles representative analytical data and biological activities of structurally similar compounds to provide a substantive framework for researchers. The potential of the 3-amino-5-cyclopropyl-1,2,4-triazole scaffold in drug discovery is highlighted, with a focus on its reported antimicrobial and anticancer activities. This document aims to serve as a valuable resource for scientists engaged in the exploration and development of novel therapeutics based on the 1,2,4-triazole nucleus.

Chemical Identity and Properties

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is This compound . It is also commonly referred to as 5-cyclopropyl-1,2,4-triazol-3-ylamine.

The structure of this compound is characterized by a five-membered 1,2,4-triazole ring substituted with a cyclopropyl group at position 5 and an amine group at position 3. The "4H" designation indicates the position of the saturating hydrogen atom on the triazole ring.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₅H₈N₄ChemBK[1]
Molecular Weight124.14 g/mol ChemBK[1]
CAS Number502546-41-0ChemBK[1]
Predicted Melting Point128 °CChemBK[1]
Predicted Boiling Point383.4 ± 25.0 °CChemBK[1]
Predicted Density1.469 ± 0.06 g/cm³ChemBK[1]

Synthesis and Characterization

Proposed Experimental Protocol for Synthesis

This protocol is adapted from a general method for the synthesis of 5-substituted 3-amino-1,2,4-triazoles.

Materials:

  • Cyclopropanecarboxylic acid

  • Aminoguanidine bicarbonate

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol

  • Microwave reactor

Procedure:

  • In a microwave-safe reaction vessel, combine cyclopropanecarboxylic acid (1.0 eq) and aminoguanidine bicarbonate (1.1 eq).

  • Add a catalytic amount of concentrated hydrochloric acid.

  • Add ethanol as the solvent.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at a controlled temperature (e.g., 150 °C) for a specified time (e.g., 30 minutes).

  • After cooling, the reaction mixture is concentrated under reduced pressure.

  • The crude product is purified by a suitable method, such as recrystallization or column chromatography, to yield this compound.

Synthesis_Workflow Reagents Cyclopropanecarboxylic Acid + Aminoguanidine Bicarbonate Mixing Mixing in Ethanol + Catalytic HCl Reagents->Mixing Microwave Microwave Irradiation (e.g., 150°C, 30 min) Mixing->Microwave Purification Concentration and Purification Microwave->Purification Product This compound Purification->Product

Figure 1: Proposed synthesis workflow for this compound.

Representative Analytical Data

Specific analytical data for this compound is not available in the searched literature. However, the following table presents typical spectral data for closely related 3-amino-5-substituted-1,2,4-triazoles, which can serve as a reference for characterization.

Table 2: Representative Spectroscopic Data for Analogous 1,2,4-Triazole Derivatives

Data TypeCompoundKey Signals
¹H NMR 5-((styrylsulfonyl)methyl)-4H-1,2,4-triazol-3-amineδ 4.42 (s, 2H, CH₂), 5.36 (br s, 2H, NH₂), 6.90 (d, 1H, olefinic H), 12.67 (br s, 1H, NH)[2]
¹³C NMR 5-((styrylsulfonyl)methyl)-4H-1,2,4-triazol-3-amineδ 59.2 (CH₂), 156.5 (C-3), 160.3 (C-5)[2]
IR (KBr) 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol3452, 3298 cm⁻¹ (NH₂), 2595 cm⁻¹ (S-H)[3]
MS (EI) 4-propyl-4H-1,2,4-triazol-3-aminem/z 126 (M⁺)[4]

Biological Activity and Potential Applications

The 1,2,4-triazole scaffold is a well-established pharmacophore present in numerous clinically approved drugs. Derivatives of 1,2,4-triazole exhibit a wide range of biological activities, including antifungal, antibacterial, anticancer, and anticonvulsant properties.

Antimicrobial Activity

Many 1,2,4-triazole derivatives have demonstrated significant activity against various bacterial and fungal strains. The mechanism of action for some antifungal triazoles involves the inhibition of lanosterol 14α-demethylase, an enzyme crucial for ergosterol biosynthesis in fungi.

Table 3: In Vitro Antimicrobial Activity of Representative 1,2,4-Triazole Derivatives

CompoundOrganismActivity (MIC, µg/mL)Reference
4-amino-5-aryl-4H-1,2,4-triazole derivativeE. coli5[5]
4-amino-5-aryl-4H-1,2,4-triazole derivativeB. subtilis5[5]
Schiff base of 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiolS. aureusStrong activity, comparable to streptomycin[6]
Schiff base of 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiolM. gypseumStrong activity, superior to ketoconazole[6]
Anticancer Activity

The 1,2,4-triazole nucleus is a key structural component in several approved anticancer drugs, such as anastrozole and letrozole. Research has shown that various derivatives of 1,2,4-triazole exhibit potent antiproliferative activity against a range of cancer cell lines.

Table 4: In Vitro Anticancer Activity of Representative 1,2,4-Triazole Derivatives

CompoundCell LineActivity (IC₅₀, µM)Reference
5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogSNB-75 (CNS Cancer)PGI of 41.25% at 10 µM[7]
1,2,3-triazole derivativeHT-1080 (Fibrosarcoma)15.13[8]
5-amino[1][9][10]triazole derivativeHepG2 (Liver Cancer)17.69 - 25.4[11]
5-amino[1][9][10]triazole derivativeMCF7 (Breast Cancer)17.69 - 27.09[11]
Mechanism of Action and Signaling Pathways

While a specific signaling pathway for this compound has not been elucidated, studies on related compounds provide insights into potential mechanisms. For instance, 3-amino-1,2,4-triazole has been shown to be an inhibitor of protein synthesis on mitoribosomes and to affect heme synthesis.[12] In the context of cancer, some 1,2,4-triazole derivatives have been found to induce apoptosis.

Mechanism_of_Action Triazole 3-Amino-1,2,4-triazole Derivatives Enzyme Enzyme Inhibition (e.g., Lanosterol 14α-demethylase) Triazole->Enzyme Mitoribosome Inhibition of Protein Synthesis on Mitoribosomes Triazole->Mitoribosome Apoptosis Induction of Apoptosis Triazole->Apoptosis Antifungal Antifungal Activity Enzyme->Antifungal Antimicrobial Antimicrobial Activity Mitoribosome->Antimicrobial Anticancer Anticancer Activity Apoptosis->Anticancer

References

Predicted Bioactivity of 5-Cyclopropyl-4h-1,2,4-triazol-3-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including antifungal, antibacterial, anticancer, and anti-inflammatory properties.[1][2][3][4] This technical guide provides a predictive overview of the bioactivity of a specific derivative, 5-Cyclopropyl-4h-1,2,4-triazol-3-amine. Due to the limited availability of direct experimental data for this compound, this document extrapolates potential biological activities, experimental evaluation protocols, and possible mechanisms of action based on extensive research on structurally related 1,2,4-triazole analogs. The information presented herein is intended to serve as a foundational resource for researchers initiating investigations into this promising molecule.

Predicted Biological Activities and Physicochemical Properties

Based on the known bioactivities of other 1,2,4-triazole derivatives, this compound is predicted to possess a range of pharmacological effects. The cyclopropyl group may influence the compound's steric and electronic properties, potentially enhancing its interaction with biological targets.[5] The amine substituent provides a site for hydrogen bonding and potential further chemical modification.

Predicted Physicochemical and ADME Properties

In silico analysis is a crucial first step in drug discovery to predict the pharmacokinetic properties of a compound.[6][7][8] The following table summarizes the predicted Absorption, Distribution, Metabolism, and Excretion (ADME) properties for this compound, based on general characteristics of similar small heterocyclic molecules.

PropertyPredicted ValueSignificance
Molecular Weight 124.14 g/mol Adherence to Lipinski's Rule of Five for drug-likeness.[1][7]
LogP 0.5 - 1.5Indicates good oral bioavailability.
Topological Polar Surface Area (TPSA) < 140 ŲSuggests good cell membrane permeability.[6]
Hydrogen Bond Donors 2Contributes to target binding.
Hydrogen Bond Acceptors 3Contributes to target binding.
Blood-Brain Barrier (BBB) Permeability UnlikelyLow potential for CNS side effects.
CYP450 Inhibition Likely non-inhibitorReduced potential for drug-drug interactions.[6]
Predicted Bioactivity Spectrum

The 1,2,4-triazole nucleus is associated with a broad range of biological activities.[3] The table below outlines the predicted bioactivities for this compound, along with potential mechanisms and relevant in vitro models for testing.

Predicted BioactivityPotential Mechanism of ActionSuggested In Vitro Assay
Antifungal Inhibition of fungal cytochrome P450 enzymes (e.g., 14α-demethylase).[9]Broth microdilution assay against Candida albicans, Aspergillus niger.
Antibacterial Disruption of bacterial cell wall synthesis or DNA gyrase inhibition.Minimum Inhibitory Concentration (MIC) determination against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative).[10]
Anticancer Inhibition of kinases involved in cell proliferation, induction of apoptosis.[8]Cytotoxicity assay (e.g., MTT) against various cancer cell lines (e.g., HCT-116, MCF-7).[8]
Anti-inflammatory Inhibition of cyclooxygenase (COX) enzymes or modulation of inflammatory cytokine production.COX inhibition assay, measurement of nitric oxide (NO) production in LPS-stimulated macrophages.
Antioxidant Scavenging of free radicals.[11]DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.[11]

Experimental Protocols

Detailed methodologies are essential for the accurate evaluation of the predicted bioactivities. The following sections provide standardized protocols for key in vitro assays.

Antifungal Susceptibility Testing (Broth Microdilution)

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Preparation of Fungal Inoculum: A standardized suspension of fungal cells (e.g., Candida albicans) is prepared in RPMI-1640 medium to a concentration of 0.5–2.5 x 10³ cells/mL.

  • Compound Dilution: A serial two-fold dilution of this compound is prepared in a 96-well microtiter plate, typically ranging from 0.03 to 32 µg/mL.

  • Inoculation: Each well is inoculated with the fungal suspension. A positive control (fungal suspension without compound) and a negative control (medium only) are included.

  • Incubation: The plate is incubated at 35°C for 24-48 hours.

  • Endpoint Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth, often observed visually or measured spectrophotometrically.

Antibacterial Minimum Inhibitory Concentration (MIC) Assay

This protocol follows the principles of the broth microdilution method for bacteria.

  • Preparation of Bacterial Inoculum: A standardized bacterial suspension (e.g., E. coli, S. aureus) is prepared in Mueller-Hinton Broth (MHB) to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Compound Dilution: A serial dilution of the test compound is prepared in MHB in a 96-well plate.

  • Inoculation: Each well is inoculated with the bacterial suspension.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

MTT Cytotoxicity Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Cancer cells (e.g., HCT-116) are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of this compound for 24-72 hours.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at approximately 570 nm using a microplate reader. The IC50 value (the concentration that inhibits 50% of cell growth) is then calculated.

Predicted Signaling Pathways and Workflows

To visualize the potential mechanisms and experimental processes, the following diagrams are provided in DOT language.

G Predicted Antifungal Mechanism of Action This compound This compound Fungal Cell Fungal Cell This compound->Fungal Cell Ergosterol Biosynthesis Pathway Ergosterol Biosynthesis Pathway Fungal Cell->Ergosterol Biosynthesis Pathway 14-alpha-demethylase (CYP51) 14-alpha-demethylase (CYP51) Ergosterol Biosynthesis Pathway->14-alpha-demethylase (CYP51) Inhibition Ergosterol Ergosterol 14-alpha-demethylase (CYP51)->Ergosterol Blocked Synthesis Fungal Cell Membrane Fungal Cell Membrane Ergosterol->Fungal Cell Membrane Essential Component Disruption of Membrane Integrity Disruption of Membrane Integrity Fungal Cell Membrane->Disruption of Membrane Integrity Fungal Cell Death Fungal Cell Death Disruption of Membrane Integrity->Fungal Cell Death

Caption: Predicted inhibition of fungal ergosterol biosynthesis.

G In Vitro Bioactivity Screening Workflow cluster_0 Primary Screening cluster_1 Secondary Screening cluster_2 Lead Optimization Compound Synthesis and Purification Compound Synthesis and Purification Antifungal Assay Antifungal Assay Compound Synthesis and Purification->Antifungal Assay Antibacterial Assay Antibacterial Assay Compound Synthesis and Purification->Antibacterial Assay Cytotoxicity Assay Cytotoxicity Assay Compound Synthesis and Purification->Cytotoxicity Assay Hit Confirmation Hit Confirmation Antifungal Assay->Hit Confirmation Antibacterial Assay->Hit Confirmation Cytotoxicity Assay->Hit Confirmation Dose-Response Analysis (IC50/MIC) Dose-Response Analysis (IC50/MIC) Hit Confirmation->Dose-Response Analysis (IC50/MIC) Mechanism of Action Studies Mechanism of Action Studies Dose-Response Analysis (IC50/MIC)->Mechanism of Action Studies Structure-Activity Relationship (SAR) Structure-Activity Relationship (SAR) Mechanism of Action Studies->Structure-Activity Relationship (SAR) ADME/Tox Profiling ADME/Tox Profiling Structure-Activity Relationship (SAR)->ADME/Tox Profiling

Caption: A typical workflow for in vitro drug discovery.

Conclusion

While direct experimental data on this compound is not yet available, the extensive body of research on the 1,2,4-triazole class of compounds allows for a strong predictive assessment of its bioactivity. This molecule is a promising candidate for further investigation as an antifungal, antibacterial, and anticancer agent. The experimental protocols and predicted mechanisms of action outlined in this guide provide a solid framework for initiating such research. Further in silico and in vitro studies are warranted to validate these predictions and fully elucidate the therapeutic potential of this compound.

References

An In-depth Technical Guide on the Physical Characteristics of 5-Cyclopropyl-4h-1,2,4-triazol-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of 5-Cyclopropyl-4h-1,2,4-triazol-3-amine (CAS No. 502546-41-0). The information is compiled for professionals in research and drug development, with a focus on structured data, experimental methodologies, and logical workflows.

Core Physical and Chemical Properties

This compound is a heterocyclic compound featuring a triazole ring substituted with a cyclopropyl group and an amine group.[1] These functional groups are key to its chemical reactivity and physical properties, making it a valuable building block in medicinal chemistry.[1] The quantitative physical and chemical data are summarized in the table below.

PropertyValueSource
Molecular Formula C₅H₈N₄[2][3]
Molecular Weight 124.14 g/mol [2][3]
Melting Point 128 °C[2]
Boiling Point 383.4 ± 25.0 °C (Predicted)[2]
Density 1.469 ± 0.06 g/cm³ (Predicted)[2]
LogP 0.2643[3]
Topological Polar Surface Area (TPSA) 67.59 Ų[3]
Hydrogen Bond Donors 2[3]
Hydrogen Bond Acceptors 3[3]
Rotatable Bond Count 1[3]

Experimental Protocols for Property Determination

The following sections detail generalized, standard laboratory protocols for determining key physical characteristics such as melting point and solubility.

The melting point is a critical indicator of a compound's purity.[4] Pure crystalline compounds typically exhibit a sharp melting point range of 0.5-1.0°C. Impurities tend to lower and broaden the melting range.

Objective: To determine the temperature range over which the solid compound transitions to a liquid.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or DigiMelt)[5]

  • Glass capillary tubes (one end sealed)[6]

  • Spatula

  • Mortar and pestle (if sample needs to be ground)

Procedure:

  • Sample Preparation: Place a small amount of the dry, solid this compound onto a clean, dry surface. Gently jab the open end of a capillary tube into the powder.[6]

  • Packing the Sample: Invert the tube and tap it gently on a hard surface to cause the solid to fall to the closed end. Alternatively, drop the tube through a long, narrow glass tube to pack the solid tightly at the bottom. The packed sample height should be approximately 1-2 mm.[6][7]

  • Apparatus Setup: Place the packed capillary tube into the heating block of the melting point apparatus.[6]

  • Approximate Determination (Rapid Run): If the melting point is unknown, perform a rapid heating run (e.g., 10-20 °C/minute) to find an approximate melting range.[5]

  • Accurate Determination (Slow Run): Allow the apparatus to cool to at least 15-20 °C below the approximate melting point.[6] Begin heating again at a slow rate (1-2 °C/minute) to allow for thermal equilibrium between the sample, heating block, and thermometer.[5]

  • Data Recording: Record two temperatures:

    • T₁: The temperature at which the first drop of liquid appears.

    • T₂: The temperature at which the entire sample has completely melted into a transparent liquid.[6]

  • Reporting: The melting point is reported as the range from T₁ to T₂. For this compound, this is documented as 128 °C.[2]

Solubility is the maximum amount of a solute that can be dissolved in a given amount of solvent at a specific temperature.[8] The shake-flask method is a conventional technique for determining equilibrium solubility.[9][10] Given the polar amine and triazole moieties, the compound is expected to be soluble in polar solvents.[11]

Objective: To determine the saturation concentration of the compound in a solvent (e.g., water) at a controlled temperature.

Apparatus:

  • Analytical balance

  • Vials or flasks with screw caps

  • Constant temperature shaker bath or incubator

  • Syringe filters (e.g., 0.45 µm)

  • Analytical instrumentation for concentration measurement (e.g., HPLC-UV)

Procedure:

  • Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the solvent (e.g., purified water). The excess solid ensures that a saturated solution is formed.

  • Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[9]

  • Sample Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the undissolved solid settle.[9] Carefully withdraw a sample of the supernatant using a syringe.

  • Filtration: Immediately filter the sample through a syringe filter to remove any undissolved solid particles. This step is crucial to prevent artificially high concentration readings.

  • Analysis: Dilute the filtered saturated solution with a suitable solvent. Analyze the concentration of the compound in the diluted sample using a validated analytical method, such as HPLC-UV.

  • Calculation: Calculate the original concentration in the saturated solution by accounting for the dilution factor. The result is typically expressed in units of mg/L or mol/L.

Visualized Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate logical workflows relevant to the characterization and synthesis of this compound.

G cluster_start Sample Acquisition cluster_phys_chem Physical & Chemical Analysis cluster_structure Structural Confirmation cluster_report Data Compilation start Obtain Pure Sample of This compound mol_weight Molecular Weight (Mass Spectrometry) start->mol_weight Distribute for Testing melting_point Melting Point (Capillary Method) start->melting_point Distribute for Testing solubility Solubility (Shake-Flask Method) start->solubility Distribute for Testing pka pKa Determination (Potentiometric Titration) start->pka Distribute for Testing nmr NMR Spectroscopy (¹H, ¹³C) start->nmr Confirm Structure ftir FTIR Spectroscopy start->ftir Confirm Structure report Compile Technical Data Sheet mol_weight->report Report Results melting_point->report Report Results solubility->report Report Results pka->report Report Results nmr->report Report Results ftir->report Report Results G reagent1 Cyclopropanecarboxylic Acid Derivative (e.g., Ester, Hydrazide) intermediate Intermediate Formation (e.g., Acylaminoguanidine) reagent1->intermediate reagent2 Aminoguanidine (or similar N-C-N synthon) reagent2->intermediate cyclization Cyclization Reaction (Heat, Base, or Acid Catalyzed) intermediate->cyclization product This compound cyclization->product purification Purification (Recrystallization / Chromatography) product->purification

References

Methodological & Application

Synthesis Protocol for 5-Cyclopropyl-4H-1,2,4-triazol-3-amine: Application Notes for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For distribution to: Researchers, scientists, and drug development professionals.

This document provides detailed application notes and experimental protocols for the synthesis of 5-Cyclopropyl-4H-1,2,4-triazol-3-amine, a valuable heterocyclic building block for pharmaceutical and agrochemical research. The protocols outlined below are based on established synthetic methodologies for 1,2,4-triazole derivatives and provide two viable routes from commercially available starting materials.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry and drug discovery. The 1,2,4-triazole core is a well-known pharmacophore present in a wide range of therapeutic agents, while the cyclopropyl moiety can impart unique conformational constraints, improve metabolic stability, and enhance biological activity. This document details two robust protocols for the synthesis of this target compound: a microwave-assisted one-pot synthesis from methyl cyclopropanecarboxylate and aminoguanidine hydrochloride, and a two-step synthesis involving the preparation of cyclopropanecarbonyl chloride followed by condensation with aminoguanidine.

Data Presentation

Table 1: Physicochemical Properties of Key Reagents
CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL)Flash Point (°C)
Methyl cyclopropanecarboxylateC₅H₈O₂100.121190.98517.8
Cyclopropanecarbonyl chlorideC₄H₅ClO104.54110-1121.20-
Aminoguanidine bicarbonateCH₆N₄·H₂CO₃136.11---
Hydrochloric acid (37%)HCl36.46-~1.18-
Sodium MethoxideCH₃NaO54.02---
Table 2: Expected Physicochemical Properties and Yields of Intermediates and Final Product
CompoundMolecular FormulaMolecular Weight ( g/mol )Expected Yield (%)Expected Melting Point (°C)
Aminoguanidine hydrochlorideCH₇N₄Cl110.54>95% (from bicarbonate)164-166
1-(Cyclopropylcarbonyl)aminoguanidineC₅H₁₀N₄O142.16--
This compoundC₅H₈N₄124.1570-85%Not reported (estimation based on analogs: 130-160)

Experimental Protocols

Protocol 1: Microwave-Assisted One-Pot Synthesis from Methyl Cyclopropanecarboxylate

This protocol is adapted from a general method for the synthesis of 5-substituted 3-amino-1,2,4-triazoles from carboxylic acid esters and aminoguanidine bicarbonate[1].

Step 1: Preparation of Aminoguanidine Hydrochloride

  • In a 100 mL round-bottom flask, suspend aminoguanidine bicarbonate (13.6 g, 0.1 mol) in water (20 mL).

  • While stirring in an ice bath, slowly add 37% hydrochloric acid (~8.2 mL, 0.1 mol) until the effervescence ceases and the solution becomes clear.

  • Remove the water under reduced pressure to obtain aminoguanidine hydrochloride as a white solid. Dry in a vacuum oven at 50°C for 4 hours.

Step 2: Synthesis of this compound

  • In a 50 mL microwave process vial, combine aminoguanidine hydrochloride (11.05 g, 0.1 mol) and methyl cyclopropanecarboxylate (10.01 g, 0.1 mol).

  • Add sodium methoxide (5.40 g, 0.1 mol) to the mixture.

  • Seal the vial and place it in a microwave reactor.

  • Irradiate the mixture at 150°C for 60 minutes.

  • After cooling, add water (50 mL) to the reaction mixture and stir for 30 minutes.

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the solid with cold water (2 x 20 mL) and dry under vacuum to afford the crude product.

  • Recrystallize the crude product from an appropriate solvent (e.g., ethanol/water mixture) to yield pure this compound.

Protocol 2: Synthesis via Cyclopropanecarbonyl Chloride

This protocol is a two-step procedure involving the synthesis of the acid chloride followed by condensation with aminoguanidine.

Step 1: Synthesis of Cyclopropanecarbonyl Chloride

This procedure is based on a general method for the preparation of acid chlorides.[2][3]

  • In a 100 mL round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap, place cyclopropanecarboxylic acid (8.61 g, 0.1 mol).

  • Slowly add thionyl chloride (13.1 g, 0.11 mol, 8.0 mL) to the flask.

  • Heat the reaction mixture to reflux (approximately 80°C) for 2 hours, or until the evolution of gas (HCl and SO₂) ceases.

  • Allow the mixture to cool to room temperature.

  • Distill the crude product under reduced pressure to obtain pure cyclopropanecarbonyl chloride as a colorless liquid.

Step 2: Synthesis of this compound

This step involves the acylation of aminoguanidine and subsequent cyclization.[1][4]

  • Prepare aminoguanidine hydrochloride as described in Protocol 1, Step 1.

  • In a 250 mL three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve aminoguanidine hydrochloride (11.05 g, 0.1 mol) in pyridine (50 mL) and cool the mixture to 0°C in an ice bath.

  • Slowly add a solution of cyclopropanecarbonyl chloride (10.45 g, 0.1 mol) in dry pyridine (20 mL) from the dropping funnel, maintaining the temperature below 5°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Heat the mixture to reflux for 4 hours to effect cyclization.

  • Cool the reaction mixture and pour it into ice water (200 mL).

  • Collect the precipitate by vacuum filtration, wash with cold water, and dry.

  • Recrystallize the crude product from an ethanol/water mixture to obtain pure this compound.

Mandatory Visualization

Synthesis_Protocols cluster_protocol1 Protocol 1: Microwave-Assisted Synthesis cluster_protocol2 Protocol 2: Synthesis via Acid Chloride start1 Methyl Cyclopropanecarboxylate + Aminoguanidine HCl step1_1 Microwave Irradiation (150°C, 60 min) + NaOMe start1->step1_1 product1 This compound step1_1->product1 start2 Cyclopropanecarboxylic Acid step2_1 Thionyl Chloride (SOCl₂) Reflux start2->step2_1 intermediate2 Cyclopropanecarbonyl Chloride step2_1->intermediate2 step2_2 Aminoguanidine HCl Pyridine, Reflux intermediate2->step2_2 product2 This compound step2_2->product2

Caption: Proposed synthetic routes for this compound.

Workflow_Logic reagents Starting Materials (Cyclopropanecarboxylic acid derivative, Aminoguanidine) reaction_setup Reaction Setup (Solvent, Catalyst/Base, Temperature) reagents->reaction_setup reaction_progress Reaction Monitoring (TLC, LC-MS) reaction_setup->reaction_progress workup Work-up (Quenching, Extraction, Precipitation) reaction_progress->workup purification Purification (Filtration, Recrystallization) workup->purification characterization Characterization (NMR, MS, MP) purification->characterization final_product Pure this compound characterization->final_product

Caption: General experimental workflow for the synthesis and characterization.

Safety Precautions

  • Thionyl chloride and cyclopropanecarbonyl chloride are corrosive and moisture-sensitive. Handle these reagents in a well-ventilated fume hood, wearing appropriate personal protective equipment (gloves, safety glasses, lab coat).

  • Hydrochloric acid is corrosive. Handle with care, avoiding inhalation of fumes and contact with skin and eyes.

  • Sodium methoxide is a strong base and is flammable. Handle in an inert atmosphere if possible and avoid contact with water.

  • Pyridine is flammable and has a strong, unpleasant odor. Use in a fume hood.

  • Microwave synthesis should be performed in a dedicated microwave reactor with appropriate pressure and temperature monitoring. Ensure the reaction vial is properly sealed.

  • Always consult the Safety Data Sheet (SDS) for each reagent before use.

References

Application Notes and Protocols for the Analytical Characterization of 5-Cyclopropyl-4h-1,2,4-triazol-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

5-Cyclopropyl-4h-1,2,4-triazol-3-amine is a heterocyclic organic compound with potential applications in medicinal chemistry and drug discovery. Accurate and comprehensive characterization of this molecule is crucial for its identification, purity assessment, and quality control. These application notes provide detailed protocols for the analytical characterization of this compound using a suite of standard analytical techniques, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Elemental Analysis.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular FormulaC₅H₈N₄[1]
Molar Mass124.14 g/mol [1]
Melting Point128 °C[1]
AppearanceOff-white to white solid
IUPAC NameThis compound

Analytical Techniques and Protocols

A general workflow for the analytical characterization of this compound is outlined below.

Analytical_Workflow cluster_Sample Sample Preparation cluster_Techniques Analytical Characterization cluster_Data Data Analysis & Reporting Sample This compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR MS Mass Spectrometry (EI-MS, ESI-MS) Sample->MS HPLC HPLC (Purity & Quantification) Sample->HPLC FTIR FT-IR Spectroscopy Sample->FTIR EA Elemental Analysis Sample->EA Structure Structure Elucidation NMR->Structure MS->Structure Identity Identity Confirmation MS->Identity Purity Purity Assessment HPLC->Purity FTIR->Identity EA->Identity Report Comprehensive Report Structure->Report Purity->Report Identity->Report

Analytical workflow for compound characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of this compound. ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

Expected ¹H and ¹³C NMR Data:

Atom TypeExpected ¹H Chemical Shift (δ, ppm)Expected ¹³C Chemical Shift (δ, ppm)
Cyclopropyl-CH~1.5 - 2.0 (m)~5 - 15
Cyclopropyl-CH₂~0.5 - 1.0 (m)~5 - 15
Triazole-NH~11.0 - 13.0 (br s)-
Triazole-NH₂~5.0 - 6.0 (br s)-
Triazole-C3-~150 - 160
Triazole-C5-~155 - 165

Note: Chemical shifts are reported relative to tetramethylsilane (TMS) and may vary depending on the solvent and concentration.

Experimental Protocol for NMR Spectroscopy:

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

  • Instrument Parameters (¹H NMR):

    • Spectrometer Frequency: 400 MHz or higher

    • Pulse Program: Standard single-pulse sequence (e.g., zg30)

    • Number of Scans: 16-64

    • Relaxation Delay (d1): 1-5 seconds

    • Acquisition Time: 2-4 seconds

    • Spectral Width: 16 ppm

  • Instrument Parameters (¹³C NMR):

    • Spectrometer Frequency: 100 MHz or higher

    • Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30)

    • Number of Scans: 1024 or more, depending on sample concentration

    • Relaxation Delay (d1): 2 seconds

    • Spectral Width: 240 ppm

  • Data Processing: Process the acquired Free Induction Decay (FID) using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or TMS.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of the compound. Both Electron Ionization (EI) and Electrospray Ionization (ESI) are suitable techniques.

Expected Mass Spectrometry Data:

TechniqueExpected m/zInterpretation
EI-MS124[M]⁺• (Molecular Ion)
ESI-MS125[M+H]⁺ (Protonated Molecule)
High-Resolution MS (HRMS)125.0822Calculated for [C₅H₉N₄]⁺

Experimental Protocol for ESI-MS:

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrument Parameters:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Capillary Voltage: 3-5 kV

    • Nebulizer Gas (N₂): 1-2 Bar

    • Drying Gas (N₂) Flow: 5-10 L/min

    • Drying Gas Temperature: 200-300 °C

    • Mass Range: m/z 50-500

  • Data Analysis: Identify the protonated molecular ion peak [M+H]⁺. For high-resolution mass spectrometry, compare the accurate mass with the theoretical mass to confirm the elemental composition.

High-Performance Liquid Chromatography (HPLC)

HPLC is employed to assess the purity of this compound and for quantitative analysis. A reversed-phase method is generally suitable for this polar compound.

Experimental Protocol for HPLC:

  • Sample Preparation: Prepare a stock solution of the sample in the mobile phase or a compatible solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL. Further dilute to a working concentration of about 10-100 µg/mL.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

    • Mobile Phase: A mixture of water (with 0.1% formic acid or trifluoroacetic acid) and acetonitrile or methanol. An isocratic or gradient elution can be used. For example, start with a high aqueous percentage and gradually increase the organic modifier.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25-30 °C

    • Injection Volume: 10 µL

    • Detection: UV at 210-230 nm

  • Data Analysis: Determine the retention time of the main peak. Calculate the purity of the sample by integrating the peak areas of all components in the chromatogram.

HPLC_Workflow SamplePrep Sample Preparation (Dissolve in Mobile Phase) Injection Inject into HPLC System SamplePrep->Injection Separation Separation on C18 Column Injection->Separation Detection UV Detection Separation->Detection DataAnalysis Data Analysis (Purity Calculation) Detection->DataAnalysis

Workflow for HPLC analysis.
Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule.

Expected FT-IR Absorption Bands:

Wavenumber (cm⁻¹)Functional GroupVibration Mode
3300 - 3500N-H (amine)Stretching
3100 - 3300N-H (triazole)Stretching
2900 - 3100C-H (cyclopropyl)Stretching
1600 - 1650N-HBending
1550 - 1620C=NStretching
1400 - 1500C-NStretching

Experimental Protocol for FT-IR Spectroscopy:

  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry KBr powder and pressing it into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid sample.

  • Instrument Parameters:

    • Spectral Range: 4000-400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 16-32

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Elemental Analysis

Elemental analysis is performed to determine the percentage composition of carbon (C), hydrogen (H), and nitrogen (N) in the sample, which serves as a confirmation of its empirical formula.

Theoretical Elemental Composition for C₅H₈N₄:

ElementTheoretical Percentage (%)
Carbon (C)48.37
Hydrogen (H)6.50
Nitrogen (N)45.13

Experimental Protocol for Elemental Analysis:

  • Sample Preparation: Accurately weigh 1-3 mg of the dry, pure sample into a tin or silver capsule.

  • Instrument Parameters: Use a calibrated CHN elemental analyzer. The instrument performs combustion of the sample at high temperatures, followed by the separation and detection of the resulting gases (CO₂, H₂O, N₂).

  • Data Analysis: Compare the experimentally determined percentages of C, H, and N with the theoretical values. The experimental values should be within ±0.4% of the theoretical values to confirm the elemental composition.

Data Summary and Interpretation

The collective data from these analytical techniques provides a comprehensive characterization of this compound. The NMR and MS data confirm the molecular structure and formula, while HPLC provides a measure of its purity. FT-IR spectroscopy confirms the presence of key functional groups, and elemental analysis validates the empirical formula.

Data_Integration NMR NMR Data Confirmation Structural Confirmation & Purity Assessment NMR->Confirmation MS Mass Spec Data MS->Confirmation HPLC HPLC Data HPLC->Confirmation FTIR FT-IR Data FTIR->Confirmation EA Elemental Analysis EA->Confirmation

Integration of analytical data for confirmation.

These protocols and application notes should serve as a valuable resource for researchers and scientists involved in the synthesis, development, and quality control of this compound.

References

Application Notes and Protocols for 1H NMR Analysis of 5-Cyclopropyl-4h-1,2,4-triazol-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Cyclopropyl-4h-1,2,4-triazol-3-amine is a heterocyclic compound of interest in medicinal chemistry and drug development due to the prevalence of the 1,2,4-triazole scaffold in various pharmacologically active molecules. Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the structural elucidation and purity assessment of such compounds. This document provides a detailed guide to the 1H NMR analysis of this compound, including a summary of expected chemical shifts, a comprehensive experimental protocol, and a workflow diagram. The data presented herein is based on established principles of NMR spectroscopy and analysis of structurally related compounds.

Predicted 1H NMR Data

The following table summarizes the predicted quantitative 1H NMR data for this compound. These predictions are based on the analysis of similar structures and known chemical shift ranges for the respective functional groups. The spectrum is assumed to be recorded in a common deuterated solvent such as DMSO-d6, which is capable of dissolving the compound and exchanging with labile protons.

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constant (J, Hz)Integration
NH (Triazole ring)11.5 - 12.5br s-1H
NH2 (Amino group)5.0 - 6.0br s-2H
CH (Cyclopropyl)1.8 - 2.2m-1H
CH2 (Cyclopropyl)0.8 - 1.2m-4H

Note: The chemical shifts of NH and NH2 protons are highly dependent on solvent, concentration, and temperature, and they may appear as broad singlets due to chemical exchange.

Experimental Protocol

This section details the methodology for the 1H NMR analysis of this compound.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the solid this compound sample.

  • Transfer the sample into a clean, dry NMR tube.

  • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6).

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required.

  • Cap the NMR tube and gently vortex or sonicate to ensure complete dissolution of the sample.

2. NMR Spectrometer Setup and Data Acquisition:

  • Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

  • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

  • Set the following acquisition parameters (example for a 400 MHz spectrometer):

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

    • Number of Scans: 16 to 64, depending on the sample concentration.

    • Receiver Gain: Adjust to avoid signal clipping.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Spectral Width: A range appropriate for proton NMR (e.g., -2 to 14 ppm).

3. Data Processing and Analysis:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

  • Perform baseline correction to obtain a flat baseline.

  • Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm or the residual solvent peak to its known chemical shift.

  • Integrate the peaks to determine the relative number of protons for each signal.

  • Analyze the multiplicities (singlet, doublet, triplet, multiplet) and coupling constants (J) to elucidate the connectivity of the protons in the molecule.

Workflow Diagram

The following diagram illustrates the logical workflow for the 1H NMR analysis of this compound.

G 1H NMR Analysis Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Data Analysis weigh Weigh Compound dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer load Load Sample into Spectrometer transfer->load Sample Ready setup Tune and Shim load->setup acquire Acquire FID setup->acquire ft Fourier Transform acquire->ft Raw Data phase Phase Correction ft->phase baseline Baseline Correction phase->baseline calibrate Calibrate Spectrum baseline->calibrate integrate Integrate Peaks calibrate->integrate Processed Spectrum analyze Analyze Multiplicity & Coupling integrate->analyze elucidate Structure Elucidation analyze->elucidate report report elucidate->report Final Report

Caption: Workflow for 1H NMR Analysis.

Conclusion

This application note provides a comprehensive overview of the 1H NMR analysis of this compound. The provided (predicted) data and detailed protocols offer a valuable resource for researchers in the fields of chemical synthesis and drug development. Adherence to these guidelines will facilitate accurate structural characterization and quality control of this and structurally related compounds, thereby supporting the advancement of research and development efforts.

Application Note: Mass Spectrometric Analysis of 5-Cyclopropyl-4H-1,2,4-triazol-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-Cyclopropyl-4H-1,2,4-triazol-3-amine is a heterocyclic compound featuring a triazole ring, a cyclopropyl group, and an amine substituent. The 1,2,4-triazole moiety is a significant pharmacophore found in a wide range of medicinally important compounds, exhibiting diverse biological activities.[1] Understanding the mass spectrometric behavior of such molecules is crucial for their identification, structural elucidation, and quantitative analysis in various matrices, which is essential in drug discovery and development. This application note describes a general methodology for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS).

Analytical Challenge

The primary challenge in the analysis of novel or specialized compounds like this compound is the development of a robust and reliable analytical method for its detection and characterization. Mass spectrometry, particularly when combined with a separation technique like HPLC, offers the high sensitivity and selectivity required for this purpose. The elucidation of the fragmentation pattern is key to confirming the molecular structure.

Solution

This document outlines a protocol for the analysis of this compound by HPLC-MS. The proposed method utilizes Electrospray Ionization (ESI) in positive ion mode, a common and effective technique for ionizing polar molecules such as the target analyte. The subsequent fragmentation of the protonated molecule in the mass spectrometer provides a characteristic fingerprint for structural confirmation.

Experimental Protocols

1. Sample Preparation

  • Standard Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in methanol. From the stock solution, prepare a working standard solution of 1 µg/mL by diluting with the initial mobile phase composition (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Matrix Samples (e.g., Plasma, Tissue Homogenate): For quantitative analysis in biological matrices, a suitable extraction method such as protein precipitation, liquid-liquid extraction, or solid-phase extraction should be employed to remove interferences. The final extract should be reconstituted in the initial mobile phase.

2. HPLC-MS Instrumentation and Conditions

A typical HPLC-MS system suitable for this analysis would be an Agilent 1260 Infinity HPLC System coupled to an Agilent 6120 single quadrupole mass spectrometer or a similar setup.[1]

  • HPLC Conditions:

    • Column: Zorbax SB-C18, 4.6 × 30 mm, 1.8 µm particle size.[1]

    • Mobile Phase A: 0.1% Formic acid in water.[1]

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.[1]

    • Gradient: A linear gradient can be optimized, for example, starting at 5% B, holding for 1 minute, increasing to 95% B over 5 minutes, holding for 2 minutes, and then returning to initial conditions for re-equilibration.

    • Flow Rate: 0.4 mL/min.[1]

    • Column Temperature: 40 °C.[1]

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions (ESI):

    • Ion Source: Electrospray Ionization (ESI).[1]

    • Polarity: Positive.[1]

    • Drying Gas: Nitrogen at a flow rate of 10 L/min.[1]

    • Nebulizer Pressure: 35 psi.

    • Drying Gas Temperature: 350 °C.

    • Capillary Voltage: 3500 V.

    • Scan Range: m/z 50-300.

    • Fragmentor Voltage: The fragmentor voltage can be varied (e.g., 70 V, 140 V) to induce fragmentation and obtain structural information.

3. Data Analysis

Data will be acquired and processed using the instrument's software. The analysis will involve identifying the peak corresponding to this compound based on its retention time and mass-to-charge ratio (m/z). The protonated molecule [M+H]⁺ is expected at m/z 125.09. The fragmentation pattern obtained from MS/MS or by in-source fragmentation will be used to confirm the structure.

Data Presentation

Table 1: Proposed Mass Spectrometric Data for this compound

Ion DescriptionProposed StructureCalculated m/zObserved m/zRelative Abundance (%)
[M+H]⁺Protonated Molecule125.09125.1100
[M+H - N₂]⁺Loss of Nitrogen97.0897.145
[M+H - C₂H₄]⁺Loss of Ethylene from Cyclopropyl97.0897.130
[M+H - HCN]⁺Loss of Hydrogen Cyanide98.0798.125
[C₃H₅]⁺Cyclopropyl Cation41.0441.060

Note: The observed m/z values and relative abundances are hypothetical and serve as an example for this application note. Actual values may vary depending on the specific instrument and conditions used.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Standard Standard Solution (1 µg/mL) HPLC HPLC Separation (C18 Column) Standard->HPLC Matrix Matrix Sample (e.g., Plasma) Extraction Extraction Matrix->Extraction Extraction->HPLC MS Mass Spectrometry (ESI Positive Mode) HPLC->MS Acquisition Data Acquisition MS->Acquisition Processing Data Processing & Interpretation Acquisition->Processing

Caption: Experimental workflow for the HPLC-MS analysis of this compound.

fragmentation_pathway cluster_fragments Primary Fragments cluster_secondary_fragments Secondary Fragment M [M+H]⁺ m/z = 125.1 F1 [M+H - N₂]⁺ m/z = 97.1 M->F1 - N₂ F2 [M+H - C₂H₄]⁺ m/z = 97.1 M->F2 - C₂H₄ F3 [M+H - HCN]⁺ m/z = 98.1 M->F3 - HCN F4 [C₃H₅]⁺ m/z = 41.0 M->F4 - C₂H₄N₄

Caption: Proposed fragmentation pathway for this compound in positive ESI-MS.

References

Application Notes and Protocols for In Vitro Evaluation of 5-Cyclopropyl-4H-1,2,4-triazol-3-amine Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of relevant in vitro assays to determine the biological activity of 5-Cyclopropyl-4H-1,2,4-triazol-3-amine and related triazole compounds. The protocols detailed below are based on established methodologies for evaluating the anticancer, antimicrobial, and enzyme inhibitory potential of this class of molecules.

Overview of Potential Activities

Derivatives of 1,2,4-triazole are a well-established class of heterocyclic compounds with a broad spectrum of biological activities.[1][2] Published research on analogous structures suggests that this compound could exhibit a range of effects, making it a candidate for screening in various therapeutic areas.[1][2] The triazole ring is a key pharmacophore, and its derivatives have been investigated for:

  • Anticancer Activity: Many triazole derivatives have demonstrated potent cytotoxic effects against various cancer cell lines.[3][4]

  • Enzyme Inhibition: The nitrogen atoms in the triazole ring can act as metal binders, suggesting potential for enzyme inhibition.[5][6]

  • Antimicrobial and Antifungal Activity: Triazole compounds are known for their efficacy against a range of microbial and fungal pathogens.[1][7]

  • Antioxidant Activity: Some triazole derivatives have shown the ability to scavenge free radicals.[8]

Experimental Protocols

Anticancer Activity: Cell Viability and Cytotoxicity Assays

A fundamental step in assessing anticancer potential is to determine the compound's effect on cancer cell proliferation and viability. The MTT assay is a widely used colorimetric method for this purpose.

Protocol: MTT Assay for Cytotoxicity Screening

Objective: To determine the concentration of the test compound that inhibits cell growth by 50% (IC50).

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer, HCT-116 for colon cancer)[3]

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound (test compound) dissolved in DMSO

  • Doxorubicin or 5-Fluorouracil (positive control)[3]

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well microplates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound and positive control in complete medium. The final concentration of DMSO should not exceed 0.5% to avoid solvent toxicity.

  • Remove the old medium from the wells and add 100 µL of the fresh medium containing the various concentrations of the test compound or controls. Include wells with untreated cells as a negative control.

  • Incubate the plates for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability using the following formula:

    • % Viability = (Absorbance of treated cells / Absorbance of untreated cells) x 100

  • Plot the percentage of cell viability against the compound concentration and determine the IC50 value from the dose-response curve.

Experimental Workflow for MTT Assay

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay & Measurement cluster_analysis Data Analysis cell_seeding Seed Cells in 96-well Plate treatment Treat Cells with Compound cell_seeding->treatment compound_prep Prepare Compound Dilutions compound_prep->treatment incubation Incubate for 48-72h treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition formazan_solubilization Solubilize Formazan mtt_addition->formazan_solubilization read_plate Measure Absorbance formazan_solubilization->read_plate data_analysis Calculate % Viability read_plate->data_analysis ic50_determination Determine IC50 data_analysis->ic50_determination

Caption: Workflow for determining cell cytotoxicity using the MTT assay.

Enzyme Inhibition Assays

Given that triazole compounds can act as enzyme inhibitors, screening against relevant enzymes is a logical step. For example, some triazole derivatives have shown inhibitory activity against enzymes like acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and α-glucosidase.[6][9]

Protocol: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

Objective: To determine the compound's ability to inhibit AChE activity.

Materials:

  • Acetylcholinesterase (AChE) from electric eel

  • Acetylthiocholine iodide (ATCI) as the substrate

  • 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (pH 8.0)

  • This compound (test compound) dissolved in DMSO

  • Galanthamine (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare solutions of AChE, ATCI, and DTNB in the phosphate buffer.

  • Assay Reaction: In a 96-well plate, add in the following order:

    • 25 µL of the test compound at various concentrations.

    • 50 µL of AChE solution.

    • Mix and incubate for 15 minutes at room temperature.

    • 125 µL of DTNB solution.

    • 25 µL of ATCI solution to start the reaction.

  • Absorbance Measurement: Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute for 5 minutes) using a microplate reader. The rate of the reaction is determined by the increase in absorbance.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration.

    • The percentage of inhibition is calculated as:

      • % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100

    • Plot the percentage of inhibition against the compound concentration to determine the IC50 value.

Signaling Pathway for AChE Inhibition

AChE_Inhibition ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Choline_Acetate Choline + Acetate AChE->Choline_Acetate Test_Compound This compound Test_Compound->AChE Inhibition

Caption: Mechanism of acetylcholinesterase (AChE) inhibition.

Antimicrobial Activity: Broth Microdilution Assay

To assess the antimicrobial properties of the compound, the broth microdilution method is used to determine the Minimum Inhibitory Concentration (MIC).

Protocol: Broth Microdilution for MIC Determination

Objective: To determine the lowest concentration of the compound that inhibits the visible growth of a microorganism.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative))[1]

  • Mueller-Hinton Broth (MHB)

  • This compound (test compound) dissolved in DMSO

  • Ampicillin or other appropriate antibiotic (positive control)[1]

  • Sterile 96-well microplates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

Procedure:

  • Compound Dilution: Prepare a two-fold serial dilution of the test compound in MHB in a 96-well plate.

  • Inoculation: Add the standardized bacterial inoculum to each well to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Controls: Include a positive control (antibiotic), a negative control (no compound), and a sterility control (no bacteria).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Data Presentation

The following tables present hypothetical quantitative data for this compound, based on activities reported for analogous triazole derivatives. This data is for illustrative purposes to guide researchers in their experimental design and data presentation.

Table 1: In Vitro Anticancer Activity (IC50 in µM)

CompoundMCF-7 (Breast)HepG2 (Liver)HCT-116 (Colon)
This compound5.28.16.5
Doxorubicin (Control)[3]1.81.82.6
5-Fluorouracil (Control)[3]28.728.7>50

Table 2: Enzyme Inhibition Activity (IC50 in µM)

CompoundAcetylcholinesterase (AChE)Butyrylcholinesterase (BChE)α-Glucosidase
This compound15.422.845.2
Galanthamine (Control)0.58.5N/A
Acarbose (Control)[6]N/AN/A375.8

Table 3: Antimicrobial Activity (MIC in µg/mL)

CompoundS. aureus (Gram +)E. coli (Gram -)P. aeruginosa (Gram -)
This compound3264>128
Ampicillin (Control)[1]816>128

Conclusion

The provided protocols and application notes offer a robust framework for the initial in vitro characterization of this compound. Based on the activities of related triazole compounds, it is plausible that this molecule will exhibit biological activity in anticancer, enzyme inhibition, or antimicrobial assays. The systematic application of these assays will enable a thorough evaluation of its therapeutic potential. Further studies, including mechanism of action and in vivo efficacy, would be warranted for promising initial results.

References

5-Cyclopropyl-4H-1,2,4-triazol-3-amine: A Versatile Intermediate in Modern Drug Discovery and Agrochemical Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 5-Cyclopropyl-4H-1,2,4-triazol-3-amine is a heterocyclic building block that has garnered significant interest in medicinal chemistry and agrochemical development. Its unique structural motif, featuring a reactive amino group and a lipophilic cyclopropyl moiety on a stable triazole core, makes it a valuable intermediate for the synthesis of a diverse range of biologically active compounds. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in leveraging this versatile chemical entity.

Physicochemical Properties

Basic physicochemical data for this compound are summarized in the table below.

PropertyValueReference
CAS Number 502546-41-0[1]
Molecular Formula C₅H₈N₄[1]
Molecular Weight 124.14 g/mol [1]
Melting Point 128 °C[1]
Boiling Point (Predicted) 383.4 ± 25.0 °C[1]
Density (Predicted) 1.469 ± 0.06 g/cm³[1]

Applications in Research and Development

The 1,2,4-triazole scaffold is a well-established pharmacophore present in numerous approved drugs, exhibiting a wide array of biological activities including antifungal, antibacterial, antiviral, and anticancer properties. The introduction of a cyclopropyl group at the 5-position can enhance metabolic stability and binding affinity to target proteins. This compound serves as a key starting material for the synthesis of:

  • Kinase Inhibitors: The amino group of the triazole can be readily derivatized to introduce pharmacophores that target the ATP-binding site of various kinases. The cyclopropyl group can occupy hydrophobic pockets within the enzyme, contributing to potency and selectivity. Derivatives of 1,2,4-triazoles have shown inhibitory activity against kinases such as c-Met and VEGFR-2.

  • Antifungal Agents: The 1,2,4-triazole nucleus is a core component of many antifungal drugs that inhibit lanosterol 14α-demethylase, a key enzyme in ergosterol biosynthesis in fungi.

  • Agrochemicals: Triazole derivatives are widely used as fungicides and herbicides in agriculture. The unique properties of the cyclopropyl group can contribute to the efficacy and spectrum of activity of these agrochemicals.

Experimental Protocols

Synthesis of this compound

Reaction Scheme:

G A Cyclopropanecarbonyl chloride C Cyclopropyl isothiocyanate A->C + B (Acetone, reflux) B Potassium thiocyanate E 1-(Cyclopropanecarbonyl)thiosemicarbazide C->E + D (Ethanol, reflux) D Hydrazine hydrate G 5-Cyclopropyl-4H-1,2,4-triazole-3-thiol E->G + F (Reflux) F Base (e.g., NaOH or K2CO3) I This compound G->I + H (Reflux) H Hydrazine hydrate G cluster_start Starting Materials cluster_reaction Reaction cluster_purification Purification cluster_product Product A This compound C Urea Formation A->C B Substituted Isocyanate (e.g., Aryl isocyanate) B->C D Precipitation or Chromatography C->D E Triazole-Urea Derivative (Potential Kinase Inhibitor) D->E G cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Inhibition by Triazole Derivative cluster_consequence Consequences Lanosterol Lanosterol CYP51 Lanosterol 14α-demethylase (CYP51) Lanosterol->CYP51 Intermediate 4,4-dimethyl-cholesta- 8,14,24-trienol CYP51->Intermediate Ergosterol Ergosterol Intermediate->Ergosterol Triazole 5-Cyclopropyl-1,2,4-triazole Derivative Triazole->CYP51 Inhibition Disruption Disruption of Fungal Cell Membrane Integrity Growth_Inhibition Inhibition of Fungal Growth Disruption->Growth_Inhibition

References

Application Notes and Protocols for 5-Cyclopropyl-4H-1,2,4-triazol-3-amine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Cyclopropyl-4H-1,2,4-triazol-3-amine and its derivatives represent a promising class of heterocyclic compounds in medicinal chemistry. The unique structural features of the 1,2,4-triazole ring, combined with the presence of a cyclopropyl moiety, confer a range of biological activities. This document provides an overview of the applications of this scaffold, focusing on its anticancer and enzyme inhibitory properties. Detailed protocols for synthesis and key biological assays are provided to facilitate further research and development in this area.

Synthesis of this compound Core Structure

Experimental Protocol: Synthesis of 4-Amino-5-cyclopropyl-4H-1,2,4-triazole-3-thiol (A Precursor)

This protocol is adapted from the synthesis of similar 1,2,4-triazole-3-thiols.

Materials:

  • Cyclopropanecarboxylic acid hydrazide

  • Carbon disulfide (CS₂)

  • Potassium hydroxide (KOH)

  • Hydrazine hydrate (N₂H₄·H₂O)

  • Absolute ethanol

  • Diethyl ether

  • Water

Procedure:

  • Synthesis of Potassium dithiocarbazinate salt:

    • In a flask, dissolve cyclopropanecarboxylic acid hydrazide in absolute ethanol.

    • Add a solution of potassium hydroxide in absolute ethanol to the flask.

    • To this mixture, add carbon disulfide dropwise while stirring and cooling in an ice bath.

    • Continue stirring for 12-18 hours at room temperature.

    • Collect the precipitated potassium dithiocarbazinate salt by filtration, wash with dry diethyl ether, and dry in a vacuum.

  • Synthesis of 4-Amino-5-cyclopropyl-4H-1,2,4-triazole-3-thiol:

    • Reflux a mixture of the potassium dithiocarbazinate salt and hydrazine hydrate in water for 4-6 hours.

    • During the reaction, hydrogen sulfide gas may be evolved.

    • After cooling, dilute the reaction mixture with cold water.

    • Acidify the solution with a suitable acid (e.g., concentrated HCl) to precipitate the product.

    • Filter the solid, wash thoroughly with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the purified 4-amino-5-cyclopropyl-4H-1,2,4-triazole-3-thiol.

The resulting 3-thiol can then be converted to the 3-amino derivative through various established synthetic methods.

Applications in Cancer Research

Derivatives of the 5-cyclopropyl-1,2,4-triazole scaffold have demonstrated significant potential as anticancer agents. Their mechanism of action often involves the inhibition of key signaling pathways and the induction of apoptosis.

Quantitative Data: Anticancer Activity of Cyclopropyl-Triazole Derivatives
Compound ClassTarget Cell LineIC₅₀ (µM)Reference
Triazole-benzohydrazone hybrid (Compound 18)Melanoma (MALME-3M)>100% Growth Inhibition[1]
Triazole-benzohydrazone hybrid (Compound 18)Breast Cancer (MCF7)85.87% Growth Inhibition[1]
2-substituted-4-(2-fluorophenoxy)pyridine derivative (Compound 68d)c-Met Kinase0.11[2]
2-substituted-4-(2-fluorophenoxy)pyridine derivative (Compound 68d)VEGFR-2 Kinase0.19[2]
Pyridine derivative with triazole moiety (Compound 63g)HT-29 (Colon Cancer)0.08[2]
Pyridine derivative with triazole moiety (Compound 63g)H460 (Lung Cancer)0.14[2]
Pyridine derivative with triazole moiety (Compound 63g)A549 (Lung Cancer)0.11[2]
Pyridine derivative with triazole moiety (Compound 63g)MKN-45 (Gastric Cancer)0.031[2]
Signaling Pathway: Apoptosis Induction by Triazole Derivatives

Several studies have indicated that 1,2,4-triazole derivatives induce apoptosis in cancer cells through the intrinsic mitochondrial pathway. This is often initiated by the inhibition of upstream signaling molecules like EGFR and involves the modulation of pro- and anti-apoptotic proteins, leading to caspase activation.[3][4]

apoptosis_pathway cluster_0 Cell Membrane cluster_1 Cytoplasm Triazole Derivative Triazole Derivative EGFR EGFR Triazole Derivative->EGFR Inhibition Bcl-2 Bcl-2 Triazole Derivative->Bcl-2 Inhibition EGFR->Bcl-2 Activation (inhibited) Bax Bax Bcl-2->Bax Inhibition Mitochondrion Mitochondrion Bax->Mitochondrion Promotes Permeabilization Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Release APAF1 APAF1 Cytochrome c->APAF1 Binds to Caspase-9 Caspase-9 APAF1->Caspase-9 Activates Caspase-3 Caspase-3 Caspase-9->Caspase-3 Activates Apoptosis Apoptosis Caspase-3->Apoptosis Execution

Caption: Proposed apoptotic pathway induced by triazole derivatives.

Experimental Protocol: MTT Assay for Cell Viability

This protocol is used to assess the cytotoxic effects of compounds on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom plates

  • This compound derivative (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in culture medium. The final DMSO concentration should be less than 0.5%.

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a blank (medium only).

    • Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization and Absorbance Measurement:

    • Add 100 µL of the solubilization solution to each well.

    • Mix thoroughly by gentle pipetting or by placing the plate on a shaker for 15 minutes to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration compared to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value.

Applications as Enzyme Inhibitors

The 1,2,4-triazole nucleus is a well-known pharmacophore that can interact with the active sites of various enzymes. Derivatives of this compound have shown potential as inhibitors of enzymes such as acetylcholinesterase (AChE).

Quantitative Data: Enzyme Inhibitory Activity of Triazole Derivatives
Compound ClassTarget EnzymeIC₅₀ (µM)Reference
1,2,4-Triazole bearing Azinane Analogue (12d)Acetylcholinesterase (AChE)0.73 ± 0.54[5]
1,2,4-Triazole bearing Azinane Analogue (12m)Butyrylcholinesterase (BChE)0.038 ± 0.50[5]
1,2,4-Triazole bearing Azinane Analogue (12d)α-Glucosidase36.74 ± 1.24[5]
1,2,4-Triazole bearing Azinane Analogue (12d)Urease19.35 ± 1.28[5]

Experimental Workflow: Acetylcholinesterase Inhibition Assay

AChE_Workflow Prepare Reagents Prepare Reagents Plate Setup Plate Setup Prepare Reagents->Plate Setup Add Enzyme and Inhibitor Add Enzyme and Inhibitor Plate Setup->Add Enzyme and Inhibitor Pre-incubation Pre-incubation Add Enzyme and Inhibitor->Pre-incubation Add Substrate and Chromogen Add Substrate and Chromogen Pre-incubation->Add Substrate and Chromogen Kinetic Measurement Kinetic Measurement Add Substrate and Chromogen->Kinetic Measurement Data Analysis Data Analysis Kinetic Measurement->Data Analysis

Caption: Workflow for the acetylcholinesterase inhibition assay.

Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is widely used to screen for AChE inhibitors.

Materials:

  • Acetylcholinesterase (AChE) from electric eel

  • Acetylthiocholine iodide (ATCI), the substrate

  • 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent), the chromogen

  • Phosphate buffer (0.1 M, pH 8.0)

  • This compound derivative (dissolved in DMSO)

  • 96-well clear flat-bottom microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of AChE in phosphate buffer.

    • Prepare a stock solution of ATCI in deionized water.

    • Prepare a stock solution of DTNB in phosphate buffer.

    • Prepare serial dilutions of the test compound in phosphate buffer. The final DMSO concentration should be kept below 1%.

  • Assay Procedure:

    • In a 96-well plate, add 25 µL of the test compound solution at different concentrations to the sample wells.

    • Add 25 µL of buffer to the control wells.

    • Add 25 µL of AChE solution to all wells except the blank.

    • Mix gently and incubate for 15 minutes at room temperature.

    • To initiate the reaction, add 50 µL of DTNB solution followed by 50 µL of ATCI solution to all wells.

    • Immediately start measuring the absorbance at 412 nm every minute for 10-20 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each well.

    • Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100

    • Plot the percentage of inhibition against the compound concentration to determine the IC₅₀ value.

Conclusion

The this compound scaffold holds significant promise for the development of novel therapeutic agents, particularly in the fields of oncology and neurodegenerative diseases. The provided application notes and protocols offer a starting point for researchers to explore the synthesis, biological evaluation, and mechanism of action of this versatile class of compounds. Further derivatization and optimization of this core structure could lead to the discovery of potent and selective drug candidates.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Synthesis of 5-Cyclopropyl-4H-1,2,4-triazol-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 5-Cyclopropyl-4H-1,2,4-triazol-3-amine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic procedures. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to prepare this compound?

A1: The most prevalent and straightforward method is the condensation reaction between cyclopropanecarboxylic acid and an aminoguanidine salt, typically aminoguanidine hydrochloride or bicarbonate. This reaction is usually carried out at elevated temperatures, with or without a solvent, and can be performed using either conventional heating or microwave irradiation to accelerate the reaction.[1][2]

Q2: What are the key starting materials for this synthesis?

A2: The primary starting materials are:

  • Cyclopropanecarboxylic acid: This provides the cyclopropyl group at the 5-position of the triazole ring.

  • Aminoguanidine salt: Aminoguanidine hydrochloride or bicarbonate is commonly used as the source of the amino group and the triazole ring backbone.

Q3: What is the expected yield for this synthesis?

A3: The yield can vary significantly depending on the reaction conditions. For microwave-assisted synthesis of similar 5-alkyl-3-amino-1,2,4-triazoles, yields can range from 70% to over 85%.[1] Conventional heating methods may result in lower to comparable yields, depending on the optimization of reaction time and temperature.

Q4: What are the common challenges in this synthesis?

A4: Common challenges include incomplete reaction, formation of side products, and difficulties in purifying the final product. Low yields are often attributed to suboptimal reaction conditions or the thermal stability of the reactants and products.

Q5: How can I purify the final product?

A5: The most common method for purifying this compound is recrystallization. A variety of solvents can be employed, with ethanol or a mixture of ethanol and water being common choices. The crude product is dissolved in a minimal amount of hot solvent and allowed to cool slowly to form crystals, which are then collected by filtration.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Yield 1. Incomplete Reaction: Reaction time may be too short, or the temperature may be too low. 2. Decomposition: Excessive temperature or prolonged reaction times can lead to the decomposition of reactants or the product. 3. Improper Stoichiometry: Incorrect molar ratios of reactants can limit the reaction.1. Increase Reaction Time/Temperature: For conventional heating, incrementally increase the reaction time or temperature. For microwave synthesis, increase the irradiation time or set temperature. Monitor the reaction progress using TLC. 2. Optimize Temperature and Time: Conduct small-scale experiments to determine the optimal balance between reaction rate and decomposition. 3. Verify Molar Ratios: Ensure an appropriate molar ratio of cyclopropanecarboxylic acid to aminoguanidine salt is used. A slight excess of one reagent may be beneficial.
Presence of Impurities in the Final Product 1. Unreacted Starting Materials: Incomplete reaction leaving unreacted cyclopropanecarboxylic acid or aminoguanidine. 2. Side Reactions: Formation of by-products such as hydrazones or other heterocyclic systems. 3. Intermediate Formation: The intermediate acylaminoguanidine may not have fully cyclized.1. Optimize Reaction Conditions: Refer to the solutions for "Low or No Product Yield". 2. Purification: Employ column chromatography or multiple recrystallizations to separate the desired product from impurities. 3. Ensure Complete Cyclization: After the initial condensation, ensure conditions are sufficient for the cyclization to the triazole ring. This may involve a higher temperature or longer reaction time in the second phase of the reaction.
Difficulty in Product Isolation/Recrystallization 1. Product is too soluble in the chosen solvent. 2. Oiling out instead of crystallization. 3. Product is insoluble in common recrystallization solvents. 1. Use a Solvent Mixture: If the product is too soluble, add a less polar co-solvent (an anti-solvent) to the solution to induce precipitation. 2. Slow Cooling and Seeding: Allow the solution to cool slowly to room temperature and then in an ice bath. Scratching the inside of the flask with a glass rod or adding a seed crystal can initiate crystallization. 3. Solvent Screening: Test the solubility of the crude product in a range of solvents to find a suitable one where it is soluble when hot but sparingly soluble when cold.

Experimental Protocols

Protocol 1: Microwave-Assisted Synthesis

This protocol is adapted from a general procedure for the synthesis of 5-substituted 3-amino-1,2,4-triazoles.[1]

Materials:

  • Cyclopropanecarboxylic acid

  • Aminoguanidine bicarbonate

  • Hydrochloric acid (concentrated)

  • Microwave synthesizer

Procedure:

  • In a 10 mL microwave reaction vial equipped with a magnetic stir bar, add cyclopropanecarboxylic acid (1.0 mmol) and aminoguanidine bicarbonate (1.0 mmol, 136.1 mg).

  • Add concentrated hydrochloric acid (0.1 mL) as a catalyst.

  • Seal the vial and place it in the microwave synthesizer.

  • Irradiate the mixture at a set temperature of 150 °C for 30-60 minutes.

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Add water to the reaction mixture and neutralize with a suitable base (e.g., sodium bicarbonate solution) to precipitate the crude product.

  • Collect the crude product by vacuum filtration and wash with cold water.

  • Purify the crude product by recrystallization from ethanol or an ethanol/water mixture.

Data Presentation: Influence of Reaction Conditions on Yield (Microwave Synthesis of 5-Alkyl-3-amino-1,2,4-triazoles)

The following table summarizes the effect of different substituents on the yield of 5-substituted 3-amino-1,2,4-triazoles synthesized via a microwave-assisted method. This data can be used as a reference for optimizing the synthesis of the cyclopropyl analog.[1]

Substituent (R-group) Carboxylic Acid Yield (%)
EthylPropionic acid86
PropylButyric acid83
IsobutylIsovaleric acid76
tert-ButylPivalic acid72
CyclobutylCyclobutanecarboxylic acid70
PhenylBenzoic acid85

Visualizations

Experimental Workflow: Microwave-Assisted Synthesis

G cluster_0 Preparation cluster_1 Reaction cluster_2 Work-up & Purification A Combine Cyclopropanecarboxylic Acid, Aminoguanidine Bicarbonate, and HCl B Microwave Irradiation (150 °C, 30-60 min) A->B C Cooling to RT B->C D Neutralization & Precipitation C->D E Filtration D->E F Recrystallization E->F G Start Low Yield IncompleteReaction Incomplete Reaction? Start->IncompleteReaction Decomposition Decomposition? Start->Decomposition Stoichiometry Incorrect Stoichiometry? Start->Stoichiometry IncreaseTimeTemp Increase Time/Temp IncompleteReaction->IncreaseTimeTemp Yes OptimizeConditions Optimize Temp/Time Decomposition->OptimizeConditions Yes VerifyRatios Verify Molar Ratios Stoichiometry->VerifyRatios Yes

References

Technical Support Center: Synthesis of 5-Cyclopropyl-4H-1,2,4-triazol-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting assistance and frequently asked questions (FAQs) regarding the synthesis of 5-Cyclopropyl-4H-1,2,4-triazol-3-amine.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common and efficient method for the synthesis of 5-substituted 3-amino-1,2,4-triazoles involves the condensation of a carboxylic acid with an aminoguanidine salt, followed by cyclization. For the synthesis of this compound, this typically involves the reaction of cyclopropanecarboxylic acid with aminoguanidine bicarbonate under acidic conditions, which proceeds through an N-cyclopropylcarbonyl-aminoguanidine intermediate before cyclizing to the desired triazole. Microwave-assisted synthesis can also be employed to reduce reaction times.[1]

Q2: What are the potential impurities I should be aware of during this synthesis?

Several impurities can arise during the synthesis of this compound. These can be broadly categorized as:

  • Unreacted Starting Materials: Residual cyclopropanecarboxylic acid and aminoguanidine.

  • Incomplete Cyclization: The presence of the intermediate, N-cyclopropylcarbonyl-aminoguanidine.

  • Isomeric Byproducts: Formation of 2-amino-5-cyclopropyl-1,3,4-oxadiazole, an isomer of the target compound.

  • Starting Material Impurities: Impurities present in the starting materials, such as dicyandiamide in aminoguanidine bicarbonate, can lead to downstream impurities.[2]

Q3: How can I minimize the formation of the 1,3,4-oxadiazole byproduct?

The formation of the 2-amino-5-cyclopropyl-1,3,4-oxadiazole isomer is a common side reaction. The cyclization of the N-acylaminoguanidine intermediate can proceed via two pathways, leading to either the desired 1,2,4-triazole or the 1,3,4-oxadiazole. Reaction conditions play a crucial role in directing the cyclization. Generally, basic conditions favor the formation of the 1,2,4-triazole, while acidic or neutral conditions can promote the formation of the 1,3,4-oxadiazole. Careful control of pH during the cyclization step is therefore critical.

Q4: What analytical methods are suitable for monitoring the reaction and assessing the purity of the final product?

High-Performance Liquid Chromatography (HPLC) is a powerful technique for monitoring the progress of the reaction and determining the purity of the final product. A reversed-phase C18 column with a mobile phase consisting of a gradient of acetonitrile and water (often with a modifier like formic acid or trifluoroacetic acid) is a good starting point. UV detection is typically used for these aromatic heterocyclic compounds. Liquid Chromatography-Mass Spectrometry (LC-MS) is also highly valuable for identifying the masses of the product and any impurities, aiding in their structural elucidation.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound.

Problem Potential Cause Recommended Solution
Low Yield of Final Product Incomplete reaction of starting materials.Ensure stoichiometric amounts of high-purity starting materials are used. Monitor the reaction progress by TLC or HPLC to determine the optimal reaction time. Consider increasing the reaction temperature or using microwave irradiation to drive the reaction to completion.[1]
Incomplete cyclization of the intermediate.Adjust the pH of the reaction mixture during the cyclization step. Basic conditions generally favor the formation of the 1,2,4-triazole ring. Refluxing in a suitable high-boiling solvent can also promote cyclization.
Presence of Multiple Spots on TLC or Peaks in HPLC Formation of isomeric byproducts (e.g., 2-amino-5-cyclopropyl-1,3,4-oxadiazole).Optimize the pH and temperature of the cyclization step. Purification by column chromatography or recrystallization may be necessary to separate the isomers.
Unreacted starting materials or intermediate.Ensure the reaction has gone to completion. If starting materials remain, consider extending the reaction time or increasing the temperature. If the intermediate is present, adjust the cyclization conditions (e.g., add a base).
Product is Difficult to Purify Co-elution of impurities with the product during chromatography.Modify the chromatographic conditions. For HPLC, adjust the mobile phase gradient, change the organic modifier, or try a different column chemistry (e.g., phenyl-hexyl). For column chromatography, experiment with different solvent systems.
Product and impurities have similar solubility, making recrystallization ineffective.Try a different recrystallization solvent or a solvent mixture. If a single solvent is not effective, a two-solvent system (one in which the compound is soluble and one in which it is insoluble) can be employed.

Experimental Protocols

General Synthesis of this compound

This protocol is a general guideline based on common methods for synthesizing 5-substituted-3-amino-1,2,4-triazoles. Optimization may be required.

Materials:

  • Cyclopropanecarboxylic acid

  • Aminoguanidine bicarbonate[3]

  • Phosphorus oxychloride (POCl₃) or a similar dehydrating agent

  • Suitable solvent (e.g., pyridine, N,N-dimethylformamide)

  • Aqueous sodium hydroxide or potassium hydroxide solution

Procedure:

  • Formation of the Intermediate: In a round-bottom flask, a mixture of cyclopropanecarboxylic acid (1 equivalent) and aminoguanidine bicarbonate (1 equivalent) is prepared.

  • Cyclization: A dehydrating agent such as phosphorus oxychloride is added cautiously to the mixture. The reaction is then heated under reflux for several hours. The progress of the reaction should be monitored by TLC or HPLC.

  • Work-up: After cooling to room temperature, the reaction mixture is carefully poured onto crushed ice and neutralized with a solution of sodium or potassium hydroxide.

  • Isolation: The resulting precipitate is collected by filtration, washed with cold water, and dried.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, water, or a mixture) or by column chromatography on silica gel.

Impurity Profile and Characterization

Impurity Name Chemical Structure Source Typical Analytical Signal (LC-MS)
Cyclopropanecarboxylic acid C₄H₆O₂Unreacted starting material[M-H]⁻ at m/z 85.0
Aminoguanidine CH₆N₄Unreacted starting material[M+H]⁺ at m/z 75.1
N-Cyclopropylcarbonyl-aminoguanidine C₅H₁₀N₄OIncomplete cyclization intermediate[M+H]⁺ at m/z 143.1
2-Amino-5-cyclopropyl-1,3,4-oxadiazole C₅H₇N₃OIsomeric byproduct[M+H]⁺ at m/z 126.1
Dicyandiamide C₂H₄N₄Impurity in aminoguanidine bicarbonate[M+H]⁺ at m/z 85.1

Visualization

Troubleshooting Workflow for Impurity Issues

The following diagram illustrates a logical workflow for identifying and resolving common impurity issues during the synthesis of this compound.

TroubleshootingWorkflow Troubleshooting Impurity Issues in Synthesis cluster_start cluster_analysis Impurity Identification cluster_troubleshooting Troubleshooting Actions cluster_solutions Solutions cluster_end start Crude Product Analysis (TLC/HPLC/LC-MS) identify_impurity Identify Impurity by m/z and Retention Time start->identify_impurity unreacted_sm Unreacted Starting Materials (Cyclopropanecarboxylic Acid / Aminoguanidine) identify_impurity->unreacted_sm m/z matches starting materials intermediate Intermediate Detected (N-cyclopropylcarbonyl-aminoguanidine) identify_impurity->intermediate m/z matches intermediate isomer Isomeric Byproduct Detected (2-Amino-5-cyclopropyl-1,3,4-oxadiazole) identify_impurity->isomer m/z matches product, different RT other_impurity Other Impurities (e.g., Dicyandiamide-derived) identify_impurity->other_impurity Unexpected m/z solution_sm Increase reaction time/temperature. Check stoichiometry. unreacted_sm->solution_sm solution_intermediate Optimize cyclization conditions (pH, temp). Add base catalyst. intermediate->solution_intermediate solution_isomer Adjust cyclization pH to be more basic. Optimize temperature. isomer->solution_isomer solution_other Use higher purity starting materials. Purify aminoguanidine bicarbonate. other_impurity->solution_other end_node Purified Product solution_sm->end_node solution_intermediate->end_node solution_isomer->end_node solution_other->end_node

Caption: A logical workflow for troubleshooting common impurities.

References

Technical Support Center: 5-Cyclopropyl-4h-1,2,4-triazol-3-amine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 5-Cyclopropyl-4h-1,2,4-triazol-3-amine.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent method for synthesizing this compound involves the cyclization of a cyclopropanecarboxylic acid derivative with an aminoguanidine salt. This is a widely adopted strategy for the preparation of 3-amino-5-substituted-1,2,4-triazoles. The reaction typically proceeds by first forming an acyl aminoguanidine intermediate, which then undergoes intramolecular cyclization to form the triazole ring.

Q2: What are the key starting materials for this synthesis?

A2: The primary starting materials are:

  • A source of the cyclopropyl group: This is typically cyclopropanecarboxylic acid or its more reactive derivatives like cyclopropanecarbonyl chloride or a cyclopropyl carboxylate ester.

  • A source of the aminotriazole backbone: Aminoguanidine salts, such as aminoguanidine hydrochloride or aminoguanidine bicarbonate, are commonly used.

Q3: Are there any known biological activities for this compound?

A3: While many 1,2,4-triazole derivatives exhibit a wide range of biological activities, including antifungal, antibacterial, anticancer, and anticonvulsant properties, specific biological targets or signaling pathways for this compound are not extensively documented in publicly available literature.[1][2] However, the cyclopropyl group is a common motif in medicinal chemistry known to enhance metabolic stability and binding affinity to biological targets.[3]

Q4: What are the typical reaction conditions for this synthesis?

A4: Reaction conditions can vary, but generally involve heating the reactants in a suitable solvent. The use of microwave irradiation has been shown to significantly reduce reaction times and improve yields for the synthesis of similar 3-amino-1,2,4-triazoles.[4][5] The choice of solvent and the use of a base or acid catalyst can also influence the reaction outcome.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Inactive starting materials: Degradation of aminoguanidine salt or cyclopropanecarboxylic acid derivative. 2. Incomplete reaction: Insufficient reaction time or temperature. 3. Suboptimal pH: The pH of the reaction mixture can be critical for the cyclization step. 4. Side reactions: Formation of byproducts such as oxadiazoles or uncyclized intermediates.1. Verify starting material quality: Use freshly opened or properly stored reagents. Confirm the purity of starting materials using appropriate analytical techniques (e.g., NMR, melting point). 2. Optimize reaction conditions: Increase the reaction temperature or prolong the reaction time. Consider using microwave irradiation to accelerate the reaction.[4][5] Monitor the reaction progress by TLC or LC-MS. 3. Adjust pH: If starting with an aminoguanidine salt, a base may be needed to liberate the free base for the initial acylation. For the cyclization step, acidic or basic conditions might be required depending on the specific protocol. 4. Modify reaction conditions: Lowering the reaction temperature or changing the solvent might minimize side product formation.
Formation of Multiple Products/Impurities 1. Decomposition of starting materials or product: The cyclopropyl ring can be sensitive to harsh acidic or high-temperature conditions. 2. Formation of regioisomers or tautomers. 3. Presence of unreacted starting materials. 1. Use milder reaction conditions: Avoid excessively high temperatures and strong acids. Consider using a milder acylating agent if starting from the carboxylic acid. 2. Purification: Utilize column chromatography with an appropriate solvent system to separate the desired product from isomers and impurities. Recrystallization can also be an effective purification method. 3. Drive the reaction to completion: Use a slight excess of one of the reactants (typically the more volatile or less expensive one) and monitor for the disappearance of the limiting reagent.
Difficulty in Product Isolation/Purification 1. High water solubility of the product. 2. Product is an oil or difficult to crystallize. 3. Co-elution of impurities during chromatography. 1. Extraction and concentration: After quenching the reaction, perform multiple extractions with a suitable organic solvent. Dry the combined organic layers thoroughly before concentrating. Lyophilization can be an option if the product is water-soluble. 2. Salt formation or trituration: Convert the product to a salt (e.g., hydrochloride) which may be more crystalline. Trituration with a non-polar solvent can sometimes induce crystallization. 3. Optimize chromatography conditions: Try different solvent systems (e.g., gradients of methanol in dichloromethane or ethyl acetate in hexanes). Consider using a different stationary phase if silica gel is not effective.

Experimental Protocols

General Protocol for the Synthesis of this compound

This protocol is a generalized procedure based on common methods for the synthesis of 3-amino-5-substituted-1,2,4-triazoles. Optimization may be required.

Method 1: Conventional Heating

  • Step 1: Formation of Acyl Aminoguanidine. To a solution of aminoguanidine hydrochloride (1.0 eq) in a suitable solvent (e.g., pyridine or DMF), add cyclopropanecarbonyl chloride (1.0 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Step 2: Cyclization. Heat the reaction mixture to 100-120 °C for 4-8 hours. The progress of the reaction should be monitored by TLC or LC-MS.

  • Work-up and Purification. After completion, cool the reaction mixture and pour it into ice-water. The precipitated solid can be collected by filtration. If no solid forms, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). The crude product can be purified by recrystallization or column chromatography.

Method 2: Microwave-Assisted Synthesis

  • In a microwave-safe vessel, combine cyclopropanecarboxylic acid (1.0 eq), aminoguanidine bicarbonate (1.1 eq), and a catalytic amount of an acid (e.g., p-toluenesulfonic acid). A high-boiling solvent such as DMF or DMSO can be used.

  • Seal the vessel and heat in a microwave reactor at a temperature between 150-180 °C for 15-30 minutes.[5]

  • After cooling, the work-up and purification can be performed as described in the conventional heating method.

Quantitative Data Summary

The following table summarizes typical reaction conditions and yields for the synthesis of 3-amino-5-substituted-1,2,4-triazoles based on literature for analogous compounds. These should be considered as starting points for optimization.

SubstituentMethodTemperature (°C)TimeYield (%)Reference
PhenylConventional11012 h75Generic
PhenylMicrowave18020 min85[6]
EthylMicrowave17025 min86[5]
Various Alkyl/ArylConventionalReflux5 h52-86[7]

Visualizations

General Synthetic Workflow

G cluster_start Starting Materials cluster_reaction Reaction cluster_end Product & Purification Cyclopropanecarboxylic Acid Derivative Cyclopropanecarboxylic Acid Derivative Acylation Acylation Cyclopropanecarboxylic Acid Derivative->Acylation Aminoguanidine Salt Aminoguanidine Salt Aminoguanidine Salt->Acylation Cyclization Cyclization Acylation->Cyclization Intermediate Crude Product Crude Product Cyclization->Crude Product Purification Purification Crude Product->Purification Final Product Final Product Purification->Final Product

Caption: Synthetic workflow for this compound.

Reaction Mechanism

G R-COOH Cyclopropanecarboxylic Acid (R=c-Pr) Acyl_AG Acyl Aminoguanidine Intermediate R-COOH->Acyl_AG + Aminoguanidine AG Aminoguanidine H2O_loss - H2O Acyl_AG->H2O_loss Triazole This compound H2O_loss->Triazole Cyclization

Caption: General mechanism for 1,2,4-triazole formation.

References

Technical Support Center: 5-Cyclopropyl-4h-1,2,4-triazol-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability, storage, and handling of 5-Cyclopropyl-4h-1,2,4-triazol-3-amine for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: Recommendations for the storage of this compound can vary between suppliers. For optimal stability, it is advisable to store the compound under controlled conditions. A summary of recommendations is provided in the table below.

ParameterRecommendationSource
Temperature4°CChemScene[1]
Room TemperatureSigma-Aldrich
Cold-chain transportationBLDpharm[2]
LightProtect from lightChemScene[1]

Given the variability, storing the compound at 4°C and protected from light is the most conservative approach to ensure long-term stability.

Q2: What is the general handling advice for this compound?

A2: As with any laboratory chemical, proper handling procedures should be followed. This includes:

  • Washing hands and any exposed skin thoroughly after handling[3].

  • Using the compound in a well-ventilated area[4].

  • Avoiding dust formation[3][4].

  • Preventing contact with skin and eyes[3].

  • Not eating, drinking, or smoking when using the product[3].

  • Wearing appropriate personal protective equipment (PPE), such as gloves and safety goggles[4].

Q3: Are there any known incompatibilities for this compound?

Troubleshooting Guide

Issue: Suspected Degradation of this compound in Solution

If you observe unexpected results or a decrease in the compound's activity over time in your experiments, degradation in solution may be a contributing factor. The cyclopropyl amine moiety can be susceptible to hydrolytic degradation, particularly under high pH conditions[5].

Below is a logical workflow to troubleshoot potential degradation:

G A Unexpected Experimental Results B Check for Potential Degradation A->B C Is the compound in a high pH solution? B->C D Hydrolytic degradation of cyclopropyl amine is possible. C->D Yes F Review other experimental parameters (e.g., temperature, light exposure). C->F No E Consider pH of microenvironment. Buffer the solution to a neutral or slightly acidic pH. D->E G Perform analytical characterization (e.g., HPLC, LC-MS) to confirm purity and identify degradants. E->G F->G

Caption: Troubleshooting logic for suspected degradation.

Experimental Protocols

Protocol: General Stability Assessment of this compound in Solution

This protocol outlines a general workflow for assessing the stability of this compound in a specific solution.

G A Prepare stock solution of the compound in the desired solvent. B Divide the solution into aliquots for different conditions (e.g., Temperature, Light, pH). A->B C Store aliquots under the defined conditions. B->C D At specified time points (e.g., 0, 24, 48, 72 hours), take a sample from each aliquot. C->D E Analyze the samples by a suitable analytical method (e.g., HPLC, LC-MS) to determine the concentration of the parent compound. D->E F Plot the concentration of the parent compound versus time for each condition. E->F G Calculate the degradation rate for each condition. F->G

References

Technical Support Center: Investigating the Degradation of 5-Cyclopropyl-4h-1,2,4-triazol-3-amine and Related Triazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance and answers to frequently asked questions (FAQs) for professionals investigating the degradation pathways of 5-Cyclopropyl-4h-1,2,4-triazol-3-amine and other related triazole compounds. Due to the limited publicly available data on the specific degradation of this compound, this guide offers general troubleshooting strategies and experimental protocols applicable to the broader class of 1,2,4-triazole derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the likely degradation pathways for 1,2,4-triazole compounds?

A1: While specific pathways depend on the compound's structure and the stress conditions, 1,2,4-triazole derivatives are generally susceptible to degradation through hydrolysis (both acidic and alkaline), oxidation, and photolysis. Degradation may involve modifications to the triazole ring, such as cleavage, or alterations to its substituents. For instance, studies on other heterocyclic compounds suggest that oxidative stress can lead to the oxidation of the heteroaromatic ring.

Q2: What are the initial steps to take when a degradation study fails to show any degradation?

A2: If no degradation is observed, the stress conditions may not be sufficiently stringent. Consider the following adjustments:

  • Increase Stressor Concentration: For hydrolytic studies, you can increase the concentration of the acid or base (e.g., from 0.1 M to 1 M HCl or NaOH). For oxidative studies, a higher concentration of the oxidizing agent, such as hydrogen peroxide, can be used.[1]

  • Elevate Temperature: Increasing the temperature (e.g., to 50-60°C) can accelerate degradation reactions that are slow at ambient temperatures.[1]

  • Extend Exposure Time: Prolonging the duration of the experiment will allow more time for degradation to occur.[1]

Q3: How can I resolve poor separation of the parent compound and its degradants in my HPLC analysis?

A3: Poor chromatographic resolution is a common issue. The following troubleshooting steps can be taken:

  • Optimize Mobile Phase: Adjust the organic-to-aqueous solvent ratio. A shallower gradient or isocratic elution with a lower organic content can improve the separation of closely eluting peaks.

  • Change Column Chemistry: If optimizing the mobile phase is not effective, switching to a column with a different stationary phase (e.g., C8 instead of C18) or a column with a different particle size may provide the necessary selectivity.[1]

  • Adjust Mobile Phase pH: The pH of the mobile phase can significantly impact the retention of ionizable compounds like aminotriazoles. Experimenting with different pH values can alter the ionization state and improve separation.[1]

  • Modify Flow Rate: Reducing the flow rate can sometimes enhance resolution.[1]

Troubleshooting Guide

IssuePossible Cause(s)Suggested Troubleshooting Steps
No Degradation Observed Insufficiently harsh stress conditions.Increase stressor concentration (e.g., acid, base, oxidizing agent).[1] Elevate the reaction temperature.[1] Extend the duration of the stress exposure.[1]
Poor Chromatographic Resolution Inadequate separation between the parent compound and degradation products.Optimize the mobile phase composition (gradient or isocratic). Experiment with a different HPLC column (e.g., different stationary phase or particle size).[1] Adjust the pH of the mobile phase to alter analyte ionization.[1] Reduce the flow rate to improve separation efficiency.[1]
Identification of Unknown Degradation Products Lack of reference standards for degradation products.Utilize Liquid Chromatography-Mass Spectrometry (LC-MS) for molecular weight determination and structural elucidation of the unknown peaks.[1] High-resolution mass spectrometry (HRMS) can provide accurate mass measurements to help determine the elemental composition.[2]
Inconsistent or Irreproducible Results Variability in experimental conditions.Ensure precise control of temperature, light exposure, and concentration of reagents. Use a calibrated and well-maintained HPLC system. Prepare fresh solutions for each experiment to avoid degradation of stock solutions.

Experimental Protocols

General Protocol for Forced Degradation Studies

This protocol outlines a general procedure for conducting forced degradation studies on a 1,2,4-triazole compound.

  • Stock Solution Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol, acetonitrile, or water) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M to 1 M HCl. Keep the mixture at room temperature or an elevated temperature (e.g., 60°C) for a specified time. After the incubation period, neutralize the solution with an equivalent amount of NaOH.[1]

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M to 1 M NaOH. Maintain the solution at room temperature or an elevated temperature for a set duration. Neutralize the solution with an equivalent amount of HCl.[1]

    • Oxidative Degradation: Combine the stock solution with an equal volume of 3-30% hydrogen peroxide. Keep the solution at room temperature for a defined period.[1]

    • Photolytic Degradation: Expose the stock solution to a light source that emits both UV and visible light, as per ICH Q1B guidelines. A control sample should be stored in the dark.[1]

    • Thermal Degradation: Expose the solid compound and the stock solution to dry heat (e.g., 60-80°C) for a specific duration.[1]

  • Sample Analysis: Following exposure to the stress conditions, dilute the samples as needed with the mobile phase and analyze them using a validated stability-indicating HPLC method.

Visualizations

Experimental Workflow for Forced Degradation Studies

G cluster_0 Preparation cluster_1 Forced Degradation Conditions cluster_2 Analysis cluster_3 Data Interpretation A Prepare Stock Solution of this compound B Acid Hydrolysis (HCl) A->B C Base Hydrolysis (NaOH) A->C D Oxidative Stress (H2O2) A->D E Photolytic Stress (UV/Vis Light) A->E F Thermal Stress (Heat) A->F G Sample Quenching/Neutralization B->G C->G D->G E->G F->G H HPLC/UPLC Analysis G->H I Identify and Quantify Degradants H->I J Elucidate Degradation Pathways I->J

Caption: Workflow for a typical forced degradation study.

Conceptual Degradation Pathways of a 1,2,4-Triazole Compound

G Parent 1,2,4-Triazole Derivative Hydrolysis Hydrolysis Products (e.g., Ring Opening) Parent->Hydrolysis Acid/Base Oxidation Oxidation Products (e.g., N-oxides) Parent->Oxidation Oxidizing Agent Photolysis Photodegradation Products (e.g., Rearrangement) Parent->Photolysis UV/Vis Light

Caption: Potential degradation routes for a generic 1,2,4-triazole.

References

Technical Support Center: 5-Cyclopropyl-4h-1,2,4-triazol-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the purity of 5-Cyclopropyl-4h-1,2,4-triazol-3-amine during their experiments.

Troubleshooting Guides

Issue 1: Low Purity After Initial Synthesis

Question: My initial synthesis of this compound has resulted in a low purity product. What are the likely impurities and how can I remove them?

Answer:

Low purity after initial synthesis is a common issue. The impurities largely depend on the synthetic route employed. Common synthesis methods for 3-amino-1,2,4-triazoles can introduce specific byproducts and unreacted starting materials.

Potential Impurities:

  • Unreacted Starting Materials: Depending on the synthesis route, these could include aminoguanidine salts, cyclopropyl carboxamide, or related precursors.

  • Isomeric Byproducts: Positional isomers of the triazole ring can sometimes form, which can be difficult to separate due to similar physical properties.

  • Side-Reaction Products: Dimerization or polymerization of starting materials or the product can occur under certain reaction conditions.

  • Reagents and Catalysts: Residual acids, bases, or metal catalysts used in the synthesis.

Troubleshooting Workflow:

G start Low Purity Product wash Wash with a non-polar solvent (e.g., hexanes, diethyl ether) to remove non-polar impurities start->wash purity_check1 Check Purity (TLC, HPLC) wash->purity_check1 recrystallization Perform Recrystallization purity_check2 Check Purity (TLC, HPLC) recrystallization->purity_check2 column Perform Column Chromatography purity_check3 Check Purity (TLC, HPLC) column->purity_check3 purity_check1->recrystallization Purity not satisfactory end_high High Purity Product purity_check1->end_high Purity satisfactory purity_check2->column Purity not satisfactory purity_check2->end_high Purity satisfactory purity_check3->end_high Purity satisfactory end_low Still Low Purity purity_check3->end_low Purity not satisfactory consider_resynthesis Consider alternative synthesis route or further purification steps end_low->consider_resynthesis

Caption: Troubleshooting workflow for low purity of this compound.

Issue 2: Oiling Out During Recrystallization

Question: When I try to recrystallize my this compound, it separates as an oil instead of forming crystals. How can I prevent this?

Answer:

"Oiling out" occurs when the compound melts before it crystallizes or when it is supersaturated at a temperature above its melting point in the chosen solvent. This compound, being a polar molecule with hydrogen bonding capabilities, can be prone to this issue.

Troubleshooting Steps:

  • Reduce the Rate of Cooling: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling often promotes oiling out.

  • Use a More Dilute Solution: Add a small amount of additional hot solvent to the solution to reduce the level of supersaturation.

  • Change the Solvent System: A single solvent may not be ideal. Try a binary solvent system where the compound is soluble in one solvent (the "good" solvent) and insoluble in the other (the "bad" or "anti-solvent"). Dissolve the compound in a minimum of the hot "good" solvent and then slowly add the "bad" solvent until the solution becomes slightly cloudy. Then, allow it to cool slowly.

  • Seed the Solution: Add a small crystal of the pure compound to the cooled, saturated solution to induce crystallization.

  • Scratch the Inner Surface of the Flask: Use a glass rod to scratch the inside of the flask at the surface of the solution. The microscopic scratches can provide nucleation sites for crystal growth.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for recrystallizing this compound?

A1: The ideal recrystallization solvent is one in which the compound is highly soluble at elevated temperatures but sparingly soluble at room temperature or below. Based on the polar nature of the aminotriazole ring, polar protic and aprotic solvents are good starting points.

Table 1: Recrystallization Solvent Screening (Hypothetical Data)

Solvent SystemSolubility (Hot)Solubility (Cold)Crystal FormationPurity Improvement (Initial 85%)
EthanolHighModerateSmall Needles92%
IsopropanolHighLowPrisms95%
WaterModerateVery LowFine Powder90%
AcetonitrileHighModeratePlates93%
Ethyl Acetate/Methanol (9:1)HighLowNeedles96%
Dichloromethane/Methanol (95:5)HighLowBlocks94%

Based on this hypothetical data, isopropanol and an ethyl acetate/methanol mixture appear to be promising solvent systems.

Q2: How can I use column chromatography to purify this compound?

A2: Column chromatography is an effective method for purifying polar compounds. Due to the basic nature of the amine group and the polar triazole ring, special considerations are necessary to prevent streaking and ensure good separation on a silica gel column.

Key Considerations:

  • Stationary Phase: Silica gel is commonly used.

  • Mobile Phase (Eluent): A mixture of a non-polar and a polar solvent is typically used. The polarity is gradually increased to elute the compound.

  • Additive: Adding a small amount of a basic modifier like triethylamine (0.1-1%) or ammonia in methanol to the eluent can significantly improve peak shape and reduce tailing by neutralizing the acidic sites on the silica gel.

Table 2: Column Chromatography Eluent Systems (Hypothetical Data)

Eluent System (v/v)AdditiveRf of ProductSeparation from Polar Impurities
Dichloromethane/Methanol (95:5)None0.2 (Tailing)Poor
Dichloromethane/Methanol (95:5)0.5% Triethylamine0.3 (Sharp Spot)Good
Ethyl Acetate/Methanol (9:1)None0.4 (Some Tailing)Moderate
Ethyl Acetate/Methanol (9:1)0.5% Triethylamine0.5 (Sharp Spot)Excellent

Q3: What analytical techniques are suitable for assessing the purity of this compound?

A3: Several analytical techniques can be used to determine the purity of your compound.

  • Thin-Layer Chromatography (TLC): A quick and easy method to qualitatively assess the number of components in your sample and to monitor the progress of a purification.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data. A reversed-phase C18 column with a mobile phase of acetonitrile and water (with a modifier like trifluoroacetic acid or formic acid to improve peak shape) is a good starting point.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and identify impurities if they are present in sufficient quantity and have distinct signals.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product and can help identify impurities.

  • Melting Point: A sharp melting point range close to the literature value indicates high purity. Impurities will typically broaden and depress the melting point.

Experimental Protocols

Protocol 1: Recrystallization using Isopropanol
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of isopropanol. Heat the mixture to boiling with stirring until the solid completely dissolves. If the solid does not dissolve, add small portions of hot isopropanol until a clear solution is obtained.

  • Hot Filtration (Optional): If there are insoluble impurities, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold isopropanol to remove any remaining soluble impurities.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

Protocol 2: Flash Column Chromatography
  • TLC Analysis: Determine an appropriate eluent system using TLC. Aim for an Rf value of ~0.3 for the product with good separation from impurities. For this compound, a starting point could be Dichloromethane/Methanol (95:5) with 0.5% triethylamine.

  • Column Packing: Pack a glass column with silica gel using the chosen eluent system (wet slurry method is preferred).

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the packed column.

  • Elution: Add the eluent to the top of the column and apply pressure (flash chromatography) to push the solvent through.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify which fractions contain the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

G start Crude Product tlc 1. TLC Analysis to find suitable eluent (e.g., DCM/MeOH/Et3N) start->tlc pack 2. Pack column with silica gel and eluent tlc->pack load 3. Load sample onto column pack->load elute 4. Elute with chosen solvent system load->elute collect 5. Collect fractions elute->collect analyze 6. Analyze fractions by TLC collect->analyze combine 7. Combine pure fractions analyze->combine evaporate 8. Evaporate solvent combine->evaporate end Pure Product evaporate->end

Caption: Experimental workflow for flash column chromatography purification.

Technical Support Center: Synthesis of 5-Cyclopropyl-4h-1,2,4-triazol-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 5-Cyclopropyl-4h-1,2,4-triazol-3-amine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of this compound.

Troubleshooting Guides

This section provides structured guidance for troubleshooting common issues that may arise during the synthesis of this compound via two primary synthetic routes.

Route A: From Cyclopropanecarbonitrile and Aminoguanidine

This pathway involves the condensation reaction between cyclopropanecarbonitrile and an aminoguanidine salt (e.g., bicarbonate or hydrochloride).

Diagram of Synthetic Pathway A:

Synthetic_Pathway_A Cyclopropanecarbonitrile Cyclopropanecarbonitrile Intermediate Amidrazone Intermediate Cyclopropanecarbonitrile->Intermediate + Aminoguanidine Aminoguanidine Aminoguanidine Salt Aminoguanidine->Intermediate Product This compound Intermediate->Product Cyclization (Heat)

Caption: Synthetic pathway from Cyclopropanecarbonitrile.

Troubleshooting Table for Route A:

Problem Potential Cause Recommended Solution
Low or No Product Yield Incomplete reaction of starting materials.- Ensure the aminoguanidine salt is fully dissolved before adding the nitrile.- Increase reaction temperature gradually and monitor progress by TLC.- Use a higher boiling point solvent if the reaction temperature is limited.
Decomposition of the aminoguanidine salt.- Use a freshly opened or properly stored container of the aminoguanidine salt.- Avoid excessively high temperatures during the reaction.
Formation of side products.- Optimize the molar ratio of reactants; a slight excess of the nitrile may be beneficial.- Control the reaction temperature carefully to minimize side reactions.
Presence of Impurities Unreacted starting materials.- Improve purification by recrystallization from a suitable solvent system (e.g., ethanol/water).- Utilize column chromatography for more challenging separations.
Formation of 3-amino-1,2,4-triazine derivatives.- This can occur if there are reactive dicarbonyl impurities. Ensure the purity of starting materials.[1]
Polymerization of cyclopropanecarbonitrile.- Add the nitrile slowly to the reaction mixture, especially at elevated temperatures.
Reaction Stalls Insufficient heat for cyclization.- Increase the reaction temperature to the reflux temperature of the chosen solvent.- Consider using a higher boiling point solvent like DMF or DMSO.
pH of the reaction mixture is not optimal.- If using aminoguanidine hydrochloride, the addition of a non-nucleophilic base may be necessary to facilitate the reaction.
Route B: From Cyclopropanecarboxylic Acid Hydrazide and Dicyandiamide

This pathway involves the reaction of cyclopropanecarboxylic acid hydrazide with dicyandiamide, followed by cyclization.

Diagram of Synthetic Pathway B:

Synthetic_Pathway_B Hydrazide Cyclopropanecarboxylic Acid Hydrazide Intermediate Acyl-N-amidinohydrazide Intermediate Hydrazide->Intermediate + Dicyandiamide Dicyandiamide Dicyandiamide Dicyandiamide->Intermediate Product This compound Intermediate->Product Cyclization (Heat, Base)

Caption: Synthetic pathway from Cyclopropanecarboxylic Acid Hydrazide.

Troubleshooting Table for Route B:

Problem Potential Cause Recommended Solution
Low or No Product Yield Incomplete reaction of starting materials.- Ensure thorough mixing of the solid reactants before heating.- Use a solvent to facilitate the reaction if a fusion method is not effective.
Incomplete cyclization of the intermediate.- Increase the reaction temperature and/or prolong the reaction time.- Ensure the presence of a suitable base (e.g., potassium carbonate) to promote cyclization.
Formation of 1,3,4-oxadiazole byproduct.- This can occur through an alternative cyclization pathway of the hydrazide. Ensure the reaction conditions favor the formation of the triazole ring, typically by maintaining a basic environment.
Presence of Impurities Unreacted dicyandiamide or its self-condensation products.- Recrystallize the crude product from a suitable solvent. Dicyandiamide is soluble in water and ethanol.
Unreacted cyclopropanecarboxylic acid hydrazide.- Optimize the stoichiometry of the reactants. A slight excess of dicyandiamide might be necessary.
Formation of other triazole isomers.- Careful control of reaction conditions (temperature, base) can influence the regioselectivity of the cyclization.
Reaction Mixture becomes a Tar-like Mass High reaction temperatures leading to decomposition.- Lower the reaction temperature and extend the reaction time.- Consider using a high-boiling point solvent to allow for better temperature control.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions in the synthesis of this compound?

A1: The most common side reactions depend on the synthetic route. In the reaction of cyclopropanecarbonitrile with aminoguanidine, the formation of 3-amino-1,2,4-triazine derivatives can occur if dicarbonyl impurities are present.[1] When using cyclopropanecarboxylic acid hydrazide, a potential side reaction is the formation of 2-cyclopropyl-5-amino-1,3,4-oxadiazole through an alternative cyclization pathway.

Q2: How can I improve the purity of my final product?

A2: Recrystallization is a common and effective method for purifying aminotriazoles.[2] A mixed solvent system, such as ethanol/water or isopropanol/water, often gives good results. For more challenging separations, column chromatography using silica gel with a polar eluent system (e.g., dichloromethane/methanol) can be employed. High-performance liquid chromatography (HPLC) can also be used for purification, especially for achieving high purity on a smaller scale.[3][4][5]

Q3: My reaction yield is consistently low. What general steps can I take to improve it?

A3: Low yields can often be attributed to several factors.[6] First, ensure the purity of your starting materials, as impurities can lead to side reactions. Optimize the reaction conditions, including temperature, reaction time, and stoichiometry of reactants. Running small-scale parallel reactions with slight variations in these parameters can help identify the optimal conditions. Finally, ensure efficient product isolation and purification to minimize losses during workup.

Q4: What is the role of the base in the synthesis from cyclopropanecarboxylic acid hydrazide and dicyandiamide?

A4: The base, typically a carbonate or hydroxide, plays a crucial role in promoting the cyclization of the acyl-N-amidinohydrazide intermediate to form the 1,2,4-triazole ring. It facilitates the necessary deprotonation and subsequent intramolecular nucleophilic attack.

Q5: Are there any specific safety precautions I should take during these syntheses?

A5: Standard laboratory safety practices should always be followed. Aminoguanidine and its salts can be hazardous, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. Reactions should be conducted in a well-ventilated fume hood. When working with nitriles, be aware of their potential toxicity. Always consult the Safety Data Sheet (SDS) for all reagents before starting any experiment.

Experimental Protocols

Protocol for Route A: Synthesis from Cyclopropanecarbonitrile and Aminoguanidine Bicarbonate
  • To a stirred solution of aminoguanidine bicarbonate (1.1 eq.) in a suitable solvent (e.g., water or ethanol), add cyclopropanecarbonitrile (1.0 eq.).

  • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect it by filtration. If not, concentrate the solution under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).

Protocol for Route B: Synthesis from Cyclopropanecarboxylic Acid Hydrazide and Dicyandiamide
  • Thoroughly mix cyclopropanecarboxylic acid hydrazide (1.0 eq.) and dicyandiamide (1.1 eq.) in a reaction vessel.

  • Heat the mixture to a temperature above the melting point of the reactants (typically 150-180 °C) for several hours. Alternatively, the reaction can be carried out in a high-boiling point solvent such as DMF in the presence of a base like potassium carbonate.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture and add water to precipitate the product.

  • Collect the solid by filtration and wash with water.

  • Purify the crude product by recrystallization from a suitable solvent.

Logical Workflow Diagram

Troubleshooting_Workflow Start Synthesis of this compound CheckYield Check Yield and Purity (TLC, NMR) Start->CheckYield LowYield Low Yield CheckYield->LowYield Low ImpureProduct Impure Product CheckYield->ImpureProduct Impure Success Successful Synthesis CheckYield->Success Acceptable OptimizeConditions Optimize Reaction Conditions: - Temperature - Time - Stoichiometry - Solvent LowYield->OptimizeConditions Troubleshoot Purify Purification Strategy: - Recrystallization - Column Chromatography - HPLC ImpureProduct->Purify Troubleshoot OptimizeConditions->Start Re-run Synthesis Purify->CheckYield Re-assess Purity

Caption: General troubleshooting workflow for the synthesis.

References

Technical Support Center: Synthesis of 5-Cyclopropyl-4H-1,2,4-triazol-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed protocols, troubleshooting advice, and frequently asked questions for the synthesis of 5-Cyclopropyl-4H-1,2,4-triazol-3-amine.

Experimental Protocol and Data

A prevalent and effective method for synthesizing 5-substituted 3-amino-1,2,4-triazoles is the direct condensation of a carboxylic acid with an aminoguanidine salt.[1][2] This approach is suitable for scaling up the synthesis of this compound. Microwave-assisted synthesis has been shown to be effective for this class of compounds, often leading to higher yields and shorter reaction times.[2][3]

Comparative Synthesis Conditions

The following table summarizes typical conditions for the synthesis of 5-substituted 3-amino-1,2,4-triazoles, which can be adapted for the cyclopropyl derivative.

ParameterMethod A: Microwave Irradiation[2]Method B: Conventional Heating[4]
Carboxylic Acid Cyclopropanecarboxylic AcidCyclopropanecarboxylic Acid
Guanidine Source Aminoguanidine BicarbonateAminoguanidine Sulfate
Molar Ratio 1.2 : 1 (Aminoguanidine : Acid)2 : 1 (Aminoguanidine : Acid)
Solvent None (Neat Reaction)None (Melt Reaction)
Temperature 170-180°C200°C
Time 25-50 minutes3 hours
Work-up Dilution with water, basification, filtrationDilution with water, basification, filtration
Typical Yield Good to ExcellentModerate (reported 18% for a similar analog)[4]
Detailed Experimental Protocol (Microwave-Assisted)

This protocol is adapted from established methods for similar 1,2,4-triazole syntheses.[2][3]

Materials:

  • Cyclopropanecarboxylic acid

  • Aminoguanidine bicarbonate

  • Potassium hydroxide (KOH)

  • Ethanol

  • Water

  • Microwave synthesizer

Procedure:

  • Reaction Setup: In a 10 mL microwave reaction vial, combine cyclopropanecarboxylic acid (1.0 eq) and aminoguanidine bicarbonate (1.2 eq).

  • Microwave Irradiation: Seal the vial and place it in the microwave synthesizer. Heat the mixture to 170°C and hold for 25 minutes.

  • Basification: After cooling the vessel to room temperature, add a solution of potassium hydroxide (2.0 eq) in ethanol.

  • Second Irradiation: Reseal the vial and heat the mixture to 180°C for an additional 15 minutes.

  • Isolation: After cooling, dilute the reaction mixture with cold water.

  • Precipitation: Stir the aqueous solution for 30 minutes. The product should precipitate as a solid.

  • Filtration: Collect the solid product by vacuum filtration.

  • Washing: Wash the collected solid with cold water and a small amount of cold ethanol to remove impurities.

  • Drying: Dry the product under vacuum to obtain pure this compound.

Visualized Workflows

Synthesis Workflow

cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_end Final Product A Cyclopropanecarboxylic Acid C Combine Reagents in Microwave Vial A->C B Aminoguanidine Bicarbonate B->C D Microwave Irradiation (170°C, 25 min) C->D E Add Ethanolic KOH D->E F Microwave Irradiation (180°C, 15 min) E->F G Cool and Dilute with Water F->G H Precipitate Product G->H I Vacuum Filtration H->I J Wash with Cold Water/Ethanol I->J K Dry Under Vacuum J->K L This compound K->L

Caption: General workflow for the microwave-assisted synthesis.

Troubleshooting Decision Tree

A Low or No Product Yield B Check Reagent Purity A->B Possible Cause C Verify Reaction Temperature A->C Possible Cause D Incomplete Reaction? A->D Diagnosis F Product Soluble in Filtrate? A->F Diagnosis E Extend Reaction Time D->E Solution G Concentrate Mother Liquor & Cool F->G Solution H Impure Product I Recrystallize from Suitable Solvent H->I Solution J Check for Side Reactions H->J Diagnosis

References

Technical Support Center: Recrystallization of 5-Cyclopropyl-4h-1,2,4-triazol-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the recrystallization of 5-Cyclopropyl-4h-1,2,4-triazol-3-amine. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting solvent for the recrystallization of this compound?

A1: Based on the purification of similar triazole derivatives, ethanol is a recommended starting solvent.[1][2] Due to the compound's polarity, suggested by its hydrogen bonding capabilities, aqueous solvent systems may also be effective.[3][4] A solvent screening with small amounts of the crude product is the best approach to identify the optimal solvent or solvent mixture.

Q2: What are the key physical properties of this compound relevant to its recrystallization?

A2: The key physical properties are summarized in the table below. The compound is a solid at room temperature with a distinct melting point.[5] Its structure contains functional groups capable of hydrogen bonding, which influences its solubility in polar solvents.[3]

Q3: My compound "oils out" instead of crystallizing. What should I do?

A3: "Oiling out" occurs when the solute is insoluble in the hot solvent above its melting point. To remedy this, try using a larger volume of solvent to ensure the compound is fully dissolved at the boiling point. Alternatively, using a solvent system with a lower boiling point or a solvent in which the compound is more soluble at elevated temperatures can prevent this phenomenon. Slow cooling is also crucial; allow the solution to cool to room temperature undisturbed before inducing further cooling in an ice bath.

Q4: Crystal formation is not occurring, even after the solution has cooled. How can I induce crystallization?

A4: If crystals do not form spontaneously, several techniques can be employed to induce crystallization:

  • Seeding: Add a small crystal of the pure compound to the solution to act as a nucleation site.

  • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites.

  • Reducing Solvent Volume: If the compound is too soluble, carefully evaporate some of the solvent to increase the concentration of the solute.

  • Adding an Anti-Solvent: If using a solvent mixture, you can slowly add a solvent in which the compound is insoluble (an "anti-solvent") to decrease its solubility in the solution.

Q5: The recovery of my purified compound is very low. What are the potential causes and solutions?

A5: Low recovery can result from several factors:

  • Using too much solvent: This will keep a significant portion of your compound dissolved even at low temperatures. To fix this, you can concentrate the filtrate and attempt a second crystallization.

  • Premature crystallization: If the compound crystallizes in the funnel during filtration, this can be addressed by pre-heating the filtration apparatus (funnel and filter paper) with hot solvent before filtering the hot solution.

  • Washing with a solvent in which the compound is soluble: When washing the collected crystals, use a minimal amount of ice-cold recrystallization solvent to minimize dissolution of the product.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Compound does not dissolve in the hot solvent The solvent is not appropriate for the compound.Select a more polar solvent or a solvent mixture. Common solvents for triazoles include ethanol and water.[1][6][7]
"Oiling out" of the compound The boiling point of the solvent is higher than the melting point of the compound, or the solution is supersaturated.Use a larger volume of solvent, switch to a lower-boiling point solvent, or use a solvent pair. Ensure slow cooling.
No crystal formation upon cooling The solution is not supersaturated, or there are no nucleation sites.Induce crystallization by seeding, scratching the flask, or adding an anti-solvent. Consider concentrating the solution.
Low yield of recovered crystals Too much solvent was used, premature crystallization occurred, or crystals were dissolved during washing.Use the minimum amount of hot solvent necessary for dissolution. Pre-heat the filtration apparatus. Wash crystals with a minimal amount of ice-cold solvent.
Colored impurities remain in the crystals The impurities have similar solubility to the product.Consider adding a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities.
Crystals are very fine or powdery Crystallization occurred too rapidly.Allow the solution to cool more slowly. A stepwise cooling process (room temperature, then refrigerator, then ice bath) can promote the growth of larger crystals.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Molecular FormulaC₅H₈N₄[5]
Molecular Weight124.14 g/mol [5]
Melting Point128 °C[5]
AppearanceSolid at room temperature[5]
Hydrogen Bond Acceptors3[3]
Hydrogen Bond Donors2[3]

Experimental Protocols

Detailed Methodology for Recrystallization of this compound

  • Solvent Selection:

    • Place a small amount (e.g., 20-30 mg) of the crude this compound into several test tubes.

    • Add a few drops of a candidate solvent (e.g., ethanol, water, isopropanol, or mixtures like ethanol/water) to each test tube at room temperature. Observe the solubility.

    • A suitable solvent will not dissolve the compound at room temperature but will dissolve it completely upon heating.

    • Heat the test tubes that showed poor solubility at room temperature. If the compound dissolves, cool the test tube to room temperature and then in an ice bath to observe crystal formation.

    • Select the solvent or solvent system that provides good crystal formation upon cooling with minimal soluble loss.

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add the chosen solvent in small portions while heating the flask on a hot plate. Swirl the flask continuously.

    • Add the minimum amount of hot solvent required to completely dissolve the solid.

  • Decoloration (if necessary):

    • If the solution is colored, remove it from the heat and allow it to cool slightly.

    • Add a small amount of activated charcoal to the solution.

    • Reheat the solution to boiling for a few minutes.

  • Hot Filtration:

    • Pre-heat a funnel (and fluted filter paper if used) by pouring hot solvent through it.

    • Quickly filter the hot solution to remove any insoluble impurities (and activated charcoal if used).

  • Crystallization:

    • Cover the flask containing the hot filtrate and allow it to cool slowly to room temperature.

    • Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Isolation of Crystals:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold recrystallization solvent.

  • Drying:

    • Allow the crystals to air-dry on the filter paper or transfer them to a watch glass for further drying. For a more thorough drying, a vacuum oven at a temperature well below the compound's melting point can be used.

Mandatory Visualization

TroubleshootingWorkflow start Start Recrystallization dissolve Dissolve Crude Product in Hot Solvent start->dissolve cool Cool Solution dissolve->cool oiling_out Oiling Out? cool->oiling_out crystals_form Crystals Form? filter_dry Filter and Dry Crystals crystals_form->filter_dry Yes induce_crystallization Induce Crystallization: - Seed - Scratch - Add anti-solvent crystals_form->induce_crystallization No oiling_out->crystals_form No reheat_add_solvent Reheat and Add More Solvent oiling_out->reheat_add_solvent Yes end Pure Product filter_dry->end induce_crystallization->crystals_form change_solvent Change Solvent/ Use Solvent Pair induce_crystallization->change_solvent reheat_add_solvent->cool change_solvent->dissolve

Caption: Troubleshooting workflow for the recrystallization of this compound.

SolventSelection goal Goal: Select an Ideal Recrystallization Solvent solubility_high_temp High Solubility of Compound at High Temperature goal->solubility_high_temp Criterion 1 solubility_low_temp Low Solubility of Compound at Low Temperature goal->solubility_low_temp Criterion 2 impurities_soluble Impurities are Soluble at All Temperatures goal->impurities_soluble Criterion 3a impurities_insoluble Impurities are Insoluble at All Temperatures goal->impurities_insoluble Criterion 3b dissolves_cold Compound is Soluble at Low Temperature goal->dissolves_cold insoluble_hot Compound is Insoluble at High Temperature goal->insoluble_hot good_solvent Good Solvent Choice solubility_high_temp->good_solvent solubility_low_temp->good_solvent impurities_soluble->good_solvent impurities_insoluble->good_solvent (can be filtered hot) poor_solvent Poor Solvent Choice dissolves_cold->poor_solvent insoluble_hot->poor_solvent

Caption: Key principles for selecting a suitable recrystallization solvent.

References

Challenges in the characterization of 5-Cyclopropyl-4h-1,2,4-triazol-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the characterization of 5-Cyclopropyl-4H-1,2,4-triazol-3-amine.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is provided below. Please note that some of these values are predicted.

PropertyValueSource
Molecular Formula C₅H₈N₄ChemBK[1]
Molar Mass 124.14 g/mol ChemBK[1]
Melting Point 128 °CChemBK[1]
Boiling Point (Predicted) 383.4 ± 25.0 °CChemBK[1]
Density (Predicted) 1.469 ± 0.06 g/cm³ChemBK[1]

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the NMR characterization of this compound?

A1: The primary challenge in the NMR characterization of 3-amino-4H-1,2,4-triazoles is the potential for prototropic tautomerism.[2][3] This phenomenon can lead to dynamic exchange processes in solution, which may result in broadened NMR signals, particularly for the NH and NH₂ protons. The triazole ring can exist in different tautomeric forms, which can complicate spectral interpretation.[2]

Q2: Are there any common impurities I should be aware of during the synthesis of this compound?

A2: While specific impurities for this compound are not extensively documented, general synthesis routes for 1,2,4-triazoles can sometimes result in side products or unreacted starting materials.[4][5] Depending on the synthetic pathway, potential impurities could include uncyclized intermediates or isomers. It is crucial to employ appropriate purification techniques, such as recrystallization or column chromatography, and to confirm purity using methods like HPLC-MS.

Q3: What solubility issues might I encounter with this compound?

A3: Some amino-triazole derivatives exhibit poor solubility in common organic solvents, which can pose a challenge for NMR analysis and purification.[6] It is recommended to test a range of deuterated solvents for NMR, such as DMSO-d₆, Methanol-d₄, or in some cases, a mixture of solvents may be necessary to achieve sufficient concentration for analysis.

Q4: How can I confirm the presence and integrity of the cyclopropyl group?

A4: The cyclopropyl group has a characteristic NMR signature. In the ¹H NMR spectrum, you should expect to see multiplets in the aliphatic region, typically between 0.5 and 1.5 ppm. In the ¹³C NMR spectrum, the carbons of the cyclopropyl ring will also appear at a characteristic upfield shift. High-resolution mass spectrometry (HRMS) can further confirm the elemental composition and thus the presence of the cyclopropyl moiety.

Troubleshooting Guide

Problem 1: I am observing very broad peaks for the amine and triazole NH protons in the ¹H NMR spectrum.

  • Possible Cause: This is likely due to dynamic exchange processes, such as tautomerism or intermolecular proton exchange.[2] The rate of exchange may be on the NMR timescale, leading to signal broadening.

  • Troubleshooting Steps:

    • Low-Temperature NMR: Acquiring the spectrum at a lower temperature can slow down the exchange process, potentially resulting in sharper signals for the individual tautomers or conformers.

    • Solvent Change: The choice of solvent can influence the predominant tautomeric form and the rate of proton exchange. Experiment with different deuterated solvents (e.g., DMSO-d₆, CDCl₃, Methanol-d₄).

    • Acid/Base Addition: Adding a trace amount of acid or base can sometimes sharpen exchangeable proton signals by shifting the equilibrium. However, this should be done cautiously as it may alter the chemical shifts of other protons.

Problem 2: My mass spectrometry results show a peak that does not correspond to the expected molecular weight.

  • Possible Cause: The compound may be fragmenting in the mass spectrometer, or you may be observing an adduct (e.g., with sodium or potassium). It is also possible that an impurity is being detected.

  • Troubleshooting Steps:

    • Use a Soft Ionization Technique: Electrospray ionization (ESI) or chemical ionization (CI) are softer ionization methods than electron impact (EI) and are less likely to cause fragmentation.

    • High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which can help to confirm the elemental formula of the observed ion and distinguish it from potential impurities or adducts.[7]

    • Check for Adducts: Look for peaks corresponding to [M+Na]⁺, [M+K]⁺, or [M+H]⁺ and verify if the mass difference corresponds to these common adducts.

Problem 3: The melting point of my synthesized compound is significantly different from the reported value.

  • Possible Cause: The discrepancy in melting point could be due to the presence of impurities or a different crystalline form (polymorphism).

  • Troubleshooting Steps:

    • Purification: Re-purify the compound using techniques like recrystallization from a suitable solvent or column chromatography.

    • Purity Analysis: Assess the purity of the sample using HPLC or LC-MS.

    • Drying: Ensure the sample is thoroughly dried to remove any residual solvent, which can depress the melting point.

Experimental Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To determine the chemical structure of the compound.

  • Methodology:

    • Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

    • Transfer the solution to an NMR tube.

    • Acquire ¹H NMR and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz).[8][9]

    • For ¹H NMR, typical parameters might include a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.

    • For ¹³C NMR, a spectral width of 220-250 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) may be necessary to achieve a good signal-to-noise ratio.

    • Two-dimensional NMR experiments, such as COSY, HSQC, and HMBC, can be performed to aid in structure elucidation and assignment of signals.

2. High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

  • Objective: To assess the purity of the compound and confirm its molecular weight.

  • Methodology:

    • Prepare a stock solution of the sample at approximately 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).

    • Dilute the stock solution to a working concentration (e.g., 10 µg/mL) with the mobile phase.

    • Inject the sample onto an HPLC system equipped with a C18 column.

    • Use a gradient elution method, for example, with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B). A typical gradient might run from 5% B to 95% B over 10-15 minutes.

    • The HPLC eluent is directed to a mass spectrometer (e.g., with an ESI source) for detection.[10]

    • Monitor the total ion chromatogram (TIC) and extract ion chromatograms for the expected mass of the compound.

Visualizations

analytical_workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_analysis Data Analysis synthesis Synthesis of this compound purification Purification (Recrystallization / Chromatography) synthesis->purification nmr NMR Spectroscopy (1H, 13C, 2D) purification->nmr ms Mass Spectrometry (HPLC-MS, HRMS) purification->ms ir IR Spectroscopy purification->ir purity Purity Assessment (HPLC) purification->purity mp Melting Point Determination purification->mp structure_elucidation Structure Elucidation nmr->structure_elucidation ms->structure_elucidation ir->structure_elucidation purity_confirmation Purity Confirmation purity->purity_confirmation mp->purity_confirmation

Caption: General analytical workflow for the characterization of a synthesized compound.

Caption: Tautomeric equilibrium in 3-amino-1,2,4-triazoles. (Note: Images are placeholders)

References

Validation & Comparative

A Comparative Guide to Validating the Biological Activity of 5-Cyclopropyl-4H-1,2,4-triazol-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: While specific biological activity data for 5-Cyclopropyl-4H-1,2,4-triazol-3-amine is not extensively documented in publicly accessible literature, the 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry.[1] Derivatives of this core structure are known to exhibit a wide array of pharmacological effects, including potent enzyme inhibition.[2][3] This guide provides a framework for validating the biological activity of this compound by comparing it with known, biologically active 1,2,4-triazole derivatives. The protocols and data presented serve as a benchmark for evaluating its potential as an inhibitor of key cellular targets.

The 1,2,4-triazole nucleus is a key feature in numerous drugs with activities spanning antifungal, anti-inflammatory, anticancer, and antibacterial applications.[4][5][6] Its unique chemical properties, including the capacity for hydrogen bonding and its rigid structure, allow for high-affinity interactions with various biological targets, particularly enzymes.[1] This guide focuses on potential applications in enzyme inhibition, a common mechanism of action for this class of compounds.[3]

Comparative Data on 1,2,4-Triazole Derivatives

To establish a baseline for validating this compound, its performance can be benchmarked against other triazole derivatives with established inhibitory activity. The following tables summarize quantitative data for select alternative compounds against relevant enzyme targets.

Table 1: Comparison of α-Glucosidase Inhibitory Activity

CompoundScaffoldIC₅₀ (µM)Reference CompoundRef. IC₅₀ (µM)
This compound 1,2,4-Triazole Data Pending Acarbose950.0 ± 1.5
3-Methyl Phenyl Derivative (12d)Azinane-Triazole36.74 ± 1.24Acarbose950.0 ± 1.5
2-Ethyl-6-Methyl Phenyl Deriv. (12n)Azinane-TriazoleData specified as highly active, but no value providedAcarbose950.0 ± 1.5

Data sourced from a study on azinane triazole-based derivatives, which demonstrated potent α-glucosidase inhibition, suggesting a potential therapeutic role in diabetes mellitus.[2]

Table 2: Comparison of STAT3 Inhibition for Breast Cancer

CompoundScaffoldCell LineIC₅₀ (µM)Reference Compound
This compound 1,2,4-Triazole MCF7 Data Pending Doxorubicin
Compound 12d (Benzylthio-triazole)1,2,4-TriazoleMCF71.5Doxorubicin
Compound 9a,b,d,e,f, 11, 12a,b,f,e1,2,4-TriazoleMCF73 - 12Doxorubicin

Data from a study investigating 1,2,4-triazole derivatives as inhibitors of the STAT3 enzyme, a key target in breast cancer therapy.[7]

Table 3: Comparison of Cyclooxygenase (COX) Enzyme Inhibition

CompoundScaffoldCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Reference CompoundRef. COX-2 IC₅₀ (µM)
This compound 1,2,4-Triazole Data Pending Data Pending Celecoxib0.83 - 0.95
Diaryl-triazole (21a, 21b)1,2,4-Triazole8.85 – 9.151.98 – 2.13Celecoxib0.95
Triazole-pyrazole Hybrid (18a,b, 19a,b)1,2,4-Triazole5.23 – 9.810.55 – 0.91Celecoxib0.83

Data compiled from studies on 1,2,4-triazole derivatives showing anti-inflammatory activity through COX-2 inhibition.[4]

Experimental Protocols

The following are detailed methodologies for key experiments to determine the biological activity of this compound.

Protocol 1: In Vitro Enzyme Inhibition Assay (General Protocol)

This protocol provides a general method for measuring the ability of a test compound to inhibit a target enzyme (e.g., α-glucosidase, STAT3, COX-2).

  • Reagent Preparation:

    • Prepare a stock solution of this compound (e.g., 10 mM in DMSO).

    • Prepare serial dilutions of the test compound in the appropriate assay buffer to achieve a range of final concentrations (e.g., 0.01 µM to 100 µM).

    • Prepare solutions of the target enzyme, substrate, and any necessary co-factors in the assay buffer.

  • Assay Procedure:

    • Add 10 µL of each compound dilution to the wells of a 96-well microplate. Include wells for a positive control (known inhibitor) and a negative control (DMSO vehicle).

    • Add 70 µL of the enzyme solution to each well and incubate for 15 minutes at room temperature to allow for compound-enzyme binding.

    • Initiate the enzymatic reaction by adding 20 µL of the substrate solution to each well.

    • Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a predetermined time (e.g., 30-60 minutes).

    • Stop the reaction using an appropriate stop solution or measure the product formation directly using a microplate reader (e.g., absorbance for colorimetric assays, fluorescence for fluorometric assays).

  • Data Analysis:

    • Calculate the percentage of enzyme inhibition for each compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Determine the IC₅₀ value by fitting the data to a dose-response curve using non-linear regression analysis.

Protocol 2: Cell Viability Assay (MTT Assay)

This assay determines the effect of the compound on the proliferation of a relevant cancer cell line (e.g., MCF7 for STAT3 inhibition).

  • Cell Culture:

    • Culture the selected cell line (e.g., MCF7) in appropriate media supplemented with fetal bovine serum and antibiotics.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with serial dilutions of this compound (e.g., 0.1 µM to 200 µM) for 48-72 hours. Include vehicle-only controls.

  • MTT Incubation:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Aspirate the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the GI₅₀ (concentration for 50% growth inhibition) value by plotting cell viability against compound concentration.

Visualizations: Pathways and Workflows

Diagrams created using Graphviz help to visualize complex biological pathways and experimental processes.

JAK-STAT Signaling Pathway

The JAK-STAT pathway is critical for cellular proliferation and survival. Many 1,2,4-triazole derivatives are designed to inhibit components of this pathway, such as STAT3.[7]

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Receptor->JAK Activates Cytokine Cytokine Cytokine->Receptor Binds STAT3_inactive STAT3 JAK->STAT3_inactive Phosphorylates STAT3_active p-STAT3 Dimer STAT3_inactive->STAT3_active Dimerizes DNA Target Gene DNA STAT3_active->DNA Translocates & Binds Transcription Gene Transcription (Proliferation, Survival) DNA->Transcription Inhibitor This compound (Hypothetical Target) Inhibitor->STAT3_inactive Inhibits Phosphorylation

Caption: Hypothetical inhibition of the JAK-STAT pathway by a 1,2,4-triazole derivative.

General Drug Discovery Workflow

This diagram illustrates the typical workflow for identifying and validating novel enzyme inhibitors based on the 1,2,4-triazole scaffold.

Drug_Discovery_Workflow node_synthesis Synthesis of 1,2,4-Triazole Analogs node_screening In Vitro Enzyme Inhibition Screening node_synthesis->node_screening node_hit_id Hit Identification (IC₅₀ Determination) node_screening->node_hit_id node_cell_assays Cell-Based Assays (Viability, Target Engagement) node_hit_id->node_cell_assays node_lead_opt Lead Optimization (SAR Studies) node_cell_assays->node_lead_opt node_invivo In Vivo Animal Models (Efficacy & Toxicity) node_lead_opt->node_invivo node_clinical Clinical Trials node_invivo->node_clinical

Caption: General workflow for the development of 1,2,4-triazole-based enzyme inhibitors.

References

A Comparative Guide to 5-Cyclopropyl-4H-1,2,4-triazol-3-amine and Other Triazole Derivatives as Cyclin-Dependent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, renowned for its broad spectrum of biological activities. This guide provides a comparative analysis of 5-Cyclopropyl-4H-1,2,4-triazol-3-amine and related triazole derivatives, with a specific focus on their potential as inhibitors of Cyclin-Dependent Kinases (CDKs), a critical family of enzymes in cancer therapy.

Introduction to Triazole Derivatives in Oncology

Triazole derivatives have emerged as privileged structures in drug discovery, demonstrating a wide range of therapeutic applications, including antifungal, antiviral, and anticancer properties. Their five-membered heterocyclic ring containing three nitrogen atoms allows for diverse substitutions, enabling fine-tuning of their biological activity and pharmacokinetic profiles. In the realm of oncology, the ability of triazole-based compounds to inhibit protein kinases, particularly CDKs, has garnered significant attention. Dysregulation of CDK activity is a hallmark of many cancers, making them a prime target for therapeutic intervention.

This guide focuses on the comparative efficacy of 5-substituted-4H-1,2,4-triazol-3-amine derivatives as CDK inhibitors. While specific data for the 5-cyclopropyl derivative is limited in publicly available literature, we will draw comparisons from structurally related analogs to infer its potential activity and highlight the structure-activity relationships within this chemical class.

Comparative Efficacy of Triazole Derivatives as CDK Inhibitors

The inhibitory potential of various 1,2,4-triazole derivatives against different CDK isoforms is a key determinant of their therapeutic utility. The following table summarizes the half-maximal inhibitory concentrations (IC50) of several triazole-based compounds against CDK2, a key regulator of the G1/S phase transition in the cell cycle.

Compound ID5-SubstituentTarget KinaseIC50 (µM)Reference
Hypothetical 1 CyclopropylCDK2/cyclin A--
Indolyl-Triazole Vb IndoleCDK40.056[1]
Indolyl-Triazole Vk IndoleCDK40.049[1]
Indolyl-Triazole Vm IndoleCDK40.073[1]
Indolyl-Triazole Vd IndoleCDK60.075[1]
Indolyl-Triazole Vh IndoleCDK60.095[1]
Staurosporine (Control) -CDK41.027[1]
Staurosporine (Control) -CDK60.402[1]

Note: Data for the hypothetical this compound is not available and is included for comparative context. The provided data for Indolyl-Triazole derivatives showcases the potent anti-CDK activity within this class of compounds.

Experimental Protocols

Synthesis of 5-Substituted-3-amino-1,2,4-triazoles

A general method for the synthesis of 5-substituted-3-amino-1,2,4-triazoles involves the condensation of a carboxylic acid with aminoguanidine bicarbonate under microwave irradiation.

  • Materials: Carboxylic acid (e.g., cyclopropanecarboxylic acid), aminoguanidine bicarbonate, hydrochloric acid.

  • Procedure:

    • A mixture of the carboxylic acid (1 mmol) and aminoguanidine bicarbonate (1.1 mmol) in a sealed microwave reaction vial is treated with concentrated hydrochloric acid (0.1 mmol).

    • The reaction mixture is subjected to microwave irradiation at a specified temperature (e.g., 150°C) for a designated time (e.g., 30 minutes).

    • After cooling, the reaction mixture is diluted with water and neutralized with a base (e.g., sodium hydroxide) to precipitate the crude product.

    • The solid product is collected by filtration, washed with water, and purified by recrystallization from a suitable solvent (e.g., ethanol/water).

In Vitro CDK2 Kinase Assay (Luminescence-based)

This protocol outlines a general procedure for determining the in vitro inhibitory activity of a compound against CDK2/cyclin A.

  • Principle: The assay measures the amount of ADP produced from the kinase reaction, which is then converted to ATP and detected as a luminescent signal.

  • Materials: Recombinant CDK2/cyclin A enzyme, substrate peptide, ATP, kinase assay buffer, test compound, and a commercial ADP-Glo™ Kinase Assay kit.

  • Procedure:

    • Prepare serial dilutions of the test compound in the kinase assay buffer.

    • In a 384-well plate, add the test compound dilution or vehicle control.

    • Add the CDK2/cyclin A enzyme to each well.

    • Initiate the kinase reaction by adding a mixture of the substrate peptide and ATP.

    • Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

    • Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.

    • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Measure the luminescence using a plate reader.

    • Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Signaling Pathways and Experimental Workflows

CDK2 Signaling Pathway in Cell Cycle Progression

Cyclin-dependent kinase 2 (CDK2) plays a pivotal role in regulating the transition from the G1 to the S phase of the cell cycle. Its activity is tightly controlled by the binding of regulatory proteins called cyclins, primarily cyclin E and cyclin A. The activated CDK2/cyclin complex phosphorylates key substrates, including the retinoblastoma protein (Rb), leading to the release of the E2F transcription factor and the initiation of DNA replication.

CDK2_Signaling_Pathway GF Growth Factors Receptor Receptor Tyrosine Kinase GF->Receptor Ras Ras Receptor->Ras MAPK_pathway MAPK Pathway Ras->MAPK_pathway CyclinD Cyclin D MAPK_pathway->CyclinD CDK46 CDK4/6 CyclinD->CDK46 Rb Rb CDK46->Rb p E2F E2F Rb->E2F CyclinE Cyclin E E2F->CyclinE S_phase_genes S-Phase Genes (DNA Replication) E2F->S_phase_genes CDK2 CDK2 CyclinE->CDK2 CDK2->Rb p Inhibitor Triazole Inhibitor Inhibitor->CDK2

Caption: Simplified CDK2 signaling pathway in the G1/S phase transition.

General Experimental Workflow for Characterizing a CDK2 Inhibitor

The following diagram illustrates a typical workflow for the preclinical evaluation of a potential CDK2 inhibitor.

Experimental_Workflow start Compound Synthesis (e.g., this compound) biochemical_assay In Vitro Kinase Assay (Determine IC50 against CDK2) start->biochemical_assay cell_based_assay Cell-Based Assays (e.g., Proliferation, Cell Cycle Analysis) biochemical_assay->cell_based_assay target_validation Target Engagement & Validation (e.g., Western Blot for p-Rb) cell_based_assay->target_validation in_vivo In Vivo Efficacy Studies (Xenograft Models) target_validation->in_vivo end Lead Optimization in_vivo->end

Caption: General experimental workflow for characterizing a CDK2 inhibitor.

References

The Structure-Activity Relationship of 1,2,4-Triazol-3-Amine Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

General Structure-Activity Relationships

The biological activity of 1,2,4-triazol-3-amine analogs is significantly influenced by the nature and position of substituents on the triazole ring and the exocyclic amino group. The general scaffold offers multiple points for modification, allowing for the fine-tuning of physicochemical properties and target-specific interactions.

Caption: Key positions for substitution on the 1,2,4-triazol-3-amine core.

Comparative Analysis of Biological Activity

The following tables summarize the in vitro activities of various 1,2,4-triazole analogs against different biological targets. The data is compiled from multiple studies to facilitate a comparative understanding of their potential.

Anticancer Activity of 5-Aryl-4H-1,2,4-triazol-3-amine Analogs
Compound IDR5 (Position 5)R3 (N-Aryl)Cancer Cell LineGrowth Percent (%)Reference
4e 3-Bromophenyl2-ChlorophenylSNB-75 (CNS)-41.25[4]
4i 3-Bromophenyl4-NitrophenylSNB-75 (CNS)-38.94[4]
4i 3-Bromophenyl4-NitrophenylUO-31 (Renal)-30.14[4]
4i 3-Bromophenyl4-NitrophenylCCRF-CEM (Leukemia)-26.92[4]

A negative growth percentage indicates cell death.

Kinase Inhibitory Activity of 1,2,4-Triazole Derivatives
Compound IDScaffoldTarget KinaseIC50 (µM)Reference
Vk Indolyl 1,2,4-triazoleCDK40.049[5]
Vm Indolyl 1,2,4-triazoleCDK40.073[5]
Vb Indolyl 1,2,4-triazoleCDK40.056[5]
62i Diarylurea 1,2,4-triazolec-Kit, RET, FLT3>80% inhibition[1]
64 Triazolo[4,3-b][1][5][6][7]tetrazinec-Met11.77[1]
3d 5-Pyridinyl-1,2,4-triazoleFAK0.0181[8]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of research findings. Below are representative experimental protocols for the synthesis and biological evaluation of 1,2,4-triazole analogs.

General Synthesis of 5-Aryl-N-aryl-4H-1,2,4-triazol-3-amines

A common synthetic route to this class of compounds involves a multi-step process, as illustrated in the following workflow.[4]

Synthesis_Workflow General Synthesis Workflow sub_aniline Substituted Aniline thiosemicarbazide Aryl Thiosemicarbazide sub_aniline->thiosemicarbazide 1. NH4SCN, HCl 2. Reflux s_methyl S-Methyl Isothiosemicarbazide thiosemicarbazide->s_methyl CH3I, NaOH guanidine Aryl Guanidine s_methyl->guanidine Substituted Aniline, Reflux triazole 5-Aryl-N-aryl-4H-1,2,4-triazol-3-amine guanidine->triazole Cyclization

Caption: A typical synthetic pathway for 5-Aryl-N-aryl-4H-1,2,4-triazol-3-amines.

Step-by-step procedure:

  • Synthesis of Aryl Thiosemicarbazide: A solution of the appropriately substituted aniline in hydrochloric acid is treated with ammonium thiocyanate and refluxed. The resulting solid is filtered and washed to yield the aryl thiosemicarbazide.

  • S-Methylation: The aryl thiosemicarbazide is dissolved in ethanol, and an aqueous solution of sodium hydroxide is added, followed by the dropwise addition of methyl iodide. The mixture is stirred to produce the S-methyl isothiosemicarbazide.

  • Guanidine Formation: The S-methyl derivative is refluxed with a substituted aniline in an appropriate solvent to yield the corresponding aryl guanidine.

  • Cyclization: The aryl guanidine is then cyclized to form the final 5-aryl-N-aryl-4H-1,2,4-triazol-3-amine.

In Vitro Kinase Inhibition Assay

The inhibitory activity of the synthesized compounds against specific kinases is a key determinant of their therapeutic potential.

Kinase_Assay_Workflow Kinase Inhibition Assay prepare_reagents Prepare Reagents (Kinase, Substrate, ATP, Compound) incubation Incubate Kinase and Compound prepare_reagents->incubation initiate_reaction Initiate Reaction with Substrate and ATP incubation->initiate_reaction stop_reaction Stop Reaction initiate_reaction->stop_reaction detection Detect Phosphorylation (e.g., Luminescence, Fluorescence) stop_reaction->detection data_analysis Data Analysis (Calculate IC50) detection->data_analysis

Caption: A generalized workflow for an in vitro kinase inhibition assay.

Protocol:

Kinase activity is measured using a variety of assay formats, such as ADP-Glo™ Kinase Assay (Promega). Briefly, the kinase, substrate, ATP, and the test compound are incubated in a buffer solution. The reaction is initiated by the addition of ATP and allowed to proceed for a specified time at a controlled temperature. The reaction is then stopped, and the amount of ADP produced, which is proportional to the kinase activity, is measured using a luminescence-based detection method. The IC50 values are then calculated from the dose-response curves.[5]

Signaling Pathway Involvement

Many 1,2,4-triazole analogs exert their anticancer effects by targeting key signaling pathways involved in cell proliferation, survival, and apoptosis. For instance, several derivatives have been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle.

CDK_Pathway Simplified Cell Cycle Regulation by CDKs Growth_Factors Growth Factors CyclinD_CDK46 Cyclin D / CDK4/6 Complex Growth_Factors->CyclinD_CDK46 Rb Rb CyclinD_CDK46->Rb phosphorylates E2F E2F Rb->E2F releases S_Phase_Genes S-Phase Gene Transcription E2F->S_Phase_Genes Cell_Cycle_Progression Cell Cycle Progression S_Phase_Genes->Cell_Cycle_Progression Triazole_Inhibitor 1,2,4-Triazole Analog (e.g., CDK4/6 Inhibitor) Triazole_Inhibitor->CyclinD_CDK46 inhibits

Caption: Inhibition of the Cyclin D/CDK4/6-Rb pathway by 1,2,4-triazole analogs.

Conclusion

The 1,2,4-triazol-3-amine scaffold represents a versatile platform for the development of potent and selective therapeutic agents. Structure-activity relationship studies, although not exhaustively focused on the 5-cyclopropyl analog, reveal that strategic modifications at the C5, N4, and the 3-amino positions can significantly impact biological activity. Aryl and heteroaryl substitutions at C5 are frequently associated with potent anticancer and kinase inhibitory activities. The incorporation of a cyclopropyl moiety, as seen in some fungicidal agents, suggests its potential for modulating activity and selectivity and warrants further investigation within this scaffold. Future research focused on the systematic exploration of substituents, including the cyclopropyl group, at various positions of the 1,2,4-triazol-3-amine core will be instrumental in the discovery of novel drug candidates with improved efficacy and safety profiles.

References

Comparative Analysis of 5-Cyclopropyl-4h-1,2,4-triazol-3-amine and Alternative Kinase Inhibitors: A Focus on the TAK1 Signaling Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the potential mechanisms of action for 5-Cyclopropyl-4h-1,2,4-triazol-3-amine, contextualized against the well-characterized class of Transforming Growth Factor-β-Activated Kinase 1 (TAK1) inhibitors. While direct experimental data on this compound is limited in publicly available literature, the extensive research on the 1,2,4-triazole scaffold suggests a high probability of activity within kinase signaling pathways, making a comparison with established kinase inhibitors highly relevant for guiding future research.

The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including anticancer, anti-inflammatory, antifungal, and antibacterial properties.[1][2][3][4][5][6] Many of these effects are attributed to the inhibition of various protein kinases.[1][3][7]

Given the therapeutic overlap in oncology and inflammatory diseases, this guide will focus on comparing the potential activity of this compound with inhibitors of TAK1, a key signaling node in cellular responses to inflammatory stimuli and cellular stress.[8][9][10]

Introduction to TAK1 and its Role in Disease

Transforming Growth Factor-β-Activated Kinase 1 (TAK1), also known as mitogen-activated protein kinase kinase kinase 7 (MAP3K7), is a crucial intracellular signaling molecule. It plays a central role in mediating inflammatory and stress responses. Upon activation by stimuli such as pro-inflammatory cytokines (e.g., TNF-α, IL-1β) and genotoxic stress, TAK1 activates downstream signaling cascades, primarily the Nuclear Factor-kappa B (NF-κB) and the c-Jun N-terminal kinase (JNK)/p38 MAPK pathways.[8][10] Dysregulation of the TAK1 signaling pathway is implicated in the pathogenesis of various diseases, including cancer and autoimmune disorders.[8][9]

Signaling Pathway of TAK1

The following diagram illustrates the central role of TAK1 in mediating downstream signaling pathways upon activation by upstream stimuli.

TAK1_Signaling_Pathway cluster_upstream Upstream Stimuli cluster_downstream Downstream Pathways cluster_NFkB NF-κB Pathway cluster_MAPK MAPK Pathway cluster_cellular_response Cellular Response TNFa TNF-α TAK1 TAK1 TNFa->TAK1 activate IL1b IL-1β IL1b->TAK1 activate TGFb TGF-β TGFb->TAK1 activate Genotoxic_Stress Genotoxic Stress Genotoxic_Stress->TAK1 activate IKK IKK Complex TAK1->IKK activates MKKs MKK4/7, MKK3/6 TAK1->MKKs activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Inflammation Inflammation NFkB->Inflammation Survival Cell Survival NFkB->Survival JNK JNK MKKs->JNK p38 p38 MKKs->p38 Apoptosis Apoptosis JNK->Apoptosis p38->Inflammation

Caption: TAK1 Signaling Pathway.

Comparative Analysis of Inhibitors

The following table summarizes the known characteristics of TAK1 inhibitors and provides a hypothetical profile for this compound based on the general properties of this compound class.

FeatureThis compound (Hypothetical)5(Z)-7-Oxozeaenol (Known TAK1 Inhibitor)Takinib (Known TAK1 Inhibitor)
Target Likely a protein kinase; TAK1 is a plausible candidate.TAK1TAK1
Binding Mode ATP-competitiveCovalent, irreversible binding to the ATP-binding site.[8]Non-covalent, ATP-competitive. Binds to both autophosphorylated and non-phosphorylated TAK1.
Reported IC50 Not publicly available.Varies by assay; potent inhibitor.Potent inhibitor.
Effect on Downstream Signaling Potentially inhibits NF-κB and/or MAPK pathways.Inhibits Doxorubicin-induced NF-κB, JNK, and p38 activation.[8][10]Induces apoptosis following TNF-α stimulation.
Therapeutic Potential Anticancer, anti-inflammatory.[1][3][4]Sensitizes cancer cells to chemotherapy-induced apoptosis.[8][10]Treatment of autoimmune diseases and cancer.
Cellular Effects Potential for cytotoxicity against cancer cell lines.[11][12]Enhances the cytotoxic effects of doxorubicin in cervical cancer and neuroblastoma cells.[8][10]Induces apoptosis in rheumatoid arthritis and metastatic breast cancer cell models.

Experimental Protocols

To evaluate the mechanism of action of this compound and compare it to known TAK1 inhibitors, the following experimental protocols are recommended.

In Vitro Kinase Inhibition Assay

Objective: To determine the direct inhibitory effect of the compound on TAK1 kinase activity.

Methodology:

  • A commercially available in vitro kinase assay kit (e.g., LanthaScreen™ Eu Kinase Binding Assay or ADP-Glo™ Kinase Assay) can be used.

  • Recombinant human TAK1/TAB1 enzyme is incubated with the test compound at various concentrations.

  • A suitable kinase substrate (e.g., a generic peptide substrate) and ATP are added to initiate the kinase reaction.

  • The reaction is allowed to proceed for a specified time at a controlled temperature.

  • The amount of product formed (e.g., phosphorylated substrate or ADP) is quantified according to the kit manufacturer's instructions.

  • IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

Cell-Based NF-κB Reporter Assay

Objective: To assess the effect of the compound on the TAK1-mediated NF-κB signaling pathway in a cellular context.

Methodology:

  • A stable cell line expressing an NF-κB-driven reporter gene (e.g., luciferase or GFP) is used (e.g., HEK293-NF-κB-luc).

  • Cells are pre-treated with various concentrations of the test compound for a specified duration.

  • The NF-κB pathway is stimulated with a known activator of TAK1, such as TNF-α or IL-1β.

  • After an appropriate incubation period, the reporter gene expression is measured (e.g., luciferase activity using a luminometer).

  • The percentage of inhibition of NF-κB activation is calculated relative to the stimulated control.

Western Blot Analysis of Downstream Signaling

Objective: To examine the phosphorylation status of key proteins downstream of TAK1.

Methodology:

  • Cancer or inflammatory cell lines (e.g., HeLa, SH-SY5Y) are treated with the test compound, a positive control TAK1 inhibitor (e.g., 5(Z)-7-Oxozeaenol), and a vehicle control.

  • Cells are stimulated with an appropriate agonist (e.g., TNF-α or doxorubicin) to activate the TAK1 pathway.

  • Cell lysates are prepared, and protein concentrations are determined.

  • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • The membrane is probed with primary antibodies specific for phosphorylated forms of TAK1, IKK, IκBα, p38, and JNK, as well as antibodies for the total protein levels as loading controls.

  • Horseradish peroxidase (HRP)-conjugated secondary antibodies are used for detection, and the signal is visualized using an enhanced chemiluminescence (ECL) system.

Experimental Workflow

The following diagram outlines a typical workflow for characterizing a novel compound suspected of targeting the TAK1 pathway.

Experimental_Workflow Start Compound of Interest (this compound) Kinase_Assay In Vitro Kinase Assay (Direct TAK1 Inhibition) Start->Kinase_Assay Reporter_Assay Cell-Based NF-κB Reporter Assay Start->Reporter_Assay Western_Blot Western Blot Analysis (Downstream Signaling) Kinase_Assay->Western_Blot If positive Reporter_Assay->Western_Blot If positive Cell_Viability Cell Viability/Apoptosis Assays Western_Blot->Cell_Viability In_Vivo In Vivo Efficacy Studies (e.g., Xenograft models) Cell_Viability->In_Vivo If promising Conclusion Mechanism of Action Elucidated In_Vivo->Conclusion

Caption: Experimental Workflow for Compound Characterization.

Conclusion

While the precise mechanism of action for this compound remains to be elucidated, its structural similarity to other biologically active 1,2,4-triazole derivatives suggests that it may function as a kinase inhibitor. The TAK1 signaling pathway represents a highly relevant and well-validated target for compounds with potential applications in oncology and inflammatory diseases. The comparative data and experimental protocols provided in this guide offer a robust framework for researchers to investigate the biological activity of this compound and similar novel chemical entities. Further structure-activity relationship (SAR) studies will be crucial in optimizing the potency and selectivity of this and related compounds for future therapeutic development.[13]

References

Comparative Efficacy Analysis: 5-Cyclopropyl-4h-1,2,4-triazol-3-amine and Established Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the landscape of drug discovery and development, the identification of novel small molecules with significant inhibitory potential against therapeutic targets is a critical endeavor. This guide provides a comparative analysis of the compound 5-Cyclopropyl-4h-1,2,4-triazol-3-amine alongside other known inhibitors, focusing on their efficacy as documented in scientific literature. The objective is to offer a clear, data-driven comparison for researchers, scientists, and professionals in the field, supported by detailed experimental protocols and visual representations of key biological pathways and workflows.

While specific data on the inhibitory activity of "this compound" is not available in the searched resources, we will present a framework for how such a compound would be evaluated and compared, using analogous data for other inhibitors targeting a well-understood pathway. For the purpose of this guide, we will focus on the inhibition of the MAPK/ERK signaling pathway , a critical regulator of cell proliferation, differentiation, and survival, and a common target in cancer therapy.

Quantitative Comparison of Inhibitor Efficacy

To facilitate a direct comparison of inhibitory potential, the following table summarizes key quantitative data for a selection of known MAPK/ERK pathway inhibitors. This data typically includes metrics such as the half-maximal inhibitory concentration (IC50), which indicates the concentration of an inhibitor required to reduce the activity of a biological target by 50%.

InhibitorTargetIC50 (nM)Assay TypeCell Line
Compound X (Hypothetical) MEK1Data Not AvailableKinase AssayA375
Selumetinib (AZD6244)MEK1/214Kinase AssayVarious
Trametinib (GSK1120212)MEK1/20.92 / 1.8Kinase AssayVarious
Ulixertinib (BVD-523)ERK1/2<1Kinase AssayVarious
GDC-0994 (Ravoxertinib)ERK1/21.1Kinase AssayVarious

This table is illustrative. "Compound X" represents where data for this compound would be placed.

Experimental Protocols

The determination of inhibitor efficacy relies on standardized and reproducible experimental methodologies. Below are detailed protocols for key assays used to evaluate the inhibitors listed above.

In Vitro Kinase Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of a specific kinase.

  • Reagents and Materials: Recombinant human kinase (e.g., MEK1, ERK2), substrate (e.g., inactive ERK1 for MEK1 assay, myelin basic protein for ERK2 assay), ATP, inhibitor compound, assay buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).

  • Procedure:

    • The inhibitor, at varying concentrations, is pre-incubated with the kinase in the assay buffer.

    • The kinase reaction is initiated by the addition of the substrate and ATP.

    • The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C).

    • The reaction is stopped, and the amount of product formed (or remaining ATP) is quantified using a detection reagent.

    • Luminescence or fluorescence is measured using a plate reader.

  • Data Analysis: The IC50 value is calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cell-Based Proliferation Assay

This assay measures the effect of an inhibitor on the proliferation of cancer cell lines.

  • Reagents and Materials: Cancer cell line (e.g., A375 melanoma, which has a BRAF mutation leading to constitutive MAPK/ERK activation), cell culture medium, fetal bovine serum, inhibitor compound, and a cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).

  • Procedure:

    • Cells are seeded in 96-well plates and allowed to attach overnight.

    • The cells are then treated with the inhibitor at a range of concentrations.

    • The plates are incubated for a period of 72 hours.

    • A cell viability reagent is added to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present, an indicator of metabolically active cells.

    • Luminescence is measured using a plate reader.

  • Data Analysis: The IC50 value is determined by plotting the percentage of cell growth inhibition against the logarithm of the inhibitor concentration.

Visualizing Key Pathways and Workflows

Diagrams are essential for understanding the complex relationships in signaling pathways and the logical flow of experimental procedures.

MAPK_ERK_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Growth Factor RTK Receptor Tyrosine Kinase Growth Factor->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Selumetinib Selumetinib Selumetinib->MEK Trametinib Trametinib Trametinib->MEK Ulixertinib Ulixertinib Ulixertinib->ERK

Caption: The MAPK/ERK signaling cascade with points of inhibition.

Kinase_Assay_Workflow cluster_preparation Preparation cluster_reaction Reaction cluster_detection Detection & Analysis A Prepare serial dilutions of inhibitor compound B Mix kinase and inhibitor in assay buffer A->B C Initiate reaction with ATP and substrate B->C D Incubate at 30°C C->D E Stop reaction and add detection reagent D->E F Measure luminescence E->F G Calculate IC50 F->G

Caption: Workflow for a typical in vitro kinase inhibition assay.

A Comparative Spectroscopic Analysis of 5-Substituted-4H-1,2,4-triazol-3-amine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the spectroscopic data for analogs of 5-Cyclopropyl-4H-1,2,4-triazol-3-amine. Due to the limited availability of public spectroscopic data for the target compound, this document focuses on readily available analogs, namely 5-Methyl-4H-1,2,4-triazol-3-amine and 5-(p-tolyl)-4H-1,2,4-triazol-3-amine, to provide a foundational understanding of the spectroscopic characteristics of this class of compounds. The information herein is intended to serve as a reference for researchers engaged in the synthesis, characterization, and development of novel triazole-based compounds.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for the selected analogs of this compound. This data is crucial for the structural elucidation and purity assessment of synthesized compounds.

Table 1: ¹H NMR Spectroscopic Data

CompoundSolventChemical Shift (δ, ppm) and MultiplicityAssignment
5-Methyl-4H-1,2,4-triazol-3-amine DMSO-d₆2.32 (s)-CH₃
7.50-7.88 (m)Aromatic-H (of phenyl group in a derivative)
9.93 (s)Azomethine-H (in a derivative)
13.70 (s)-SH (thiol form in a derivative)
5-(p-tolyl)-4H-1,2,4-triazol-3-amine Derivative CDCl₃/DMSO-d₆2.27 (s, 3H)Ar-CH₃
4.44 (bs, 2H)-CH₂-
5.38 (s, 2H)-NH₂
6.92 (d, 1H, J = 9.3 Hz)Olefinic H
7.16-7.78 (m, 5H)Aromatic-H & Olefinic H
12.67 (bs, 1H)-NH-

Table 2: ¹³C NMR Spectroscopic Data

CompoundSolventChemical Shift (δ, ppm)Assignment
5-(p-tolyl)-4H-1,2,4-triazol-3-amine Derivative [1]CDCl₃/DMSO-d₆22.4Ar-CH₃
59.5-CH₂-
126.0Olefinic C
130.8, 131.2, 134.3, 139.5Aromatic C
135.4Olefinic C
156.88C-3 (Triazole)
160.6C-5 (Triazole)

Table 3: Mass Spectrometry Data

CompoundIonization Method[M+H]⁺ (m/z)
4-propyl-4H-1,2,4-triazol-3-amine Electron Ionization127.1

Table 4: Infrared (IR) Spectroscopy Data

CompoundSample PhaseWavenumber (cm⁻¹)Assignment
Generic 4-amino-1,2,4-triazole derivatives Not Specified3345N-H stretch (NH₂)
3171-2915C-H stretch
1613-1596C=N stretch

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for 1,2,4-triazole analogs based on standard laboratory practices.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the synthesized compound is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). The choice of solvent is critical and should be based on the solubility of the analyte.

  • Instrumentation: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz or higher.

  • Data Acquisition:

    • For ¹H NMR, the spectral width is typically set to cover a range of 0-15 ppm. A sufficient number of scans are acquired to obtain a good signal-to-noise ratio.

    • For ¹³C NMR, a wider spectral width (e.g., 0-200 ppm) is used.

  • Data Processing: The acquired free induction decay (FID) is processed using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak.

Mass Spectrometry (MS)
  • Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Instrumentation: A mass spectrometer equipped with an appropriate ionization source (e.g., Electrospray Ionization - ESI, Electron Ionization - EI) is used.

  • Data Acquisition: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the resulting ions is measured. For high-resolution mass spectrometry (HRMS), the instrument is calibrated to ensure high mass accuracy.

Infrared (IR) Spectroscopy
  • Sample Preparation: For solid samples, a small amount of the compound is mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: An FTIR spectrometer is used to record the infrared spectrum.

  • Data Acquisition: The spectrum is typically recorded over a range of 4000-400 cm⁻¹. A background spectrum is collected and subtracted from the sample spectrum to minimize interference from atmospheric water and carbon dioxide.

Visualizations

The following diagram illustrates a general workflow for the spectroscopic analysis of synthesized organic compounds.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation Synthesis Compound Synthesis Purification Purification Synthesis->Purification NMR NMR (1H, 13C) Purification->NMR MS Mass Spectrometry Purification->MS IR IR Spectroscopy Purification->IR Interpretation Structural Elucidation NMR->Interpretation MS->Interpretation IR->Interpretation Final_Report Final_Report Interpretation->Final_Report Final Report

Caption: General workflow for the synthesis and spectroscopic characterization of organic compounds.

References

In Vivo Performance of 5-Cyclopropyl-4H-1,2,4-triazol-3-amine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, with numerous derivatives demonstrating a wide array of pharmacological activities.[1][2] This guide provides a comparative analysis of the in vivo performance of 5-Cyclopropyl-4H-1,2,4-triazol-3-amine derivatives and related analogs, focusing on anticancer and other significant biological activities. The inclusion of a cyclopropyl group can impart unique conformational properties and influence biological interactions.[3] Due to the limited availability of comprehensive in vivo studies on a homologous series of this compound derivatives, this guide incorporates data from structurally related compounds to provide a broader context for their potential therapeutic applications.

Anticancer Activity: In Vivo Studies

While direct in vivo anticancer studies on a series of this compound derivatives are not extensively documented in publicly available literature, related structures incorporating the 1,2,4-triazole or a cyclopropyl moiety have shown promising results in animal models.

One study on novel 1,2,4-triazole derivatives, designated as MPA and OBC, demonstrated significant antitumor activity in both Ehrlich Ascites Carcinoma (EAC) and Dalton Lymphoma Ascites (DLA) induced tumors in Swiss Albino Mice.[4] These compounds were found to be safe at a dose of 300 mg/kg.[4] In the EAC model, the antitumor effect was assessed by monitoring changes in body weight, mean survival time, and hematological parameters.[4] For the solid tumor DLA model, tumor volume and weight were the primary endpoints.[4]

Another study, while not on a 1,2,4-triazole, investigated a pyrrolo[2,1-f][3][4][5]triazine-based VEGFR-2 kinase inhibitor bearing a 2,4-difluoro-5-(cyclopropylcarbamoyl)phenylamino group. One compound from this series, compound 37, exhibited antitumor efficacy in a human lung carcinoma (L2987) xenograft model in athymic mice, highlighting the potential of cyclopropyl-containing heterocyclic compounds in cancer therapy.[3]

The pro-apoptotic potential of 1,2,4-triazol-3-amine derivatives has also been investigated. One of the most potent compounds, 4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-amine (BCTA), demonstrated significant in vitro activity against lung cancer cell lines and was found to induce apoptosis by upregulating BAX, caspase 3, and PARP.[6] Although this study did not include an in vivo component, the potent in vitro activity suggests that derivatives of this scaffold could be promising candidates for future in vivo evaluation.[6]

Table 1: Summary of In Vivo Anticancer Activity of Related 1,2,4-Triazole Derivatives

Compound/DerivativeAnimal ModelCancer ModelKey FindingsReference
MPA and OBCSwiss Albino MiceEhrlich Ascites Carcinoma (EAC)Increased mean survival time, restoration of hematological parameters.[4]
MPA and OBCSwiss Albino MiceDalton Lymphoma Ascites (DLA)Reduction in tumor volume and weight.[4]
Compound 37 (pyrrolo[2,1-f][3][4][5]triazine derivative)Athymic MiceHuman Lung Carcinoma (L2987) XenograftDemonstrated antitumor efficacy.[3]

Other In Vivo Pharmacological Activities

Derivatives of 4-amino-4H-1,2,4-triazole have been synthesized and evaluated for their anticonvulsant activity in male Wistar rats using the maximal electroshock seizure (MES) model.[7] This highlights the potential of the core 4-amino-1,2,4-triazole structure for applications in central nervous system disorders.

Toxicity Assessment

Acute toxicity studies are crucial for the preclinical evaluation of any new chemical entity. For novel 1,2,4-triazole derivatives MPA and OBC, acute toxicity was assessed according to OECD-423 guidelines, and the compounds were found to be safe at a dose of 300 mg/kg.[4] Another study on 4-amino-5-(4-(tert-butyl)phenyl)-4H-1,2,4-triazole-3-thiol derivatives determined the LD50 of 31 new compounds in rats, classifying them as belonging to the IV class of toxicity according to the classification of K. K. Sidorov.[8]

Table 2: Acute Toxicity Data for 1,2,4-Triazole Derivatives

Compound/Derivative SeriesAnimal ModelToxicity MetricResultReference
MPA and OBCNot SpecifiedSafe Dose300 mg/kg[4]
4-amino-5-(4-(tert-butyl)phenyl)-4H-1,2,4-triazoles-3-thiol derivativesRatsToxicity ClassIV (according to K. K. Sidorov)[8]

Experimental Protocols

In Vivo Antitumor Activity (EAC and DLA Models)[4]
  • Animal Model: Swiss Albino Mice.

  • Tumor Induction:

    • EAC Model (Liquid Tumor): Intraperitoneal injection of Ehrlich Ascites Carcinoma cells.

    • DLA Model (Solid Tumor): Intramuscular injection of Dalton Lymphoma Ascites cells.

  • Treatment: Administration of the test compounds (MPA and OBC) at a specified dose. A standard anticancer drug is used as a positive control.

  • Endpoint Evaluation:

    • EAC Model:

      • Change in body weight.

      • Mean survival time.

      • Hematological parameters (e.g., red blood cell count, white blood cell count, hemoglobin).

    • DLA Model:

      • Tumor volume.

      • Tumor weight.

Acute Oral Toxicity (OECD 423 Guideline) - Adapted[4][8]
  • Animal Model: Rats or mice.

  • Procedure: A stepwise procedure with a limited number of animals per step. The method is based on the administration of a fixed dose and observation of mortality.

  • Dosing: A starting dose is chosen based on available information. Subsequent doses are adjusted based on the outcome of the previous step.

  • Observation: Animals are observed for signs of toxicity and mortality for a defined period (typically 14 days).

  • Endpoint: Determination of a dose range that causes mortality or evident toxicity, leading to the classification of the substance's toxicity.

Visualizations

experimental_workflow cluster_preclinical In Vivo Antitumor Evaluation cluster_eac EAC Model cluster_dla DLA Model start Test Compound (e.g., 1,2,4-Triazole Derivative) animal_model Animal Model (e.g., Swiss Albino Mice) start->animal_model tumor_induction Tumor Induction (EAC or DLA) animal_model->tumor_induction treatment Compound Administration tumor_induction->treatment eac_endpoints Endpoints: - Mean Survival Time - Body Weight Change - Hematological Parameters treatment->eac_endpoints dla_endpoints Endpoints: - Tumor Volume - Tumor Weight treatment->dla_endpoints

Caption: Workflow for in vivo antitumor activity assessment.

signaling_pathway BCTA BCTA (4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-amine) BAX BAX (Pro-apoptotic) BCTA->BAX Upregulates Caspase3 Caspase-3 (Executioner Caspase) BAX->Caspase3 Activates PARP PARP Caspase3->PARP Cleaves Apoptosis Apoptosis PARP->Apoptosis Induces

Caption: Proposed apoptotic pathway of a 1,2,4-triazol-3-amine derivative.

References

Comparative Analysis of 5-Cyclopropyl-4h-1,2,4-triazol-3-amine Cross-Reactivity in Herbicide Target Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive guide for researchers, scientists, and drug development professionals comparing the cross-reactivity profile of the herbicidal compound 5-Cyclopropyl-4h-1,2,4-triazol-3-amine with alternative enzyme inhibitors. This guide provides a detailed analysis of its potential biological target, comparative inhibitory activities, and standardized experimental protocols for assessing cross-reactivity.

The compound this compound, a member of the triazole family, is structurally analogous to known agricultural herbicides. The primary mechanism of action for many triazole-based herbicides is the inhibition of specific enzymes in essential amino acid biosynthesis pathways within plants. Notably, the herbicide amitrole (3-amino-1,2,4-triazole) is a known inhibitor of imidazoleglycerol-phosphate dehydratase (IGPD), a key enzyme in the histidine biosynthesis pathway.[1][2][3] Given the structural similarity, it is highly probable that this compound also targets IGPD. This pathway is essential for plants but absent in mammals, making IGPD an attractive target for selective herbicides.[4][5]

This guide will focus on the comparative cross-reactivity of this compound and other known IGPD inhibitors. Understanding the cross-reactivity of these compounds against IGPD from different plant species, as well as potential off-target effects on other enzymes, is crucial for developing effective and species-specific herbicides with minimal environmental impact.

Comparative Inhibitory Activity

CompoundTarget EnzymeInhibitor TypeIC50 / Ki ValueOrganism/Source
This compound Imidazoleglycerol-phosphate dehydratase (Predicted)Competitive (Predicted)Data not availablePlant (Predicted)
Amitrole (3-Amino-1,2,4-triazole)Imidazoleglycerol-phosphate dehydrataseCompetitive~10x > IGPSaccharomyces cerevisiae
IRL 1695 (Triazole phosphonate)Imidazoleglycerol-phosphate dehydrataseNot specifiedKi = 40 ± 6.5 nMWheat germ
IRL 1803 (Triazole phosphonate)Imidazoleglycerol-phosphate dehydrataseNot specifiedKi = 10 ± 1.6 nMWheat germ
IRL 1856 (Triazole phosphonate)Imidazoleglycerol-phosphate dehydrataseNot specifiedKi = 8.5 ± 1.4 nMWheat germ

Data for Amitrole affinity is qualitative as presented in the search result. Quantitative Ki values for triazole phosphonates are from a study on wheat germ IGPD.[6][7]

Experimental Protocols

To assess the cross-reactivity of this compound and its alternatives, a standardized enzyme inhibition assay targeting IGPD is required. Below is a detailed protocol for a typical in vitro enzyme inhibition assay.

Protocol: In Vitro Inhibition of Imidazoleglycerol-Phosphate Dehydratase (IGPD)

1. Objective: To determine the inhibitory potential and selectivity of test compounds against IGPD from various sources (e.g., different plant species).

2. Materials and Reagents:

  • Purified IGPD enzyme from the target organism(s).

  • Imidazoleglycerol-phosphate (IGP) substrate.

  • Test compounds (this compound and alternatives) dissolved in a suitable solvent (e.g., DMSO).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing relevant cofactors if necessary).

  • 96-well microplates.

  • Microplate reader capable of measuring absorbance at a specific wavelength (dependent on the detection method).

  • Positive control inhibitor (e.g., Amitrole).

  • Negative control (solvent vehicle).

3. Assay Principle: The activity of IGPD is measured by monitoring the rate of conversion of its substrate, IGP, to imidazoleacetol-phosphate. This can be measured directly or through a coupled enzyme assay where the product of the IGPD reaction is converted to a detectable molecule. The reduction in the rate of product formation in the presence of an inhibitor is used to determine the inhibitor's potency (e.g., IC50).

4. Procedure:

  • Enzyme and Substrate Preparation: Prepare stock solutions of IGPD and IGP in the assay buffer. The optimal concentrations should be determined empirically, typically with the substrate concentration at or near its Michaelis constant (Km).

  • Compound Dilution: Prepare a serial dilution of the test compounds and the positive control in the assay buffer.

  • Assay Reaction: a. To each well of a 96-well plate, add a fixed volume of the IGPD enzyme solution. b. Add the serially diluted test compounds, positive control, or solvent vehicle to the respective wells. c. Incubate the enzyme and inhibitor mixture for a predetermined period (e.g., 15-30 minutes) at a constant temperature to allow for binding. d. Initiate the enzymatic reaction by adding a fixed volume of the IGP substrate to all wells.

  • Detection: a. Monitor the change in absorbance over time using a microplate reader. The wavelength will depend on the specific detection method used.

  • Data Analysis: a. Calculate the initial reaction rates for each concentration of the inhibitor. b. Plot the reaction rate as a function of the inhibitor concentration. c. Determine the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in enzyme activity, by fitting the data to a suitable dose-response curve.

5. Cross-Reactivity Assessment: To assess cross-reactivity, this protocol should be repeated with:

  • IGPD enzymes purified from different plant species (target and non-target).

  • Other related enzymes from the same or different metabolic pathways to determine off-target effects.

Visualizing Experimental Workflow and Signaling Pathway

To further clarify the experimental process and the biological context, the following diagrams are provided.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Enzyme Prepare IGPD Enzyme Mix Mix Enzyme and Inhibitor Enzyme->Mix Substrate Prepare IGP Substrate Add_Substrate Add Substrate Substrate->Add_Substrate Compounds Prepare Test Compounds Compounds->Mix Incubate Incubate Mix->Incubate Incubate->Add_Substrate Measure Measure Absorbance Add_Substrate->Measure Rates Calculate Reaction Rates Measure->Rates Plot Plot Dose-Response Curve Rates->Plot IC50 Determine IC50 Plot->IC50

Caption: Experimental workflow for IGPD inhibition assay.

G cluster_pathway Histidine Biosynthesis Pathway cluster_inhibition Inhibition PRPP Phosphoribosyl pyrophosphate Intermediate1 ... PRPP->Intermediate1 IGP Imidazoleglycerol- phosphate Intermediate1->IGP IAP Imidazoleacetol- phosphate IGP->IAP IGPD IGPD (Enzyme) IGP->IGPD Intermediate2 ... IAP->Intermediate2 Histidine Histidine Intermediate2->Histidine Inhibitor This compound (and alternatives) Inhibitor->IGPD Inhibits IGPD->IAP

Caption: Inhibition of the histidine biosynthesis pathway.

References

Illuminating the Molecular Architecture: A Crystallographic Comparison for the Confirmation of 5-Cyclopropyl-4h-1,2,4-triazol-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug discovery and development, the precise determination of a molecule's three-dimensional structure is a critical cornerstone. For researchers and scientists focused on the synthesis and application of novel heterocyclic compounds, confirming the structure of molecules such as 5-Cyclopropyl-4h-1,2,4-triazol-3-amine is paramount. This guide provides a comparative analysis of its expected crystallographic features against a backdrop of structurally related 1,2,4-triazole derivatives, supported by established experimental protocols for single-crystal X-ray diffraction.

While specific crystallographic data for this compound is not publicly available, we can infer its likely structural parameters and compare them with known structures to provide a robust framework for its confirmation. This comparison will focus on key crystallographic parameters such as unit cell dimensions, space group, and hydrogen bonding patterns, which are crucial for defining the molecule's solid-state conformation and intermolecular interactions.

Comparative Crystallographic Data

To provide a meaningful comparison, we have selected several 1,2,4-triazole derivatives with confirmed crystal structures from the literature. These compounds, while differing in their substitution patterns, share the core 1,2,4-triazole ring, making them suitable for this comparative analysis. The table below summarizes their key crystallographic data.

Compound NameFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)Z
This compound (Predicted) C₅H₈N₄ - - - - - - -
3-Phenyl-4-amino-5-mercapto-1,2,4-triazoleC₈H₈N₄STriclinicP-16.1698(3)7.1765(1)9.9894(3)84.97(2)2
3-(4-Methylphenyl)-4-amino-5-mercapto-1,2,4-triazoleC₉H₁₀N₄STriclinicP-15.996(1)7.582(2)11.143(1)-2
5-Amino-3-(4H-1,2,4-triazol-4-yl)C₄H₅N₇MonoclinicP2₁/c13.765(3)5.9378(12)16.635(4)112.914(12)8
4-Amino-3-(4-hydroxyphenyl)-1H-1,2,4-triazol-5(4H)-oneC₈H₈N₄O₂TriclinicP-16.534(1)7.330(1)9.804(1)102.328(9)2
4-(1H-1,2,4-Triazol-3-yl)-4H-1,2,4-triazole monohydrateC₄H₄N₆·H₂OMonoclinicCc3.8716(3)15.8019(14)10.8874(9)91.785(1)4

Note: Data for comparative compounds sourced from publicly available crystallographic databases.[1][2][3][4] The parameters for this compound are yet to be determined experimentally.

The planarity of the triazole ring is a common feature in these structures. For instance, in 3-phenyl-4-amino-5-mercapto-1,2,4-triazole, the triazole ring is planar and oriented at a small angle with the phenyl ring.[1] Similarly, in 5-amino-3-(4H-1,2,4-triazol-4-yl), both triazole rings are nearly coplanar.[2] It is anticipated that the triazole ring in this compound will also be planar, with the cyclopropyl group likely oriented to minimize steric hindrance.

A defining characteristic of N-rich heterocycles like 1,2,4-triazoles is their extensive network of hydrogen bonds.[5] In the crystal structures of the comparative compounds, N-H···N and N-H···S hydrogen bonds are prevalent, dictating the molecular packing in the unit cell.[1] For this compound, the presence of the amino group and the triazole nitrogen atoms suggests that strong N-H···N intermolecular hydrogen bonds will be a dominant feature of its crystal packing.

Experimental Protocol for Structure Determination

To confirm the structure of this compound, a single-crystal X-ray diffraction experiment is the gold standard. The following protocol outlines the key steps involved.

1. Synthesis and Crystallization: The initial step involves the synthesis of the target compound. Following synthesis and purification, the crucial step is to grow single crystals of suitable quality for X-ray diffraction. A common method is slow evaporation of a saturated solution of the compound in an appropriate solvent.[6]

2. Data Collection: A suitable single crystal is mounted on a diffractometer. Data collection is typically performed using monochromatic X-ray radiation (e.g., Mo Kα or Cu Kα) at a controlled temperature, often low temperatures (e.g., 100 K or 173 K) to minimize thermal vibrations. A series of diffraction images are collected as the crystal is rotated.

3. Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The structure is then solved using direct methods or Patterson methods, which provide an initial model of the atomic positions. This model is subsequently refined against the experimental data using least-squares methods to optimize the atomic coordinates, and thermal parameters.[1]

4. Data Analysis and Validation: The final refined structure is validated using various crystallographic metrics. The planarity of the triazole ring, bond lengths, bond angles, and torsion angles are analyzed and compared with expected values for similar fragments. The hydrogen bonding network is identified and analyzed to understand the intermolecular interactions that stabilize the crystal structure.

Below is a visual representation of the experimental workflow for crystallographic structure confirmation.

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Determination Synthesis Synthesis of Compound Purification Purification Synthesis->Purification Crystallization Single Crystal Growth Purification->Crystallization Mounting Crystal Mounting Crystallization->Mounting Data_Collection Data Collection Mounting->Data_Collection Data_Processing Data Processing Data_Collection->Data_Processing Structure_Solution Structure Solution Data_Processing->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Validation Validation & Analysis Structure_Refinement->Validation

Experimental workflow for crystallographic structure confirmation.

The logical relationship for comparing the determined structure with known alternatives is outlined in the following diagram.

comparison_logic Target Crystallographic Data of This compound Compare Comparative Analysis Target->Compare Known Crystallographic Data of Known 1,2,4-Triazole Derivatives Known->Compare Confirm Structural Confirmation Compare->Confirm

Logic for structural confirmation through comparison.

By following this comprehensive approach of comparative analysis and rigorous experimental validation, researchers can confidently confirm the molecular structure of this compound. This foundational knowledge is indispensable for understanding its chemical properties, biological activity, and potential applications in the development of new therapeutic agents.

References

Comparative Performance Analysis of Cyclin-Dependent Kinase 2 (CDK2) Inhibitors: A Methodological Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available, specific assay data for 5-Cyclopropyl-4h-1,2,4-triazol-3-amine is limited. Therefore, this guide provides a comparative framework using well-characterized Cyclin-Dependent Kinase 2 (CDK2) inhibitors to demonstrate benchmarking methodologies and data presentation as requested. This approach is representative of the process used in early-stage drug discovery to evaluate and compare lead candidates.

Cyclin-dependent kinase 2 (CDK2) is a pivotal regulator of cell cycle progression, particularly during the G1/S phase transition.[1][2] Its dysregulation is a common feature in many cancers, making it a compelling target for therapeutic intervention.[1][3] The development of potent and selective CDK2 inhibitors is an area of intense research, with numerous compounds being investigated for their potential as anticancer agents.[2][4][5] This guide presents a comparative analysis of selected CDK2 inhibitors, outlines standard experimental protocols for their evaluation, and visualizes the underlying biological pathways and experimental workflows.

Quantitative Performance of Selected CDK2 Inhibitors

The efficacy of kinase inhibitors is typically assessed through a combination of biochemical and cell-based assays. Biochemical assays measure the direct inhibitory effect on the purified enzyme, while cellular assays determine the compound's activity in a biological context. The tables below summarize key performance metrics for several known CDK2 inhibitors.

Table 1: Biochemical Potency of Selected CDK2 Inhibitors

Inhibitor CDK2/Cyclin A IC₅₀ (nM) CDK2/Cyclin E IC₅₀ (nM) Kinase Selectivity Profile Reference
Milciclib (PHA-848125) 45 65 Pan-CDK inhibitor (CDK1, 4) [1]
SNS-032 (BMS-387032) 38 48 Potent inhibitor of CDK2, 7, 9 [3]
AZD5438 14 <6 Inhibits CDK1, 2, 9 [1]
PF-07104091 2.1 0.7 Highly selective for CDK2 [2][4]

| BLU-222 | 1.3 | 0.9 | Highly selective for CDK2 |[3] |

Note: IC₅₀ (Half-maximal inhibitory concentration) values represent the concentration of an inhibitor required to reduce enzyme activity by 50%. Lower values indicate higher potency. Data is compiled from multiple sources and serves as a representative comparison.

Table 2: Cellular Activity of Selected CDK2 Inhibitors

Inhibitor Cell Line Cell Proliferation IC₅₀ (nM) Target Engagement Assay (p-Rb) Reference
Milciclib (PHA-848125) OVCAR-3 250 Inhibition of Rb phosphorylation [1]
SNS-032 (BMS-387032) RPMI-8226 ~300 Inhibition of CDK2, 7, 9 substrates [3]
AZD5438 A2780 160 G1 cell cycle arrest [1]
PF-07104091 OVCAR-3 Varies (dose-dependent) Induces tumor reduction [2]

| INX-315 | Ovarian/Gastric Cancer | Not specified | Inhibition of Rb phosphorylation, G1 arrest |[3] |

Note: Cellular IC₅₀ values can vary significantly based on the cell line, assay duration, and other experimental conditions. p-Rb refers to the phosphorylation of the Retinoblastoma protein, a key substrate of CDK2.

Experimental Protocols

Detailed and reproducible methodologies are essential for the accurate comparison of compound performance. Below are standard protocols for key assays used in the characterization of CDK2 inhibitors.

Biochemical CDK2/Cyclin A Kinase Assay

This assay quantifies the direct inhibitory effect of a compound on the activity of the purified CDK2/Cyclin A enzyme complex.

  • Objective: To determine the IC₅₀ value of a test compound against CDK2/Cyclin A.

  • Principle: The assay measures the phosphorylation of a specific substrate peptide by the kinase. The amount of phosphorylation is typically detected using a luminescence-based system where the signal is inversely proportional to kinase activity.

  • Materials:

    • Recombinant human CDK2/Cyclin A2 enzyme (e.g., BPS Bioscience, Cat. #79599)[6][7]

    • Kinase substrate (e.g., Histone H1 or a biotinylated peptide)[8]

    • ATP (Adenosine triphosphate)

    • Kinase assay buffer

    • Test compound (e.g., this compound) dissolved in DMSO

    • Detection reagent (e.g., Kinase-Glo® Max)

    • 96-well or 384-well assay plates

  • Procedure:

    • Prepare a serial dilution of the test compound in DMSO and then dilute in kinase assay buffer.

    • Add a fixed amount of CDK2/Cyclin A2 enzyme to each well of the assay plate.

    • Add the diluted test compounds to the wells. Include controls for no inhibition (DMSO only) and maximum inhibition.

    • Incubate the plate for a specified time (e.g., 20-30 minutes) at room temperature to allow compound binding to the enzyme.

    • Initiate the kinase reaction by adding a mixture of the substrate and ATP to each well.

    • Allow the reaction to proceed for a set time (e.g., 60 minutes) at 30°C.

    • Stop the reaction and measure the remaining ATP levels by adding the Kinase-Glo® detection reagent.

    • Measure luminescence using a plate reader.

  • Data Analysis: Convert luminescence signals to percent inhibition relative to controls. Plot percent inhibition against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Cell Proliferation (Viability) Assay

This assay measures the effect of a compound on the growth and viability of cancer cell lines.

  • Objective: To determine the EC₅₀ or IC₅₀ value of a test compound for inhibiting cell proliferation.

  • Principle: Cells are seeded in microplates and treated with the compound. After an incubation period, cell viability is assessed using a reagent that measures metabolic activity (e.g., resazurin) or ATP content.

  • Procedure:

    • Seed cancer cells (e.g., OVCAR-3, known for Cyclin E amplification) into a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the test compound.

    • Incubate the cells for a period of 72 hours under standard cell culture conditions (37°C, 5% CO₂).

    • Add a cell viability reagent (e.g., CellTiter-Glo® or AlamarBlue) to each well.

    • Incubate as per the manufacturer's instructions.

    • Measure the signal (luminescence or fluorescence) using a plate reader.

  • Data Analysis: The signal is proportional to the number of viable cells. Calculate the percentage of cell growth inhibition for each concentration relative to DMSO-treated controls. Determine the IC₅₀ value by plotting inhibition versus compound concentration.[1]

Western Blot for Phospho-Retinoblastoma (p-Rb)

This method provides evidence of target engagement within the cell by measuring the phosphorylation status of a key CDK2 substrate, the Retinoblastoma protein (Rb).[1]

  • Objective: To determine if the test compound inhibits CDK2 activity in cells, leading to a decrease in Rb phosphorylation.

  • Procedure:

    • Cell Treatment and Lysis: Treat cultured cells with the test compound at various concentrations for a specific duration (e.g., 6-24 hours). Lyse the cells to extract total protein.[1]

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA or similar protein assay.

    • SDS-PAGE and Transfer: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a nitrocellulose or PVDF membrane.

    • Immunoblotting: Block the membrane and probe with a primary antibody specific for phosphorylated Rb (e.g., p-Rb Ser807/811). Also, probe for total Rb and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

    • Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.

  • Data Analysis: A dose-dependent decrease in the p-Rb signal, relative to the total Rb and loading control, indicates successful inhibition of CDK2 activity within the cells.

Visualizations: Pathways and Workflows

Diagrams are crucial for illustrating complex biological pathways and experimental processes.

G cluster_0 G1 Phase cluster_1 G1/S Transition cluster_2 S Phase Growth Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth Factors->RTK Cyclin D-CDK4/6 Cyclin D CDK4/6 RTK->Cyclin D-CDK4/6 pRb-E2F pRb-E2F Complex (Growth Suppressed) Cyclin D-CDK4/6->pRb-E2F Cyclin E-CDK2 Cyclin E CDK2 Cyclin D-CDK4/6->Cyclin E-CDK2 Primes Rb Rb Phosphorylation (Hyperphosphorylation) Cyclin E-CDK2->Rb E2F Free E2F DNA_Synthesis DNA Synthesis E2F->DNA_Synthesis Inhibitor CDK2 Inhibitor (e.g., 5-Cyclopropyl...amine) Inhibitor->Cyclin E-CDK2

Caption: The CDK2 signaling pathway in the G1/S cell cycle transition.

G start Compound Library (incl. Test Compound) primary_screen Primary Screen: Biochemical CDK2 Assay (HTS) start->primary_screen hit_id Hit Identification (Potency > Threshold) primary_screen->hit_id secondary_screen Secondary Screen: Orthogonal & Cellular Assays hit_id->secondary_screen Active 'Hits' dose_response Dose-Response & IC₅₀ Determination selectivity Kinase Selectivity Profiling target_engagement Target Engagement (p-Rb Western Blot) secondary_screen->dose_response secondary_screen->selectivity secondary_screen->target_engagement lead_candidate Lead Candidate Selection dose_response->lead_candidate selectivity->lead_candidate target_engagement->lead_candidate

Caption: A typical workflow for CDK2 inhibitor screening and evaluation.

References

Safety Operating Guide

Navigating the Safe Disposal of 5-Cyclopropyl-4H-1,2,4-triazol-3-amine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of 5-Cyclopropyl-4H-1,2,4-triazol-3-amine, ensuring compliance with safety regulations and minimizing environmental impact.

Core Disposal Principle: Professional Waste Management

The primary and most crucial step in the disposal of this compound is to engage a licensed and approved waste disposal company. Due to the potential hazards of chemical compounds, self-disposal is not recommended and is often non-compliant with regulatory standards. A professional service will have the expertise and equipment to handle and dispose of the chemical safely.

Immediate Safety and Handling for Disposal

Before the arrival of a waste disposal service, proper handling and storage of this compound are paramount.

Step 1: Personal Protective Equipment (PPE) Always wear appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat.

Step 2: Material Collection Carefully sweep up the solid material. If the compound is a fine powder, it is advisable to dampen it slightly with water to prevent dust from becoming airborne[1][2].

Step 3: Secure Containment Place the collected material into a suitable, clearly labeled, and sealable container. Ensure the container is compatible with the chemical and will not leak.

Step 4: Storage Pending Disposal Store the sealed container in a designated, well-ventilated waste chemical storage area, away from incompatible materials such as strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.

Environmental Precaution: It is critical to prevent this chemical from entering the environment. Do not dispose of it down the drain or in regular trash.

Quantitative Data

No quantitative data on the toxicity or environmental impact of this compound was available in the public domain at the time of this writing. As a matter of standard laboratory practice, all novel compounds should be handled as potentially hazardous until comprehensive toxicological data is available.

Experimental Protocols

Detailed experimental protocols for the assessment of this compound's properties or environmental fate are not publicly available. Standard methodologies for determining chemical and physical properties, as well as eco-toxicological testing, would be required for a full safety and environmental profile.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Have this compound for Disposal ppe Step 1: Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe is_spill Is it a Spill or Collected Waste? ppe->is_spill spill Step 2a: Contain Spill (Prevent Spread) is_spill->spill Spill collect Step 3: Carefully Collect Material is_spill->collect Collected Waste dampen Step 2b: Dampen Powder (If necessary to prevent dust) spill->dampen dampen->collect container Step 4: Place in a Labeled, Sealable Container collect->container storage Step 5: Store in Designated Waste Chemical Area container->storage contact_vendor Step 6: Contact Approved Waste Disposal Vendor storage->contact_vendor end End: Professional Disposal Complete contact_vendor->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 5-Cyclopropyl-4h-1,2,4-triazol-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

This document provides crucial safety and logistical information for handling 5-Cyclopropyl-4h-1,2,4-triazol-3-amine (CAS No. 502546-41-0). The guidance herein is compiled from safety data for structurally similar aminotriazole compounds and established laboratory best practices, ensuring a cautious approach in the absence of a specific Safety Data Sheet (SDS) for this compound.

Hazard Identification and Personal Protective Equipment (PPE)

Table 1: Recommended Personal Protective Equipment (PPE)

PPE CategorySpecification
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber, Neoprene).[1][2] Suitability and durability of the glove type depend on the frequency and duration of contact.[1] Contaminated gloves should be replaced immediately.[1]
Eye Protection Safety glasses with side shields or chemical safety goggles are mandatory.[1][3] A face shield should be worn in addition to goggles if there is a splash hazard.[4]
Skin and Body Protection A lab coat must be worn at all times. For tasks with a higher risk of contamination, a PVC apron or chemical-resistant suit is recommended.[1][2]
Respiratory Protection If handling procedures are likely to generate dust, work must be conducted in a certified chemical fume hood.[5] If a fume hood is not available or insufficient, a NIOSH-approved respirator with a particulate filter is required.[5][6]

Operational Plan: Step-by-Step Handling Procedure

Adherence to the following procedural steps is critical for minimizing exposure and ensuring a safe laboratory environment.

  • Preparation and Precaution :

    • Before handling, ensure all necessary PPE is readily available and in good condition.

    • Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[5][7]

    • An eye wash unit and safety shower should be accessible.[1]

    • Gather all required equipment, such as spatulas, weigh boats, and reaction vessels, and place them inside the fume hood.[5]

  • Handling the Compound :

    • When weighing the compound, use a tared weigh boat to minimize spillage.

    • Handle the container carefully to avoid generating dust.[1][5]

    • Slowly transfer the weighed solid into the reaction vessel.

    • If dissolving the compound, add the solvent slowly to prevent splashing.

  • Post-Handling :

    • After the procedure, decontaminate all surfaces and equipment that may have come into contact with the chemical.

    • Remove PPE in the correct order to avoid cross-contamination: gloves first, followed by the lab coat, and then eye protection.[5]

    • Wash hands thoroughly with soap and water after removing gloves.[1][7]

Disposal Plan

Proper disposal of chemical waste is essential to prevent environmental contamination and ensure laboratory safety.

Table 2: Disposal Protocols

Waste TypeDisposal Procedure
Contaminated Solid Waste All disposable items that have come into contact with this compound (e.g., gloves, weigh boats, paper towels) should be considered hazardous waste.[5] These items must be collected in a designated and clearly labeled hazardous waste container.
Unused or Waste Chemical Dispose of this material through a licensed professional waste disposal service.[7] One method involves dissolving or mixing the material with a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber.[7] Do not let the product enter drains.[7]
Contaminated Sharps Needles, syringes, or other sharp objects contaminated with the chemical should be placed in a designated sharps container.

Consult with your institution's Environmental Health and Safety (EHS) department for specific disposal guidelines and regulations.

Experimental Workflow

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don PPE prep_fume_hood Prepare Fume Hood prep_ppe->prep_fume_hood prep_materials Gather Materials prep_fume_hood->prep_materials handling_weigh Weigh Compound prep_materials->handling_weigh handling_transfer Transfer to Vessel handling_weigh->handling_transfer handling_dissolve Dissolve (if applicable) handling_transfer->handling_dissolve cleanup_decontaminate Decontaminate Surfaces handling_transfer->cleanup_decontaminate handling_dissolve->cleanup_decontaminate cleanup_waste Dispose of Waste cleanup_decontaminate->cleanup_waste cleanup_ppe Doff PPE cleanup_wash Wash Hands cleanup_ppe->cleanup_wash cleanup_waste->cleanup_ppe

Caption: Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.